molecular formula C6H14N2O3 B613067 2-Amino-N,N-dimethylacetamide acetate CAS No. 200634-33-9

2-Amino-N,N-dimethylacetamide acetate

Cat. No.: B613067
CAS No.: 200634-33-9
M. Wt: 162.19
InChI Key: BGYVHCTZMBPEBN-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylacetamide acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O3 and its molecular weight is 162.19. The purity is usually 95%.
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Properties

IUPAC Name

acetic acid;2-amino-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVHCTZMBPEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200634-33-9
Record name 200634-33-9
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-N,N-dimethylacetamide Acetate (CAS No. 200634-33-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N,N-dimethylacetamide acetate (CAS No. 200634-33-9), a key building block in modern synthetic chemistry. With full editorial control, this document delves into the compound's chemical identity, physicochemical properties, and its critical applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights, emphasizing the rationale behind its use in complex molecular synthesis. We will explore its role in solid-phase peptide synthesis, its utility in the development of therapeutic agents such as Lp-PLA2 inhibitors, and its application in creating novel agrochemicals. This guide is designed to be a self-validating resource, with in-text citations linking to authoritative sources and detailed, step-by-step experimental protocols.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known by its synonym H-Gly-NMe2 acetate salt, is a salt composed of the organic cation 2-amino-N,N-dimethylacetamide and the acetate anion. While seemingly a simple molecule, its true value lies in its utility as a glycine surrogate in complex organic synthesis, particularly in the realm of peptide chemistry and drug discovery. The presence of the acetate counter-ion offers significant advantages in terms of solubility and handling, making it a preferred reagent in many synthetic protocols.

This guide will illuminate the multifaceted nature of this compound, moving beyond basic data to provide a deeper understanding of its reactivity, applications, and the causal factors that make it a valuable tool for the modern chemist.

Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its effective application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 200634-33-9
Molecular Formula C6H14N2O3[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamide[1]
Synonyms H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetate, Glycine dimethylamide acetate[1]
Appearance White to off-white solid
Storage Temperature 2-8°C

The Synthetic Landscape: Applications in Research and Development

The utility of this compound spans multiple domains of chemical synthesis, primarily driven by its structural components: a readily functionalizable primary amine and a dimethylamide group.

Cornerstone of Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount. This compound serves as a protected glycine equivalent, offering distinct advantages.

The Acetate Advantage:

During the purification of synthetic peptides, reverse-phase high-performance liquid chromatography (HPLC) is often employed, typically using trifluoroacetic acid (TFA) in the mobile phase. This results in the final peptide being isolated as a TFA salt. However, residual TFA can have undesirable effects in biological assays and may induce immune responses in clinical trials.[2][3] Acetate salts, in contrast, are generally more biocompatible.[1][2] Therefore, using building blocks like this compound can be a strategic choice to introduce a more desirable counter-ion early in the development process, or the TFA salt can be exchanged for an acetate salt post-synthesis.[2] Furthermore, acetate salts often yield a more manageable lyophilized product compared to the often "fluffy" and difficult-to-handle TFA salts.[2]

Conceptual Workflow: Dipeptide Synthesis using this compound

The following diagram illustrates the general steps for incorporating the glycine dimethylamide moiety into a growing peptide chain on a solid support.

G Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing Steps (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling: This compound + Coupling Reagent (e.g., HCTU) + Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 Deprotection2 Fmoc Deprotection of Next Amino Acid Washing2->Deprotection2 Continue cycle for longer peptides Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage Purification Purification (HPLC) & Lyophilization Cleavage->Purification Dipeptide Final Dipeptide Amide Purification->Dipeptide G Start This compound Neutralization Neutralization (Base, e.g., DIPEA) Start->Neutralization FreeAmine 2-Amino-N,N-dimethylacetamide (Free Amine) Neutralization->FreeAmine Coupling Coupling with Heterocyclic Carboxylic Acid FreeAmine->Coupling Inhibitor Lp-PLA2 Inhibitor Coupling->Inhibitor

Sources

An In-depth Technical Guide to 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-N,N-dimethylacetamide acetate, a chemical compound of interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental properties, a detailed synthesis protocol, and its structural representation, grounded in established scientific principles and data.

Core Compound Identification and Properties

This compound is an organic salt. Its structure is an ionic association between the protonated form of 2-amino-N,N-dimethylacetamide and the acetate anion.[1] This composition is crucial for understanding its chemical behavior and potential applications.

Chemical Structure and Molecular Formula

The compound consists of two component molecules: 2-amino-N,N-dimethylacetamide and acetic acid.[1] The chemical formula for the acetate salt is C₆H₁₄N₂O₃.[1]

Caption: Ionic interaction between the protonated amine of 2-amino-N,N-dimethylacetamide and the carboxylate of acetic acid.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Weight 162.19 g/mol [1][2]
Molecular Formula C₆H₁₄N₂O₃[1]
CAS Number 200634-33-9[1][2]
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamide[1]
Synonyms H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetate[1]

Synthesis Protocol: Preparation of this compound

The synthesis of this compound is a straightforward acid-base reaction. The choice of this protocol is based on the fundamental chemical nature of the target compound as a salt. The primary amine of 2-amino-N,N-dimethylacetamide acts as a base, which is neutralized by the carboxylic acid, acetic acid.

Rationale for Experimental Choices
  • Solvent Selection: A non-reactive, volatile solvent such as diethyl ether or ethyl acetate is chosen to facilitate the precipitation of the salt product and for easy removal post-reaction.

  • Stoichiometry: A 1:1 molar ratio of the amine and the acid is used to ensure complete salt formation without excess unreacted starting materials, which would complicate purification.

  • Temperature Control: The reaction is typically performed at a reduced temperature (e.g., in an ice bath) to control the exothermic nature of the acid-base neutralization and to promote crystallization.

Step-by-Step Synthesis Workflow

G Synthesis Workflow A Dissolve 2-amino-N,N-dimethylacetamide in diethyl ether B Cool the solution in an ice bath A->B C Add acetic acid (1 molar equivalent) dropwise B->C D Stir the mixture for 1 hour at 0-5 °C C->D E Collect the precipitate by vacuum filtration D->E F Wash the solid with cold diethyl ether E->F G Dry the product under vacuum F->G

Sources

An In-depth Technical Guide to 2-Amino-N,N-dimethylacetamide Acetate: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-N,N-dimethylacetamide acetate, a versatile building block with significant potential in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, and practical applications, offering field-proven insights and detailed methodologies.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, also known by its synonym N,N-dimethylglycinamide acetate, is the acetate salt of the primary amine 2-amino-N,N-dimethylacetamide. Its structure, featuring a primary amine, a tertiary amide, and a salt-forming acetate counter-ion, makes it a valuable intermediate in organic synthesis. This compound serves as a crucial component in the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The acetate salt form can offer advantages in terms of solubility, stability, and ease of handling compared to the free base or other salt forms, a critical consideration in drug development.

Key Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₃[2]
Molecular Weight 162.19 g/mol [2]
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamide[2]
CAS Number 200634-33-9[2]
Synonyms H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetate[2]
Hazard Statements H302, H315, H319, H332[3]

Elucidating the Chemical Structure and Synthesis

The chemical structure of this compound consists of the protonated 2-amino-N,N-dimethylacetamide cation and the acetate anion. The positive charge is localized on the primary ammonium group.

G cluster_cation 2-Amino-N,N-dimethylacetamide Cation cluster_anion Acetate Anion N1 N⁺H₃ C1 CH₂ N1->C1 C2 C=O C1->C2 N2 N C2->N2 C3 CH₃ N2->C3 C4 CH₃ N2->C4 C5 CH₃ C6 C C5->C6 O1 O⁻ C6->O1 O2 O C6->O2

Ionic pair structure of this compound.
Proposed Synthesis Pathway

While specific literature on the direct synthesis of the acetate salt is scarce, a robust synthesis can be proposed based on established methods for the corresponding hydrochloride salt and general principles of salt formation.[4][5] The synthesis logically proceeds in two main stages: first, the formation of the free base, 2-amino-N,N-dimethylacetamide, followed by its conversion to the acetate salt.

A common route to the free base starts from an N-protected glycine, such as Boc-glycine.[5] This strategy ensures selective amide bond formation.

Synthesis BocGly Boc-Glycine Amide Boc-N,N-dimethylglycinamide BocGly->Amide 1. Amide Coupling (e.g., EDC, HOBt, Dimethylamine) FreeBase 2-Amino-N,N-dimethylacetamide (Free Base) Amide->FreeBase 2. Boc Deprotection (e.g., Trifluoroacetic Acid) AcetateSalt 2-Amino-N,N-dimethylacetamide Acetate FreeBase->AcetateSalt 3. Salt Formation (Acetic Acid)

Proposed synthesis pathway for this compound.

Causality in Experimental Choices:

  • N-Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group on glycine is a strategic choice. It is stable under the conditions required for amide coupling and can be readily removed under acidic conditions without affecting the newly formed amide bond.[5]

  • Amide Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are commonly employed to activate the carboxylic acid of Boc-glycine, facilitating nucleophilic attack by dimethylamine to form the amide with high efficiency and minimal side reactions.

  • Deprotection: Trifluoroacetic acid (TFA) is an effective reagent for the removal of the Boc group. It is volatile and can be easily removed post-reaction.

  • Salt Formation: The final step involves the neutralization of the free amine with acetic acid. The choice of solvent for this step is critical to ensure the precipitation and isolation of the desired acetate salt in high purity.

An alternative to direct salt formation from the free base is to convert a pre-existing salt, such as the hydrochloride, to the acetate form. This can be achieved through various methods, including the use of an ion-exchange resin.[2][6]

Spectroscopic and Analytical Characterization (Predicted)

Predicted ¹H NMR Spectrum (D₂O, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.8s2H-CH₂ -NH₃⁺The methylene protons adjacent to the ammonium group are expected to be deshielded.
~3.1s3H-N(CH₃ )-One of the N-methyl groups of the tertiary amide.
~2.9s3H-N(CH₃ )-The other N-methyl group, potentially showing a distinct chemical shift due to restricted rotation around the amide bond.
~1.9s3HCH₃COO⁻The methyl protons of the acetate counter-ion.[7]
Predicted ¹³C NMR Spectrum (D₂O, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~178C H₃COO⁻The carboxyl carbon of the acetate anion.[8]
~170-C =OThe carbonyl carbon of the amide.
~45-C H₂-NH₃⁺The methylene carbon adjacent to the ammonium group.
~37-N(C H₃)-One of the N-methyl carbons.
~35-N(C H₃)-The other N-methyl carbon.
~23C H₃COO⁻The methyl carbon of the acetate anion.[8]
Predicted FT-IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-2800Strong, BroadN-H Stretch (Ammonium)Characteristic of primary amine salts.[4]
~1680StrongC=O Stretch (Amide)Typical for a tertiary amide carbonyl.
1625-1560MediumAsymmetric N-H BendCharacteristic of a primary ammonium group.[4]
1550-1500MediumSymmetric N-H BendCharacteristic of a primary ammonium group.[4]
~1580StrongAsymmetric COO⁻ StretchCharacteristic of the acetate anion.[9]
~1415StrongSymmetric COO⁻ StretchCharacteristic of the acetate anion.[9]
Predicted ESI-MS

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), the spectrum would be expected to show a prominent peak for the protonated molecule (cation) of the free base.

  • [M+H]⁺: m/z ~103.08 (for C₄H₁₁N₂O⁺)

Fragmentation of this parent ion would likely involve the loss of the dimethylamino group or cleavage of the amide bond.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of a reactive primary amine, which can be readily functionalized, for example, through amide bond formation.

Role as a Key Intermediate in the Synthesis of DPP-4 Inhibitors

One of the significant, albeit not directly documented for the acetate salt, applications of the parent compound, 2-amino-N,N-dimethylacetamide, is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A prime example is Vildagliptin. While published syntheses of Vildagliptin may not explicitly start from 2-amino-N,N-dimethylacetamide, the core structure is present within the final drug molecule, and its synthesis involves the formation of a similar amide linkage.[10][11][12][13]

Below is a representative experimental workflow illustrating how a related compound, L-prolinamide, is used in the synthesis of a key intermediate for Vildagliptin, highlighting the type of amide coupling reaction where 2-Amino-N,N-dimethylacetamide could be employed.

Experimental Protocol: Synthesis of a Vildagliptin Intermediate Analogue

This protocol is adapted from literature procedures for the synthesis of Vildagliptin intermediates and illustrates a typical amide coupling reaction.[14]

Objective: To synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, a key intermediate in the synthesis of Vildagliptin.

Materials:

  • L-prolinamide

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Workflow:

Workflow start Start dissolve Dissolve L-prolinamide and TEA in DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_reagent Slowly add Chloroacetyl chloride in DCM cool->add_reagent react Stir at 0°C, then warm to room temperature add_reagent->react workup Quench with water, separate layers react->workup dry Dry organic layer with MgSO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide purify->end

Workflow for the synthesis of a Vildagliptin intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-prolinamide (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in DCM to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Self-Validation and Trustworthiness: The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry, comparing the obtained data with literature values.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[3]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward, albeit not directly documented, synthesis and the reactivity of its primary amine group make it an attractive building block for the creation of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding to empower researchers in their pursuit of novel chemical entities.

References

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Sources

"2-Amino-N,N-dimethylacetamide acetate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-N,N-dimethylacetamide Acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable intermediate in the pharmaceutical and agrochemical industries[1]. The document is structured to provide not only procedural steps but also the underlying chemical logic, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these methodologies. The primary focus is on a robust and scalable synthesis starting from readily available glycine derivatives. Alternative approaches are also discussed to provide a broader context for synthetic strategy. All protocols are designed as self-validating systems, with in-text citations to authoritative sources supporting the mechanistic claims.

Introduction and Retrosynthetic Analysis

2-Amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, is the core structure of the target acetate salt. Its utility as a synthetic building block stems from its bifunctional nature, possessing a primary amine and a tertiary amide. The acetate salt form enhances stability and improves handling characteristics.

A logical retrosynthetic analysis of the target compound, this compound, reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the acetate salt from the free amine, 2-Amino-N,N-dimethylacetamide. The core amide bond in this precursor can be disconnected to reveal a glycine derivative and dimethylamine. This leads to two primary, industrially viable starting materials: glycine esters or protected glycine.

G cluster_amide Amide Bond Disconnection Target This compound Free_Amine 2-Amino-N,N-dimethylacetamide Target->Free_Amine Salt Formation Acetic_Acid Acetic Acid Target->Acetic_Acid Salt Formation Protected_Glycine N-Protected Glycine Free_Amine->Protected_Glycine Amidation & Deprotection Glycine_Ester Glycine Ester Free_Amine->Glycine_Ester Amidation & Deprotection Dimethylamine Dimethylamine Free_Amine->Dimethylamine Amidation G node_reagent node_reagent node_intermediate node_intermediate node_process node_process Start Glycine Methyl Ester HCl Protected_Ester Boc-Gly-OMe Start->Protected_Ester Protection Boc_Anhydride Boc Anhydride, Base Boc_Anhydride->Protected_Ester Protected_Amide Boc-Gly-NMe2 Protected_Ester->Protected_Amide Amidation Dimethylamine Dimethylamine (aq) Dimethylamine->Protected_Amide Free_Amine Free Amine Protected_Amide->Free_Amine Deprotection Acid Acid (e.g., HCl in EtOH) Acid->Free_Amine Final_Product 2-Amino-N,N-dimethylacetamide Acetate Free_Amine->Final_Product Salt Formation Acetic_Acid Acetic Acid Acetic_Acid->Final_Product

Caption: Workflow for synthesis via Glycine Methyl Ester Hydrochloride.

Step 1: N-Protection (Synthesis of N-(tert-Butoxycarbonyl)glycine methyl ester)

  • Suspend glycine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add a base, such as triethylamine or a 15% aqueous sodium carbonate solution, to neutralize the hydrochloride and free the amine.[2]

  • Slowly add Di-tert-butyl dicarbonate (Boc anhydride) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove water-soluble byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected ester.

Causality: The Boc protecting group is chosen for its stability under the basic conditions of the subsequent amidation step and its facile removal under acidic conditions, which prevents side reactions.

Step 2: Amidation (Synthesis of N-(tert-Butoxycarbonyl)-N',N'-dimethylglycinamide)

  • Dissolve the N-Boc glycine methyl ester in a solvent like tetrahydrofuran (THF).[2]

  • Add an aqueous solution of dimethylamine. The use of an aqueous solution avoids the handling of gaseous dimethylamine.

  • Stir the reaction at room temperature. The reaction is typically complete within several hours.

  • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase, dry it, and evaporate the solvent to obtain the crude protected amide. This intermediate is often of sufficient purity to proceed to the next step.[2]

Causality: The direct aminolysis of the methyl ester with dimethylamine is an efficient method for forming the amide bond without the need for expensive coupling agents. THF is a good solvent choice as it is miscible with both the organic substrate and the aqueous dimethylamine solution.

Step 3: Deprotection and Acetate Salt Formation

  • Dissolve the protected amide in a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Add a solution of a strong acid, such as hydrogen chloride in ethanol or trifluoroacetic acid, to cleave the Boc group.[2]

  • After deprotection is complete (monitored by TLC), neutralize the resulting salt (e.g., hydrochloride) with a mild base to isolate the free amine, 2-Amino-N,N-dimethylacetamide.

  • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add one molar equivalent of glacial acetic acid.

  • The this compound salt will precipitate from the solution or can be obtained by evaporation of the solvent. Recrystallization from a suitable solvent system can be performed for further purification.

Causality: Acid-catalyzed removal of the Boc group is a clean and high-yielding reaction. The final salt formation with acetic acid provides a stable, crystalline solid that is easier to handle and store than the free amine, which may be hygroscopic or oily.

Route B: Synthesis from Boc-Glycine

This alternative pathway starts with commercially available Boc-glycine, bypassing the initial protection step. However, it necessitates the use of a coupling agent to activate the carboxylic acid for amidation.

  • Dissolve Boc-glycine in an anhydrous solvent like DCM or THF.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive like 1-Hydroxybenzotriazole (HOBt) or use Carbonyldiimidazole (CDI).[2]

  • Stir the mixture at 0°C for a short period to form the activated ester.

  • Add dimethylamine (as a solution or gas) to the reaction mixture.

  • Allow the reaction to proceed to completion.

  • Follow with an aqueous workup to remove the coupling agent byproducts.

  • The resulting N-(tert-Butoxycarbonyl)-N',N'-dimethylglycinamide is then deprotected and converted to the acetate salt as described in Route A, Step 3.

Quantitative Data Summary
ParameterRoute A (from Gly-OMe·HCl)Route B (from Boc-Gly)
Starting Material Glycine methyl ester HClBoc-Glycine
Key Reagents Boc Anhydride, Dimethylamine, AcidCoupling Agent (EDC/HOBt), Dimethylamine, Acid
Overall Yield 78% - 84% (for HCl salt) [2]Typically 70% - 90%
Process Stability High, stable process [2]Dependent on coupling agent efficiency
Scalability Well-suited for large-scale production [2]More suitable for lab-scale; cost of reagents is a factor
Waste Generation Minimal, "almost no three wastes" [2]Byproducts from coupling agents need removal

Alternative Synthesis Pathway: Reduction of a Nitro Precursor

A hypothetical but chemically sound alternative involves the synthesis and subsequent reduction of 2-nitro-N,N-dimethylacetamide. This approach leverages well-established nitro group reduction chemistry.

G node_reagent node_reagent node_intermediate node_intermediate node_process node_process Start 2-Nitroacetic Acid Derivative Amidation_Step Amidation with Dimethylamine Start->Amidation_Step Nitro_Amide 2-Nitro-N,N-dimethylacetamide Amidation_Step->Nitro_Amide Reduction_Step Nitro Group Reduction Nitro_Amide->Reduction_Step Free_Amine 2-Amino-N,N-dimethylacetamide Reduction_Step->Free_Amine Salt_Formation Salt Formation with Acetic Acid Free_Amine->Salt_Formation Final_Product Final Acetate Salt Salt_Formation->Final_Product

Caption: Conceptual workflow for synthesis via a nitro precursor.

  • Amidation : 2-Nitroacetic acid or its ester could be reacted with dimethylamine, similar to the methods described for glycine, to form 2-nitro-N,N-dimethylacetamide.

  • Reduction : The nitro group of this intermediate can be reduced to a primary amine using various established methods.[3] Catalytic hydrogenation (e.g., using H₂ gas with a Palladium, Platinum, or Nickel catalyst) is a common and clean method.[4] Alternatively, chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn in HCl) can be employed.[3]

  • Salt Formation : The resulting free amine would then be treated with acetic acid as previously described.

Causality: This pathway offers an alternative disconnection. While potentially feasible, the starting materials (2-nitroacetic acid derivatives) may be less accessible or more hazardous than glycine derivatives, making this route less common for industrial applications. However, it demonstrates the versatility of synthetic strategies available for amine synthesis.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through a pathway commencing with glycine derivatives. The route starting from glycine methyl ester hydrochloride offers a scalable, high-yield, and stable process with minimal waste generation, making it ideal for industrial application.[2] The alternative using Boc-glycine and coupling agents provides flexibility for laboratory-scale synthesis. Understanding these pathways, their underlying chemical principles, and the rationale for reagent and condition selection empowers researchers to produce this valuable intermediate with high purity and efficiency.

References

  • PrepChem. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • CN102351733A. (2012). Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.
  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

  • CN103351306A. (2013). One-pot method of preparing N,N-dimethyl glycinate. Google Patents.
  • ResearchGate. (2008). Catalytic Hydrogenation of Unsaturated Carboxylic Adds Using N,N-Dimethylacetamide Solutions of Ruthenium(I) Chlorides. Retrieved from [Link]

  • Eureka. (n.d.). Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine. Retrieved from [Link]

  • US4968839A. (1990). Synthetic process for the preparation of N,N dimethyl glycine (DMG). Google Patents.
  • CN101092374A. (2007). Method for synthesizing N,N dimethyl acetamide in high purity. Google Patents.
  • ResearchGate. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

  • National Institutes of Health. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. Retrieved from [Link]

  • University of British Columbia Chemistry. (1974). CATALYTIC ACTIVATION OF MOLECULAR-HYDROGEN BY RUTHENIUM CHLORIDE COMPLEXES IN N,N-DIMETHYLACETAMIDE SOLUTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]

  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

  • Sci. Int. (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • KR100313669B1. (2002). Process for preparing N,N- dimethylacetamide. Google Patents.
  • International Journal of Chemical Engineering and Processing. (n.d.). Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 2-Amino-N,N-dimethylacetamide Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-N,N-dimethylacetamide acetate, a compound of interest in pharmaceutical and chemical research. By synthesizing fundamental chemical principles with established protocols for stability testing, this document offers a robust framework for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this molecule throughout its lifecycle. We will delve into the intrinsic chemical stability of the amide and amine functionalities, explore potential degradation pathways under various stress conditions, and outline a systematic approach to developing a stability-indicating assay method (SIAM).

Chemical Profile and Intrinsic Stability

This compound is a salt comprised of the 2-amino-N,N-dimethylacetamide cation and the acetate anion.[1] Its stability is governed by the interplay of the functional groups within its structure: a primary amine, a tertiary amide, and an acetate salt.

  • The Amide Moiety: Amides are generally more resistant to hydrolysis than esters due to resonance stabilization of the nitrogen lone pair with the carbonyl group.[2] This delocalization of electrons imparts a partial double bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack. However, hydrolysis can be induced under forcing conditions, such as strong acids or bases, particularly at elevated temperatures.[2]

  • The Amine Functionality: The primary amine group is basic and can readily react with acids to form salts. It is also susceptible to oxidation, which can lead to a variety of degradation products. The stability of amines is influenced by factors such as pH, the presence of oxidizing agents, and exposure to light.

  • The Acetate Salt: The formation of an acetate salt generally enhances the aqueous solubility of the parent amine. However, the salt can also influence the overall stability profile of the compound. The acetate anion itself is generally stable, but its presence can affect the pH of the local environment, which in turn can impact the stability of the amide and amine groups.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods. Based on the chemical structure of this compound, the following degradation routes are plausible under stress conditions:

  • Hydrolysis: The amide linkage is the most likely site for hydrolysis.

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 2-amino-N,N-dimethylamine and acetic acid.[2]

    • Base-Catalyzed Hydrolysis: Strong bases can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.

  • Oxidation: The primary amine is susceptible to oxidation. The specific degradation products will depend on the oxidizing agent and reaction conditions, but could include imines, aldehydes, or further degradation products. The presence of trace metals can catalyze oxidative degradation.

  • Thermal Degradation: At elevated temperatures, amides can undergo decomposition. For acetamide, decomposition can yield acetic acid, ammonia, and acetonitrile. Similar decomposition products could be expected for this compound at high temperatures. Thermal stress can also lead to the loss of the acetate counter-ion.

  • Photodegradation: Exposure to ultraviolet or visible light can induce photochemical reactions in molecules containing chromophores. While the core structure of this compound does not have a strong chromophore, photolytic degradation, especially in the presence of photosensitizers, cannot be ruled out without experimental evidence.

Below is a diagram illustrating the predicted primary degradation pathways.

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products Main_Compound 2-Amino-N,N-dimethylacetamide Acetate Hydrolysis_Product_1 2-Amino-N,N-dimethylamine Main_Compound->Hydrolysis_Product_1 Hydrolysis (Acid/Base, Heat) Hydrolysis_Product_2 Acetic Acid Main_Compound->Hydrolysis_Product_2 Hydrolysis (Acid/Base, Heat) Oxidation_Products Oxidative Degradants (e.g., Imines, Aldehydes) Main_Compound->Oxidation_Products Oxidation (Oxidizing Agents) Thermal_Products Thermal Degradants (e.g., Acetic Acid, Ammonia, Acetonitrile) Main_Compound->Thermal_Products Thermal Stress (High Temperature)

Predicted Degradation Pathways for this compound.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the stability and purity of this compound:

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize the rate of potential hydrolytic and thermal degradation.
Humidity Store in a tightly sealed container in a dry place. The use of a desiccator is recommended.The compound is likely hygroscopic due to its salt nature and the presence of polar functional groups. Moisture can promote hydrolysis.
Light Protect from light. Store in an opaque or amber container.To prevent potential photolytic degradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To minimize the risk of oxidative degradation of the primary amine.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]These substances can directly induce chemical degradation through oxidation and hydrolysis.

Stability Testing: A Protocol for Developing a Stability-Indicating Assay Method (SIAM)

A Stability-Indicating Assay Method (SIAM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] The development of a SIAM is a critical step in drug development and is required by regulatory agencies.[5]

The following is a general protocol for conducting forced degradation studies to develop a SIAM for this compound. The goal of these studies is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.

Experimental Workflow

The workflow for developing a SIAM involves subjecting the compound to various stress conditions and analyzing the resulting samples using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

SIAM_Workflow cluster_stress Stress Conditions Start Start: 2-Amino-N,N-dimethylacetamide Acetate Sample Stress_Conditions Forced Degradation Studies Start->Stress_Conditions HPLC_Analysis HPLC Analysis (with UV or MS detection) Stress_Conditions->HPLC_Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C, solid state) Photolytic Photolytic Stress (ICH Q1B guidelines) Method_Development Method Development & Optimization HPLC_Analysis->Method_Development Method_Development->HPLC_Analysis Iterative Optimization Validation Method Validation (as per ICH guidelines) Method_Development->Validation Result Validated Stability-Indicating Assay Method (SIAM) Validation->Result

Workflow for the Development of a Stability-Indicating Assay Method (SIAM).
Detailed Protocols for Forced Degradation Studies

The following are suggested starting conditions for forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without complete degradation of the parent compound.[6]

4.2.1. Acidic Hydrolysis

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.

  • Analyze the samples by HPLC.

4.2.2. Basic Hydrolysis

  • Prepare a solution of this compound in 0.1 M sodium hydroxide.

  • Follow the incubation and sampling procedure as described for acidic hydrolysis.

  • Neutralize the aliquots with an appropriate acid (e.g., 0.1 M hydrochloric acid) before analysis.

  • Analyze the samples by HPLC.

4.2.3. Oxidative Degradation

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the solution at room temperature, protected from light, for a defined period.

  • At each time point, withdraw an aliquot and dilute for analysis. It may be necessary to quench the reaction with a reducing agent (e.g., sodium bisulfite) before analysis.

  • Analyze the samples by HPLC.

4.2.4. Thermal Degradation

  • Place a sample of the solid this compound in a controlled temperature oven (e.g., 80°C).

  • At specified time points, remove a portion of the solid, dissolve it in a suitable solvent, and dilute for analysis.

  • Analyze the samples by HPLC.

4.2.5. Photostability Testing

  • Expose the solid material and a solution of this compound to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be protected from light.

  • At the end of the exposure period, analyze both the light-exposed and control samples by HPLC.

Analytical Method Development

A reverse-phase HPLC method with UV detection would be a suitable starting point for the analysis of this compound and its potential degradation products. The method should be optimized to achieve adequate separation of the parent peak from all degradation product peaks and any peaks from the matrix. The use of a mass spectrometer (LC-MS) can aid in the identification of the degradation products.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While inherently more stable than its ester counterparts, the amide functionality is susceptible to hydrolysis under stressed conditions. The primary amine group also presents a potential site for oxidative degradation. By understanding these potential degradation pathways and implementing appropriate storage and handling procedures, the integrity of the compound can be maintained. Furthermore, the development of a validated stability-indicating assay method through systematic forced degradation studies is paramount for ensuring the quality and reliability of any data generated using this molecule and is a regulatory requirement for its use in pharmaceutical products. This guide provides a foundational framework for achieving these objectives.

References

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of (A) N,N‐Dimethylacetamide (DMA) and (B) N‐monomethylacetamide (MMA) extracted from plasma over a 14‐day period... [Image]. Retrieved from [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • ResearchGate. (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

  • CoLab. (2024). Thermal Decomposition of Dimethylacetamide (DMAc). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Stability indicating assay. Retrieved from [Link]

  • Nano. (2005). N-Dimethylacetamide.pdf. Retrieved from [Link]

  • Fortune Journals. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Retrieved from [Link]

  • DrugBank Online. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-N,N-dimethylacetamide acetate is a salt composed of the protonated form of 2-amino-N,N-dimethylacetamide and the acetate anion. With the molecular formula C₆H₁₄N₂O₃ and a molecular weight of 162.19 g/mol , this compound serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals[1][2][3]. The structural integrity, purity, and identity of such intermediates are paramount in drug development and manufacturing.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational spectroscopic principles and data from analogous structures. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for researchers and scientists to characterize and verify this compound. The protocols and interpretations herein are designed to be self-validating, grounded in established scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. For this compound, we anticipate distinct signals corresponding to the cationic 2-amino-N,N-dimethylacetamide and the acetate anion.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals for each unique proton environment. A key feature in N,N-disubstituted amides is the restricted rotation around the amide (OC-N) bond, which often renders the two N-methyl groups magnetically non-equivalent, resulting in two distinct signals[4]. The acidic proton from acetic acid will protonate the primary amine, forming an ammonium salt.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~8.20Broad Singlet3H-NH₃The protons of the ammonium group are acidic and exchange with the solvent, leading to a broad signal. Chemical shift is highly dependent on concentration and solvent.
~3.65Singlet2H-CO-CH₂ -NH₃⁺Methylene protons adjacent to the carbonyl group and the electron-withdrawing ammonium group, causing a downfield shift.
~2.95Singlet3H-N(CH₃ )₂ (cis)One of the two N-methyl groups, deshielded by the carbonyl oxygen. The non-equivalence is due to the double-bond character of the C-N amide bond[4][5].
~2.80Singlet3H-N(CH₃ )₂ (trans)The second N-methyl group.
~1.90Singlet3HCH₃ -COO⁻The methyl protons of the acetate counter-ion, appearing as a sharp singlet in a typical region for acetate.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Notes
~172.5C OO⁻ (Acetate)Carboxylate carbon of the acetate anion.
~168.0C =O (Amide)The carbonyl carbon of the amide is significantly deshielded. In the ¹³C NMR spectra of carboxylic acid derivatives, the carbonyl carbon shows a distinct peak around 160–185 ppm[6].
~45.0-CO-C H₂-NH₃⁺Methylene carbon shifted downfield by the adjacent carbonyl and ammonium groups.
~37.0-N(C H₃)₂ (cis)Carbon of the N-methyl group cis to the carbonyl oxygen.
~35.5-N(C H₃)₂ (trans)Carbon of the N-methyl group trans to the carbonyl oxygen.
~21.5C H₃-COO⁻Methyl carbon of the acetate anion.
Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-pulse ¹H experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C experiment.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in ~0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acquire Acquire ¹H & ¹³C Spectra tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Peak Picking, Integration, & Structural Assignment calibrate->analyze

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be a composite of the vibrations from the protonated amide and the acetate carboxylate group.

Predicted IR Absorption Data

The key vibrational modes are expected in the following regions.

Table 3: Predicted Major IR Absorptions

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeRationale & Notes
3200 - 2800Strong, BroadR-NH₃⁺N-H StretchThe ammonium N-H stretching vibration appears as a very broad and strong band due to extensive hydrogen bonding[7].
~1680StrongAmide (R-CO-NR₂)C=O Stretch (Amide I)This is a characteristic strong absorption for tertiary amides. Conjugation can lower the C=O stretching wavenumber compared to ketones[8][9].
~1580StrongCarboxylate (R-COO⁻)C=O Asymmetric StretchThe carboxylate anion exhibits a strong asymmetric stretching vibration, typically lower than a carboxylic acid C=O stretch.
~1410Medium-StrongCarboxylate (R-COO⁻)C=O Symmetric StretchThe corresponding symmetric stretch for the carboxylate group.
~1550MediumAmmonium (R-NH₃⁺)N-H BendThe bending vibration for the ammonium group.
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although it is often not required for routine identification.

    • Label the significant peaks.

Workflow for IR Analysis

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect Collect Spectrum (16-32 scans) apply_pressure->collect process_spec Generate Absorbance Spectrum collect->process_spec label_peaks Peak Picking & Assignment process_spec->label_peaks MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Infusion & Ionization cluster_proc Data Acquisition & Analysis prep_sol Prepare Dilute Solution (~10-100 µg/mL) infuse Infuse via LC or Syringe Pump prep_sol->infuse ionize Electrospray Ionization (ESI) infuse->ionize full_scan Acquire Full Scan MS (Positive & Negative Modes) ionize->full_scan msms Acquire MS/MS on Precursor Ion (m/z 103.09) full_scan->msms analyze Analyze Spectra & Interpret Fragmentation msms->analyze

Sources

An In-depth Technical Guide to the Safe Handling of 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety properties of 2-Amino-N,N-dimethylacetamide acetate (CAS No. 200634-33-9). As a compound frequently utilized in pharmaceutical development and specialty polymer synthesis, a nuanced understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective on safe handling, risk mitigation, and emergency preparedness.

The hazard profile of this compound is a composite of its constituent parts: the 2-amino-N,N-dimethylacetamide cation and the acetate anion. Consequently, a thorough risk assessment must consider the properties of the parent amine and the well-documented hazards of N,N-dimethylacetamide (DMAC), a structurally related solvent.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications aggregated from multiple sources are summarized below.

Table 1: GHS Classification for this compound and Related Compounds

Hazard StatementGHS ClassificationCompoundSource(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)This compoundNot explicitly cited in search results
H312 + H332: Harmful in contact with skin or if inhaledAcute Toxicity, Dermal & Inhalation (Category 4)N,N-Dimethylacetamide (structurally related)
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B)2-amino-N,N-dimethylacetamide (parent amine)[2]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)This compoundNot explicitly cited in search results
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)This compound[3]
H360: May damage fertility or the unborn childReproductive Toxicity (Category 1B)N,N-Dimethylacetamide (structurally related)
H227: Combustible liquidFlammable Liquids (Category 4)N,N-Dimethylacetamide (structurally related)
H290: May be corrosive to metalsCorrosive to Metals (Category 1)2-amino-N,N-dimethylacetamide (parent amine)[2]

Note: The hazard profile is constructed from data on the acetate salt, its parent amine, and a structurally similar solvent to provide a comprehensive safety overview.

Diagram 1: Hierarchy of Hazard Controls

This diagram illustrates the preferred order of control measures to mitigate exposure to this compound.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less hazardous reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical fume hood) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The hierarchy of controls, from most to least effective.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this compound and its precursors, stringent adherence to safe handling protocols is mandatory.[2]

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[2][4]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves. Given the amine nature of the compound, butyl rubber or neoprene gloves are recommended. Always inspect gloves for integrity before use.[6]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5][2][5]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing, including shoes and jewelry.[2][5] A safety shower should be used if available.[2] Seek immediate medical attention.[2][5][2][5]
Eye Contact Immediately flush the eyes with a gentle but continuous stream of low-pressure water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[2] An eyewash fountain is ideal.[2] Removal of contact lenses should only be attempted by trained personnel.[2] Seek immediate medical attention from an ophthalmologist.[2][2]
Ingestion Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[2][5]

Fire Fighting and Explosion Hazards

While this compound itself is not classified as flammable, its structural relative, N,N-Dimethylacetamide, is a combustible liquid. Therefore, it is prudent to treat this compound with caution regarding heat and ignition sources.

  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray.

  • Specific Hazards: Upon heating, the compound may decompose and emit toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] Vapors may be heavier than air and can travel along the ground to a source of ignition.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[2] Prevent the spill from entering drains or waterways.[2]

  • Clean-up: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Diagram 2: Spill Response Workflow

Spill Response Workflow cluster_1 Workflow for this compound Spill start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect and Containerize Waste contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Sources

Navigating Chemical Nomenclature: A Comprehensive Guide to 2-Amino-N,N-dimethylacetamide Acetate and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical research and pharmaceutical development, precise communication is paramount. The unambiguous identification of chemical entities is the bedrock upon which reproducible and reliable scientific endeavors are built. This guide provides a comprehensive overview of 2-Amino-N,N-dimethylacetamide acetate (CAS No. 200634-33-9), a compound of growing interest, by delineating its various synonyms, clarifying potential points of confusion with similarly named molecules, and detailing its key identifiers and properties.[1][2]

Core Identity and IUPAC Nomenclature

The subject of this guide is an acetate salt. The cationic component is 2-amino-N,N-dimethylacetamide, and the anionic component is acetate. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is acetic acid;2-amino-N,N-dimethylacetamide .[1] This name explicitly describes the two ionic components of the salt. The molecular formula is C₆H₁₄N₂O₃, and it has a molecular weight of 162.19 g/mol .[1][2]

The core structure, 2-amino-N,N-dimethylacetamide, is the dimethylamide derivative of the simplest amino acid, glycine. For this reason, it is often referred to in shorthand based on its amino acid origin.

A Curated List of Synonyms and Identifiers

The variety of names used for a single chemical entity can stem from historical naming conventions, supplier-specific catalogs, and shorthand used in peptide chemistry. Below is a structured list of known synonyms for this compound:

  • Peptide-Based Nomenclature: These names are commonly used in the context of peptide synthesis and biochemistry.

    • H-GLY-NME2 ACETATE SALT[1]

    • H-Gly-NMe2 acetate[1]

    • Glycine dimethylamide acetate[3]

    • GLYCINE-NME2 ACETATE[3][4]

    • Gly-NMe2·AcOH[3]

  • Systematic and Semi-Systematic Names:

    • acetic acid;2-amino-N,N-dimethylacetamide[1]

    • 2-(dimethylamino)-2-oxoethanaminium acetate[3]

    • N,N-dimethylglycinamide acetate[4]

    • 2-amino-N,N-dimethyl-acetamide acetic acid[4]

It is crucial for researchers to recognize these synonyms to effectively search databases and literature for comprehensive information.

Key Chemical Identifiers and Properties

For unambiguous identification and experimental design, a summary of key identifiers and computed properties is essential.

Identifier/PropertyValueSource
CAS Number 200634-33-9[1][2]
Molecular Formula C₆H₁₄N₂O₃[1]
Molecular Weight 162.19 g/mol [1][2]
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamide[1]
Canonical SMILES CC(=O)O.CN(C)C(=O)CN[1]
InChI Key BGYVHCTZMBPEBN-UHFFFAOYSA-N[1]
European Community (EC) Number 803-360-4[1]
PubChem CID 53399009[1]

Distinguishing from Related and Dissimilar Compounds

Precision in chemical naming is critical to avoid costly and potentially dangerous errors. There are two common points of confusion that must be addressed.

2-Amino-N,N-dimethylacetamide (Free Base and Hydrochloride Salt)

The parent compound of our topic is 2-amino-N,N-dimethylacetamide (CAS No. 1857-19-8), also known as N,N-dimethylglycinamide.[5] This is the free base form, without the acetate counter-ion. It is also available as a hydrochloride salt, 2-amino-N,N-dimethylacetamide hydrochloride (CAS No. 72287-77-5).[6][7] It is imperative for researchers to specify the salt form (acetate, hydrochloride, or free base) in their work, as the counter-ion can affect solubility, stability, and reactivity.

N,N-Dimethylacetamide (DMAc)

A solvent with a similar name is N,N-Dimethylacetamide (CAS No. 127-19-5), often abbreviated as DMAc or DMA.[8][9] This is a common aprotic polar solvent used in organic synthesis and for dissolving polymers.[8] Crucially, DMAc lacks the 2-amino group that is central to the identity and reactivity of 2-amino-N,N-dimethylacetamide. The structural difference is fundamental.

The "DMAA" Misnomer

The acronym DMAA is associated with 1,3-dimethylamylamine (also known as methylhexanamine), a stimulant that has been the subject of regulatory action by agencies such as the FDA.[8] This compound is structurally and functionally unrelated to this compound. The similarity in acronyms is a potential source of significant confusion, and it is essential to use the full chemical name or a specific identifier like the CAS number to avoid ambiguity.

Applications in Research and Development

2-Amino-N,N-dimethylacetamide and its salts are primarily utilized as intermediates and building blocks in organic synthesis.[10] Their bifunctional nature, possessing both a primary amine and a tertiary amide, allows for a variety of chemical transformations.

  • Pharmaceutical Synthesis: The compound serves as a precursor for more complex molecules in drug discovery. A Chinese patent describes the synthesis of the hydrochloride salt as a key intermediate for pharmaceuticals, such as Lp-PLA₂ enzyme inhibitors for treating atherosclerosis and N-alkylaminoacetamide compounds for use as agricultural fungicides.[11]

  • Peptide Chemistry: As a derivative of glycine, it is used in the synthesis of peptidomimetics and other modified peptides. The "H-Gly-NMe2" nomenclature highlights its role as a glycine building block with a protected C-terminus (as a dimethylamide).[1][4]

Visualization of Nomenclature Relationships

To clarify the relationships between the primary compound and its associated names and identifiers, the following diagram is provided.

Synonyms_Diagram cluster_identifiers Primary Identifiers cluster_synonyms Synonyms cluster_related Structurally Related (Different Salt/Form) cluster_unrelated Potential for Confusion (Unrelated) core This compound CAS CAS: 200634-33-9 core->CAS is identified by IUPAC IUPAC: acetic acid;2-amino-N,N-dimethylacetamide core->IUPAC is named by Peptide_Syn H-GLY-NME2 ACETATE SALT H-Gly-NMe2 acetate Glycine dimethylamide acetate core->Peptide_Syn is also known as Systematic_Syn N,N-dimethylglycinamide acetate 2-(dimethylamino)-2-oxoethanaminium acetate core->Systematic_Syn is also known as Free_Base 2-Amino-N,N-dimethylacetamide (Free Base) CAS: 1857-19-8 core->Free_Base is the acetate salt of HCl_Salt 2-Amino-N,N-dimethylacetamide HCl (Hydrochloride Salt) CAS: 72287-77-5 Free_Base->HCl_Salt can form other salts like DMAC N,N-Dimethylacetamide (DMAc) (Solvent) CAS: 127-19-5 DMAA 1,3-Dimethylamylamine (DMAA) (Stimulant)

Sources

An In-depth Technical Guide to H-Gly-NMe2 Acetate Salt: Properties, Synthesis, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Glycine Derivative

H-Gly-NMe2 acetate salt, chemically known as 2-amino-N,N-dimethylacetamide acetate, is a specialized glycine derivative that holds significant potential in various facets of chemical and pharmaceutical research. Its unique structure, combining a free primary amine, a dimethylated amide, and an acetate counter-ion, imparts a distinct set of properties that make it a valuable building block and chemical intermediate. This guide provides a comprehensive technical overview of H-Gly-NMe2 acetate salt, from its fundamental physicochemical properties to its synthesis, analytical characterization, and practical applications, with a particular focus on its utility in peptide synthesis.

Part 1: Core Physicochemical and Structural Properties

H-Gly-NMe2 acetate salt is the salt formed between 2-amino-N,N-dimethylacetamide (the free base) and acetic acid. The structural and chemical properties are summarized below.

Structural and Molecular Information
PropertyValueSource
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamide[1]
Synonyms H-Gly-NMe2 acetate, Glycine-NMe2 acetate, this compound[1]
CAS Number 200634-33-9[1]
Molecular Formula C6H14N2O3[1]
Molecular Weight 162.19 g/mol [1]
Canonical SMILES CC(=O)O.CN(C)C(=O)CN

Part 2: Synthesis and Purification

While a specific, detailed protocol for the direct synthesis of H-Gly-NMe2 acetate salt is not extensively documented in publicly available literature, a scientifically sound and practical synthetic route can be devised based on established chemical principles. The synthesis involves two primary stages: the formation of the free base, 2-amino-N,N-dimethylacetamide, followed by its neutralization with acetic acid to yield the desired acetate salt.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 2-amino-N,N-dimethylacetamide (Free Base) cluster_salt_formation Salt Formation cluster_purification Purification Start Boc-Glycine Amidation Amidation with Dimethylamine Start->Amidation Deprotection Acidic Deprotection (e.g., TFA or HCl) Amidation->Deprotection Neutralization Neutralization (e.g., with a mild base) Deprotection->Neutralization FreeBase 2-amino-N,N-dimethylacetamide Neutralization->FreeBase SaltFormation Reaction in an appropriate solvent (e.g., Ether or EtOAc) FreeBase->SaltFormation AceticAcid Acetic Acid AceticAcid->SaltFormation Crystallization Crystallization/Precipitation SaltFormation->Crystallization Product H-Gly-NMe2 Acetate Salt Filtration Filtration and Washing Crystallization->Filtration Drying Drying under vacuum Filtration->Drying FinalProduct Pure H-Gly-NMe2 Acetate Salt Drying->FinalProduct

Caption: Proposed workflow for the synthesis and purification of H-Gly-NMe2 acetate salt.

Step-by-Step Methodology

Step 1: Synthesis of Boc-Gly-NMe2

  • In a round-bottom flask, dissolve Boc-glycine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an activator like 1-hydroxybenzotriazole (HOBt).

  • Slowly add a solution of dimethylamine in an appropriate solvent (e.g., THF or as a gas bubbled through the solution).

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic phase with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-NMe2.

Step 2: Deprotection to 2-amino-N,N-dimethylacetamide

  • Dissolve the crude Boc-Gly-NMe2 in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure. This will yield the TFA or HCl salt of the desired amine.

  • To obtain the free base, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate) until the pH is slightly alkaline.

  • Extract the aqueous solution with an organic solvent like DCM or ethyl acetate.

  • Dry the combined organic extracts and concentrate to yield 2-amino-N,N-dimethylacetamide.

Step 3: Formation of the Acetate Salt

  • Dissolve the 2-amino-N,N-dimethylacetamide free base in a non-polar solvent in which the acetate salt is insoluble, such as diethyl ether or ethyl acetate.

  • Slowly add one equivalent of glacial acetic acid dissolved in the same solvent.

  • The H-Gly-NMe2 acetate salt should precipitate out of the solution.

  • Stir the suspension for a period to ensure complete salt formation.

Step 4: Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials or impurities.

  • Dry the purified H-Gly-NMe2 acetate salt under vacuum to remove residual solvent.

Part 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized H-Gly-NMe2 acetate salt. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N,N-dimethyl groups, the methylene protons of the glycine backbone, and the methyl protons of the acetate counter-ion. Based on the spectra of N,N-dimethylglycine, the N-methyl protons would likely appear as a singlet around 2.9 ppm, and the methylene protons as a singlet around 3.7 ppm. The acetate methyl protons would appear as a singlet around 1.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with distinct signals for the carbonyl carbon, the N,N-dimethyl carbons, the methylene carbon, and the carbons of the acetate ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to display characteristic absorption bands corresponding to:

  • N-H stretching of the primary amine.

  • C=O stretching of the amide and the carboxylate of the acetate.

  • C-N stretching vibrations.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the cation (2-amino-N,N-dimethylacetamide). The expected m/z for the protonated molecule [M+H]⁺ would be approximately 103.1.

Purity Analysis

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is the method of choice for assessing the purity of the final product.[2] A suitable method would involve a C18 column with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA.

Part 4: Applications in Solid-Phase Peptide Synthesis (SPPS)

H-Gly-NMe2 acetate salt can be a valuable reagent in the field of solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[3]

Role as a Capping Agent

In SPPS, incomplete coupling reactions can lead to the formation of deletion sequences, which are difficult to separate from the desired full-length peptide. To prevent this, unreacted amino groups on the growing peptide chain can be "capped" by acetylation. H-Gly-NMe2, being a small and unhindered primary amine, could potentially be used in a capping step after conversion to its N-acetylated form. However, its primary utility lies in its incorporation as a C-terminal amide.

Introduction of a C-terminal N,N-dimethylamide

The most direct application of H-Gly-NMe2 acetate salt is in the synthesis of peptides with a C-terminal N,N-dimethylamide. This modification can enhance the metabolic stability of the peptide by making it resistant to carboxypeptidases. It can also modulate the peptide's solubility and pharmacokinetic properties.

General Protocol for SPPS using H-Gly-NMe2

The following is a generalized protocol for the manual synthesis of a peptide with a C-terminal N,N-dimethylamide using H-Gly-NMe2.

SPPS_Workflow Resin Start with a suitable resin (e.g., Rink Amide) Fmoc_Deprotection_Initial Fmoc Deprotection of Resin Resin->Fmoc_Deprotection_Initial Coupling_H_Gly_NMe2 Couple H-Gly-NMe2 Fmoc_Deprotection_Initial->Coupling_H_Gly_NMe2 Capping Capping (Optional) Coupling_H_Gly_NMe2->Capping Fmoc_Deprotection_Cycle Fmoc Deprotection Capping->Fmoc_Deprotection_Cycle Coupling_Next_AA Couple next Fmoc-Amino Acid Fmoc_Deprotection_Cycle->Coupling_Next_AA Repeat Repeat Deprotection and Coupling Cycles Coupling_Next_AA->Repeat Repeat->Fmoc_Deprotection_Cycle For each amino acid Cleavage Cleavage from Resin and Deprotection of Side Chains Repeat->Cleavage Synthesis Complete Purification Purification by HPLC Cleavage->Purification Final_Peptide Final Peptide with C-terminal N,N-dimethylamide Purification->Final_Peptide

Caption: General workflow for SPPS to generate a C-terminal N,N-dimethylamide peptide.

Step-by-Step Methodology

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, which upon cleavage will yield a C-terminal amide. Swell the resin in an appropriate solvent like DMF.

  • Initial Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Coupling of H-Gly-NMe2:

    • Dissolve H-Gly-NMe2 acetate salt in DMF. The acetate salt form can be advantageous as it improves solubility.[4][5][6]

    • In a separate vessel, activate the carboxylic acid of the first Fmoc-protected amino acid using a coupling agent such as HBTU, HATU, or DIC/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).[7][8]

    • Add the activated amino acid solution to the resin, followed by the solution of H-Gly-NMe2.

    • Agitate the mixture for a sufficient time to ensure complete coupling.

  • Subsequent Cycles: For the remainder of the peptide synthesis, follow standard Fmoc-SPPS protocols:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid.

    • Coupling: Couple the next Fmoc-protected amino acid using a suitable activation method.

    • Repeat these deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).[9][10][11]

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using preparative reversed-phase HPLC.[1][12][13]

Part 5: Safety and Handling

H-Gly-NMe2 acetate salt is classified as causing serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.

Many of the reagents used in conjunction with H-Gly-NMe2 acetate salt, particularly in peptide synthesis, have their own significant hazards. Coupling reagents like HBTU and HATU are known sensitizers and can cause allergic reactions.[14][15] Strong acids like TFA used in cleavage are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical used in a procedure and follow appropriate safety protocols.[4]

Conclusion

H-Gly-NMe2 acetate salt is a versatile and valuable compound for researchers in the chemical and pharmaceutical sciences. Its straightforward synthesis, distinct properties, and applicability in modifying peptides at the C-terminus make it a useful tool in drug discovery and development. This guide has provided a comprehensive technical overview to support its effective and safe use in the laboratory.

References

  • PubChem. (n.d.). This compound.
  • Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • American Peptide Society. (n.d.). Coupling Agent Hazards.
  • Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Nowick, J. S., et al. (n.d.). Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards.
  • Huang, Y., & Stewart, J. M. (1998). A cleavage cocktail for methionine-containing peptides. PubMed.
  • Gilar, M., et al. (2005). Purification of Synthetic Peptides by High Performance Liquid Chromatography. Methods in Molecular Biology.
  • Aapptec. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. PubMed Central.
  • American Chemical Society. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Cleavage.
  • Biosynth. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. PubMed Central.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Chem-Impex. (n.d.). H-Gly-Gly-Phe-Phe-OEt acetate salt.
  • Chem-Impex. (n.d.). H-Gly-Gly-Arg-OH acetate salt.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Amino-N,N-dimethylacetamide Acetate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of raw materials is a critical decision that reverberates through the entire discovery and manufacturing pipeline. The purity, consistency, and reliable availability of a chemical building block can be the determining factors in the success of a project. This in-depth technical guide provides a comprehensive overview of sourcing and implementing 2-Amino-N,N-dimethylacetamide acetate (CAS No. 200634-33-9) , a versatile building block in pharmaceutical and agrochemical synthesis.[1] This guide is structured to empower you with the technical knowledge and practical insights needed to confidently select a supplier and integrate this compound into your workflows.

Understanding the Core Asset: Physicochemical Properties and Synthetic Relevance

This compound is the acetate salt of the corresponding primary amine. The presence of both a primary amine and a tertiary amide within a compact structure makes it a valuable synthon. Its salt form enhances stability and handling properties compared to the free base.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₃
Molecular Weight 162.19 g/mol
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamide
Synonyms H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetate

The strategic value of this molecule lies in its bifunctionality. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The tertiary amide, on the other hand, is generally stable to many reaction conditions, providing a robust scaffold. This dual nature makes it an attractive fragment for library synthesis in drug discovery programs.

Commercial Supplier Landscape: A Comparative Analysis

A reliable supply chain is the bedrock of any research and development program. For a specialized reagent like this compound, it is crucial to partner with suppliers who can provide not only the material itself but also comprehensive documentation and technical support.

Key Commercial Suppliers:

SupplierProduct NumberStated PurityAvailabilityNoteworthy Features
Sigma-Aldrich (Merck) Not explicitly listed, but may be available through their custom synthesis services.Typically high purity for research chemicals.Inquire for availability.Extensive quality control and global distribution network.
J&K Scientific CS-0041045Not specified on the product page.Inquire for availability.Offers custom bulk pricing.
Achmem BDJHH056860Not specified on the product page.Inquire for availability.Provides basic safety and handling information.
MySkinRecipes #13883697%Inquire for availability.Lists applications in pharmaceuticals and agrochemicals.[1]

Due Diligence in Supplier Selection:

Beyond the catalog listing, a rigorous evaluation of potential suppliers is paramount. The following workflow outlines a self-validating process for qualifying a new supplier for a critical building block like this compound.

Supplier_Selection_Workflow cluster_Initial_Screening Initial Screening cluster_Technical_Evaluation Technical Evaluation cluster_Quality_and_Regulatory Quality & Regulatory cluster_Final_Decision Final Decision Identify_Suppliers Identify Potential Suppliers (e.g., J&K Scientific, Achmem) Request_Info Request Information: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Pricing and Lead Times Identify_Suppliers->Request_Info Initial contact Review_CoA Review Certificate of Analysis: - Purity (HPLC, NMR) - Impurity Profile - Residual Solvents Request_Info->Review_CoA Information received Assess_Consistency Assess Lot-to-Lot Consistency (Request CoAs from different batches) Review_CoA->Assess_Consistency Data analysis Audit_Supplier Supplier Audit (for GMP applications) Assess_Consistency->Audit_Supplier For critical applications Select_Supplier Select Primary Supplier and Qualify Secondary Supplier Assess_Consistency->Select_Supplier For research grade Documentation_Review Review Quality Management System Documentation Audit_Supplier->Documentation_Review Documentation_Review->Select_Supplier Synthetic_Pathway cluster_Reactants Starting Materials cluster_Reaction Amide Coupling cluster_Product Product Reactant1 2-Amino-N,N-dimethylacetamide (from acetate salt) Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Reactant1->Coupling_Agent Reactant2 R-COOH (Carboxylic Acid Library) Reactant2->Coupling_Agent Product R-CO-NH-CH2-CO-N(CH3)2 (Diamide Library) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF, NMP) Solvent->Product

Sources

An In-depth Technical Guide to 2-Amino-N,N-dimethylacetamide Acetate for Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N,N-dimethylacetamide acetate, a functionalized building block with significant potential in pharmaceutical development and synthetic chemistry. This document delineates its physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its applications as a versatile synthetic intermediate. By integrating the unique characteristics of the 2-amino-N,N-dimethylacetamide cation with the advantageous properties of the acetate anion, this guide serves as an essential resource for researchers aiming to leverage this compound in drug discovery and materials science.

Introduction: A Molecule of Duality

In the landscape of chemical synthesis, building blocks that offer both structural versatility and favorable physicochemical properties are of paramount importance. This compound emerges as such a candidate, presenting a compelling fusion of a reactive primary amine, a stable tertiary amide, and a pharmaceutically relevant acetate counter-ion.

The core cation, 2-amino-N,N-dimethylacetamide, is a simple glycinamide derivative.[1] Its structure is notable for two key features: a terminal primary amine that serves as a nucleophilic handle for a wide array of chemical transformations, and a tertiary amide group known for its metabolic stability and ability to act as a hydrogen bond acceptor. These features make it an attractive scaffold for constructing more complex molecules, from enzyme inhibitors to novel polymers.[1]

The choice of the acetate anion is deliberate and significant. Acetate is widely utilized in pharmaceutical formulations as a buffering agent to maintain stable pH, thereby preserving drug potency and ensuring patient safety.[2][3] It can also enhance the solubility of poorly water-soluble drugs and act as a stabilizer in various drug formulations, including injectables.[4][5] The formation of the acetate salt of 2-amino-N,N-dimethylacetamide thus not only facilitates its handling and purification but also imparts properties that can be advantageous in downstream biological applications.

This guide will deconstruct the synthesis, characterization, and potential applications of this compound, providing researchers with the foundational knowledge required to integrate it into their research and development workflows.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective application. The properties are a composite of its constituent ions.

PropertyValueSource / Method
IUPAC Name 2-amino-N,N-dimethylacetamide;acetic acid-
CAS Number 200634-33-9[6]
Molecular Formula C6H14N2O3[7]
Molecular Weight 162.19 g/mol [7]
Appearance SolidAssumed from salts
Cation MW 102.14 g/mol [8]
Cation Formula C4H10N2O[8]
Cation InChIKey KNVRBEGQERGQRP-UHFFFAOYSA-N[8]

The core structure, 2-amino-N,N-dimethylacetamide, is a polar molecule, with its solubility in aqueous and polar organic solvents enhanced by the formation of the acetate salt. The presence of the primary amine makes the compound basic, readily reacting with acids like acetic acid to form a stable, often crystalline, salt.[9]

Synthesis and Purification Workflow

While direct synthesis routes for the acetate salt are not extensively published, a robust and logical pathway can be derived from established methods for related compounds, such as the hydrochloride salt.[1] The process involves a standard peptide coupling-like reaction followed by deprotection and salt formation.

G cluster_0 Part 1: Amide Formation cluster_1 Part 2: Deprotection & Salt Formation A Boc-Glycine D Boc-Gly-NMe2 (N-Boc-2-amino-N,N-dimethylacetamide) A->D 1. Activate B Dimethylamine (aq) B->D C Coupling Agent (e.g., EDC/HOBt) C->D 2. Couple F Free Base Amine (2-amino-N,N-dimethylacetamide) D->F 3. Deprotect E Strong Acid (e.g., TFA or HCl) for Boc Removal E->F H Final Product (this compound) F->H 4. Neutralize G Acetic Acid (CH3COOH) G->H

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Causality: This two-part protocol is designed for efficiency and purity. Part 1 employs a common and high-yielding amide bond formation. The Boc-protecting group is chosen for its stability during the coupling reaction and its clean removal under acidic conditions. Part 2 first liberates the primary amine and then forms the desired acetate salt in a straightforward neutralization, which aids in purification via precipitation or crystallization.

Part 1: Synthesis of N-Boc-2-amino-N,N-dimethylacetamide

  • Dissolve Boc-Glycine (1 equivalent) and a coupling agent like HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 equivalents) portion-wise and stir for 15 minutes to activate the carboxylic acid.

  • Slowly add an aqueous solution of dimethylamine (2.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. Purify via column chromatography if necessary.

Part 2: Deprotection and Acetate Salt Formation

  • Dissolve the purified Boc-protected intermediate from Part 1 in a minimal amount of a solvent like Dichloromethane or Ethyl Acetate.

  • Add an excess of a strong acid (e.g., 4M HCl in Dioxane or Trifluoroacetic Acid) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the crude amine salt (hydrochloride or trifluoroacetate).

  • Dissolve the crude salt in a minimal amount of water or methanol.

  • Neutralize the solution by adding a base (e.g., NaHCO3) until the pH is ~8-9 to generate the free amine. Extract the free amine into an organic solvent like ethyl acetate.

  • To the organic solution containing the free amine, add a stoichiometric amount (1.0 equivalent) of glacial acetic acid.

  • The acetate salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.

Applications in Chemical Research & Drug Development

The utility of this compound lies in its ability to serve as a versatile building block. Its parent structure, N,N-dimethylacetamide (DMAc), is widely used as a polar aprotic solvent in the synthesis of pharmaceuticals, polymers, and agrochemicals due to its excellent dissolving power and stability.[10][11][12] This inherent stability is retained in the functionalized derivative.

G cluster_0 Synthetic Applications cluster_1 Resulting Structures A This compound Primary Amine Nucleophile B Amide Bond Formation (Peptide Synthesis) A->B + Acyl Halide/ Carboxylic Acid C Reductive Amination (Alkylation) A->C + Aldehyde/Ketone + Reducing Agent D Heterocycle Synthesis (e.g., Pyrazinones, Imidazoles) A->D + 1,2-Dicarbonyls, etc. E Peptidomimetics & Drug Candidates B->E F Functionalized Ligands C->F G Bioactive Heterocyclic Scaffolds D->G

Caption: Potential synthetic pathways using the target compound.

  • Peptidomimetic and Small Molecule Synthesis: The primary amine allows for straightforward amide coupling reactions. This makes the molecule an ideal "cap" for peptide chains or a scaffold to build upon for small molecule drug candidates. The N,N-dimethylacetamide moiety provides a polar, stable terminus that can improve solubility and resist metabolic degradation.

  • Heterocycle Formation: Primary amines are key precursors in the synthesis of a vast array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[1] For example, it can be used to synthesize glycinamide heterocyclic derivatives that act as enzyme inhibitors.[1]

  • Ligand Development: The molecule contains multiple potential coordination sites (amine nitrogen, amide oxygen), making it a candidate for the development of novel ligands for metal catalysts or therapeutic agents.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the two N-methyl groups (singlet, ~2.9-3.1 ppm), the methylene group (CH2, singlet, ~3.5-3.8 ppm in the salt form), and the ammonium protons (broad singlet, variable chemical shift). The acetate counter-ion will show a sharp singlet around 1.9 ppm.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon (~170 ppm), the N-methyl carbons, the methylene carbon, and the acetate methyl and carboxylate carbons will be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the cation [M+H]⁺ at m/z 103.1.

  • Infrared (IR) Spectroscopy: Key stretches include a broad N-H stretch for the primary ammonium group (~2800-3200 cm⁻¹), a strong C=O stretch for the amide (~1650 cm⁻¹), and characteristic stretches for the carboxylate group of the acetate anion.[9]

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The hazard profile is derived from data on the core amine and general knowledge of related compounds.[7][13]

  • Hazard Classification: The compound is associated with warnings for being harmful if swallowed or inhaled, and causing skin and eye irritation.[7] The free amine precursor is classified as causing severe skin burns and eye damage.[8]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including:

    • Eye/Face Protection: Chemical safety goggles and a face shield.[14]

    • Hand Protection: Chemical-resistant nitrile gloves.[15]

    • Body Protection: A standard laboratory coat.

  • Handling Procedures: Avoid direct contact with skin and eyes.[14] Minimize the generation of dust or aerosols.[14] Keep containers tightly closed when not in use.[16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[7]

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

    • Spills: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for hazardous waste disposal.[15]

Conclusion

This compound represents a strategically designed chemical tool. It combines a reactive functional group for synthetic elaboration with a stable, solubilizing amide moiety and a pharmaceutically acceptable counter-ion. Its logical synthesis and versatile reactivity make it a valuable asset for researchers in medicinal chemistry, organic synthesis, and materials science. This guide provides the necessary framework for its synthesis, characterization, and safe implementation, empowering scientists to explore its full potential in creating next-generation molecules.

References

  • Chemignition Laboratory. (2025, April 5). Why Sodium Acetate is Essential in the Pharmaceutical Industry. [Link]

  • CogniScent. (2025, December 19). Sodium acetate: Significance and symbolism. [Link]

  • Google Patents. (N.D.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Vinipul Inorganics. (N.D.). The Role of Sodium Acetate Crystal in Pharmaceutical Formulations. [Link]

  • Bayview Pharmacy. (N.D.). Sodium Acetate | Active Pharmaceutical Ingredients. [Link]

  • Chemignition Laboratory. (2025, April 2). Industrial Uses of Sodium Acetate. [Link]

  • PubChem. (N.D.). 2-amino-N,N-dimethylacetamide. [Link]

  • J&K Scientific. (N.D.). This compound | 200634-33-9. [Link]

  • Loba Chemie. (N.D.). N,N-DIMETHYL ACETAMIDE GC-HS - Safety Data Sheet. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. [Link]

  • Ataman Kimya. (N.D.). N,N-DIMETHYLACETAMIDE. [Link]

  • ChemPuro. (N.D.). Exploring N,N-Dimethylacetamide: Properties, Applications, and Manufacturing. [Link]

  • Obregon-Mendoza, M. A., et al. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC - NIH. [Link]

  • Oriental Journal of Chemistry. (N.D.). A Thermoacoustical and DFT Exploration of Physio-Chemical Properties for N, N-dimethylacetamide (DMA) with Water. [Link]

  • MySkinRecipes. (N.D.). This compound. [Link]

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. [Link]

  • Taylor & Francis Online. (N.D.). n n dimethylacetamide – Knowledge and References. [Link]

  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

  • MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. [Link]

  • Preprints.org. (2022, August 28). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. [Link]

  • ResearchGate. (N.D.). Synthesis of Amines and Ammonium Salts. [Link]

  • Wikipedia. (N.D.). Dimethylacetamide. [Link]

  • MP Biomedicals. (N.D.). N,N-Dimethylacetamide. [Link]

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Methodological & Application

Application Notes & Protocols: Investigating the Potential of 2-Amino-N,N-dimethylacetamide Acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the assembly of complex peptide chains. The efficiency and fidelity of SPPS are highly dependent on the reagents used for coupling, deprotection, and washing steps. While a core set of reagents and protocols are well-established, the exploration of novel compounds to address specific challenges, such as aggregation or the synthesis of "difficult" sequences, is an ongoing endeavor. This document explores the chemical properties of 2-Amino-N,N-dimethylacetamide acetate and investigates its potential, though non-standard, applications within peptide synthesis protocols. Standard, validated protocols for Fmoc-based SPPS are provided as a baseline for comparison and potential experimentation.

Introduction to this compound

This compound is an organic salt with the chemical formula C₆H₁₄N₂O₃.[1] It is comprised of the protonated form of 2-amino-N,N-dimethylacetamide and an acetate counter-ion. Its structure suggests potential utility as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[2] While not a conventional reagent in standard peptide synthesis protocols, its chemical nature invites a theoretical exploration of its possible roles.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O₃PubChem[1]
Molecular Weight162.19 g/mol PubChem[1]
IUPAC Nameacetic acid;2-amino-N,N-dimethylacetamidePubChem[1]
SynonymsH-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetatePubChem[1]

Based on its structure as an ammonium acetate salt, it can be hypothesized to function in a few potential capacities within a peptide synthesis workflow, which will be explored in subsequent sections.

The Foundation: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

To understand where a novel reagent might be applied, it is crucial to first comprehend the standard workflow of SPPS. The most common strategy in modern peptide synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[3] This method relies on the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid and acid-labile protecting groups (like tBu) for the amino acid side chains.[3][4]

The synthesis cycle consists of a series of repeated steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and a final wash.[4]

Visualizing the Standard SPPS Cycle

SPPS_Cycle cluster_resin Solid Support (Resin) cluster_cycle Iterative Synthesis Cycle Resin Resin-Linker-AA(n) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle (n+1) C_End Final Cleavage & Deprotection Wash2->C_End Final Cycle

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Standard Fmoc-SPPS of a Model Peptide

This protocol outlines the manual synthesis of a generic peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5][6]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)[7]

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Solid-phase synthesis vessel

Step-by-Step Methodology

Step 1: Resin Swelling

  • Place the desired amount of Fmoc-Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) into a synthesis vessel.

  • Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[3]

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

  • In a separate vial, pre-activate the first amino acid. For a 0.05 mmol scale:

    • Dissolve Fmoc-amino acid (0.25 mmol, 5 eq) and HBTU (0.245 mmol, 4.9 eq) in a minimal amount of DMF.

    • Add DIPEA (0.5 mmol, 10 eq) to the solution.

    • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor reaction completion, perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates a complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Step 4: Peptide Chain Elongation

  • Repeat Step 2 (Fmoc Deprotection) and Step 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Step 5: Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

  • Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

Step 6: Cleavage and Global Deprotection

  • Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) to the dried peptidyl-resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Potential (Exploratory) Applications of this compound in SPPS

Given its chemical structure, we can hypothesize several, non-standard roles for this compound in peptide synthesis. These are presented as avenues for research rather than established procedures.

As a Base for in-situ Neutralization
  • Causality: Following the TFA-mediated deprotection in Boc-SPPS, the newly exposed N-terminal amine is in its ammonium salt form and requires neutralization before the next coupling step.[4] Typically, a tertiary amine base like DIPEA is used. The acetate salt of a primary amine, like 2-amino-N,N-dimethylacetamide, could potentially serve as a milder, buffered base for this neutralization. The pKa of the conjugate acid (the ammonium group) would be critical in determining its efficacy.

  • Experimental Consideration: One might replace the standard DIPEA neutralization step with a wash using a solution of this compound in a suitable solvent like DCM or DMF. The concentration would need to be optimized to ensure complete neutralization without causing unwanted side reactions.

As a Scavenger or Additive in Cleavage
  • Causality: During the final acid-mediated cleavage, reactive cationic species (e.g., from tert-butyl groups) are generated that can modify sensitive residues like Tryptophan or Methionine.[4] Scavengers are added to the cleavage cocktail to trap these cations. While TIS is a common scavenger, the primary amine of 2-amino-N,N-dimethylacetamide could potentially act as a nucleophilic scavenger.

  • Experimental Consideration: Small amounts of this compound could be added to the standard TFA cleavage cocktail. The impact on cleavage efficiency and the purity of the final peptide would need to be carefully analyzed via HPLC and Mass Spectrometry.

As a Specialized Amino Acid Surrogate
  • Causality: The core structure, H₂N-CH₂-C(=O)N(CH₃)₂, is essentially a C-terminally dimethylated glycine amide. If a research goal was to synthesize a peptide with a C-terminal N,N-dimethyl glycinamide, this compound (in its free base form) could theoretically be used in a solution-phase coupling to an activated peptide acid.

  • Experimental Consideration: This application would fall outside of standard SPPS. It would involve synthesizing a protected peptide acid, cleaving it from the resin while keeping side-chain protecting groups intact, activating the C-terminal carboxyl group, and then coupling it with 2-amino-N,N-dimethylacetamide in solution.

Visualizing a Hypothetical Integration Point

Hypothetical_Use cluster_boc Boc-SPPS Deprotection/Neutralization cluster_options Reagent Options Boc_Deprotect Boc Deprotection (TFA in DCM) Neutralization Neutralization Step Boc_Deprotect->Neutralization Coupling Coupling Step Neutralization->Coupling Standard_Base Standard Base: DIPEA Neutralization->Standard_Base Standard Hypothetical_Base Hypothetical Reagent: 2-Amino-N,N-dimethylacetamide acetate solution Neutralization->Hypothetical_Base Exploratory

Caption: Potential, exploratory use of the title compound in the neutralization step of Boc-SPPS.

Conclusion and Scientific Integrity Statement

The successful synthesis of peptides relies on well-characterized and validated protocols.[8][9] Reagents like HBTU, HATU, and DIC/HOBt are staples in the field due to their proven efficiency and reliability in forming amide bonds with minimal side reactions.[10][11][12] While this compound is a valid chemical entity, it is not a recognized or standard reagent for solid-phase peptide synthesis based on current authoritative literature.

The potential applications discussed herein are theoretical and intended to serve as a guide for advanced research and protocol development. Any attempt to incorporate this compound into a synthesis workflow must be preceded by rigorous small-scale testing and validation. Researchers should compare the results (yield, purity) directly against established protocols to determine if any advantage is conferred. The information provided in this document is for research and development purposes and should not be used in a manufacturing or GMP (Good Manufacturing Practice) setting without extensive validation.

References

  • MySkinRecipes. This compound.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Ivanov, V. T., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptide Research and Therapeutics, 19, 1-11.
  • Al-Masri, M., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100818.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Hartmann, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
  • BenchChem. (2025). The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids.
  • Sigma-Aldrich. N,N-Dimethylacetamide for peptide synthesis.
  • aapptec. Coupling Reagents.
  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • Amblard, F., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

  • Surekha, C., & Sivananda, K. N. (2009). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. ResearchGate. Available from: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

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Application Notes & Protocols: Leveraging 2-Amino-N,N-dimethylacetamide Acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Glycinamide Building Block

2-Amino-N,N-dimethylacetamide acetate (CAS: 200634-33-9) is a highly valuable and versatile building block in contemporary organic synthesis.[1][2] Structurally, it is the acetate salt of the simplest glycine amide derivative, H-Gly-NMe₂, presenting a primary amine for synthetic elaboration and a stable dimethylamide moiety.[1] Supplied as a stable, crystalline solid, it offers significant advantages over handling the free amine, which can be hygroscopic and less stable.

Its primary utility lies in its role as a nucleophilic component in amide bond formation. This makes it an ideal reagent for introducing a C-terminal N,N-dimethylamide group in peptide synthesis or for constructing the core of complex bioactive molecules. The N,N-dimethylamide group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced solubility. This guide provides an in-depth exploration of the compound's properties, key applications, and detailed, field-tested protocols for its use in research and development settings, particularly for pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties is critical for its effective and safe implementation in any synthetic workflow.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamidePubChem[1]
Synonyms H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetatePubChem[1]
CAS Number 200634-33-9PubChem[1]
Molecular Formula C₆H₁₄N₂O₃PubChem[1]
Molecular Weight 162.19 g/mol PubChem[1]
Form SolidImplied
Component Compounds Acetic Acid (CID: 176), 2-amino-N,N-dimethylacetamide (CID: 4961823)PubChem[1]
Storage and Stability

As with many amine salts, proper storage is crucial. It is recommended to store the compound in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] While the acetate salt form enhances stability, it is good practice to minimize exposure to atmospheric moisture.

Safety Protocol

Hazard Identification: The compound is classified as causing serious eye irritation.[1] The free amine, 2-amino-N,N-dimethylacetamide, is known to cause severe skin burns and eye damage.[5] Therefore, stringent safety measures are mandatory.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Always wear chemical safety goggles and/or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[5]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[6]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[5]

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation or burns occur, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[5][7]

Core Application: Amide Bond Formation

The synthetic utility of this compound is centered on the nucleophilicity of its primary amine. This group readily participates in reactions with activated carboxylic acids to form robust amide linkages.

Mechanistic Rationale

Being an acetate salt, the primary amine is protonated and requires liberation to act as a nucleophile. This is typically achieved by adding a non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), to the reaction mixture. The base neutralizes the ammonium salt in situ, freeing the amine to attack the activated carboxylic acid species (e.g., an O-acylisourea intermediate formed from carbodiimide activators or an active ester).

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Liberation & Coupling RCOOH R-COOH ActivatedEster Activated Ester (R-CO-X) RCOOH->ActivatedEster + CouplingAgent Coupling Agent (e.g., HATU, HBTU) Product R-C(O)NHCH₂C(O)N(Me)₂ (Final Product) ActivatedEster->Product + AmineSalt H₂N⁺(Me)₂NC(O)CH₂ · AcO⁻ (Building Block) FreeAmine H₂N(Me)₂NC(O)CH₂ (Free Amine) AmineSalt->FreeAmine + Base Base (e.g., DIEA) FreeAmine->Product Nucleophilic Attack

Caption: General mechanism for amide bond formation.

Protocol 1: C-Terminal Modification in Solid-Phase Peptide Synthesis (SPPS)

A primary application is the introduction of a dimethylamide cap onto the C-terminus of a peptide. This modification often enhances stability against enzymatic degradation. The protocol assumes a peptide has been synthesized on a standard rink amide or similar resin and the final N-terminal Fmoc group has been removed.

Expertise & Causality: This protocol utilizes HATU as the coupling agent, which rapidly forms a highly reactive HOBt active ester, minimizing side reactions and ensuring a high coupling efficiency. DIEA is the base of choice as its steric bulk makes it non-nucleophilic, preventing it from competing with the primary amine building block. N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are used as solvents because they effectively swell the resin and solubilize the reagents.[8][9]

Materials:

  • Resin-bound peptide (1.0 eq)

  • This compound (5.0 eq)

  • HATU (4.9 eq)

  • Diisopropylethylamine (DIEA) (10.0 eq)

  • SPPS-grade DMF or DMAc

  • Dichloromethane (DCM)

  • Kaiser test kit

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a suitable SPPS reaction vessel. Drain the solvent.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.

  • Activation & Coupling: Add the reagent solution to the resin. Immediately add the DIEA to the vessel. The solution may change color (typically to yellow).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or consider a second coupling.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively according to the following sequence: DMF (3x), DCM (3x), DMF (3x).

  • Final Steps: The resin is now ready for cleavage and purification of the C-terminally dimethylamidated peptide.

SPPS_Workflow Start Start: Resin-Bound Peptide Swell 1. Swell Resin in DMF Start->Swell Couple 2. Add Building Block, HATU, & DIEA Swell->Couple React 3. Agitate for 2-4h at RT Couple->React Test 4. Perform Kaiser Test React->Test Test->React Positive (Continue Reaction) Wash 5. Wash Resin (DMF, DCM) Test->Wash Negative End Finish: Capped Peptide-Resin Wash->End

Caption: Workflow for C-terminal capping in SPPS.

Protocol 2: Solution-Phase Synthesis of a Bioactive Scaffold

This building block is also valuable in solution-phase synthesis for constructing molecules like those described as Lp-PLA₂ enzyme inhibitors, which are useful in treating conditions like atherosclerosis.[4] The following is a representative protocol for coupling the building block to a heterocyclic carboxylic acid.

Expertise & Causality: This protocol employs the well-established EDC/HOBt coupling system. EDC (a water-soluble carbodiimide) activates the carboxylic acid, which is then trapped by HOBt to form an active ester. This two-step activation minimizes the risk of side reactions like N-acylurea formation. Triethylamine (TEA) is a suitable base for liberating the free amine from its acetate salt in solution phase.

Materials:

  • Heterocyclic Carboxylic Acid (e.g., 2-chloronicotinic acid) (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Initial Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the heterocyclic carboxylic acid, this compound, and HOBt.

  • Dissolution: Add anhydrous DCM and stir to dissolve/suspend the solids. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add the triethylamine to the mixture and stir for 10 minutes.

  • Activation: Add the EDC·HCl in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the desired amide.

Solution_Phase_Synthesis Reactants Heterocyclic-COOH  +  H₂N⁺(Me)₂NC(O)CH₂ · AcO⁻ Conditions EDC, HOBt, TEA DCM, 0°C to RT Product Heterocyclic-C(O)NHCH₂C(O)N(Me)₂ Reactants->Product  

Caption: Reaction scheme for solution-phase amide coupling.

Summary & Outlook

This compound is a robust and highly effective building block for introducing the glycinamide dimethylamide moiety into a wide range of molecules. Its stability as a salt simplifies handling, while the primary amine provides a reliable nucleophilic handle for amide bond formation. The protocols detailed herein demonstrate its utility in both solid-phase and solution-phase synthesis, highlighting its importance for researchers in peptide science, medicinal chemistry, and drug development. Future applications will likely see its incorporation into novel peptidomimetics and complex heterocyclic systems where the N,N-dimethylamide group can be leveraged to fine-tune biological activity and pharmacokinetic profiles.

References

  • MySkinRecipes. This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET: N,N-Dimethylacetamide dimethyl acetal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53399009, this compound. Retrieved from [Link]

  • Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Eureka. (2006, July 26). Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine. Retrieved from [Link]

  • Mu, X., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 11). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Le Bras, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6994. [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide in NIST WebBook. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • ChemEurope.com. Dimethylacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.

Sources

Application Notes & Protocols: Amide Bond Formation with 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Amide Synthesis

In the landscape of pharmaceutical and materials science, the amide bond stands as a cornerstone functional group, integral to the structure of peptides, polymers, and a vast array of small-molecule therapeutics. The synthesis of this robust linkage, however, is a kinetically controlled process that necessitates the strategic activation of a carboxylic acid for efficient reaction with an amine. 2-Amino-N,N-dimethylacetamide, often supplied as its acetate salt (H-Gly-NMe₂·AcOH), has emerged as a valuable and versatile primary amine building block. Its simple structure, incorporating a dimethylamide moiety, offers a unique handle for modulating the physicochemical properties of target molecules, such as solubility and conformational rigidity.

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-Amino-N,N-dimethylacetamide acetate in amide bond formation. We will delve into the mechanistic underpinnings of the coupling reaction, present detailed, field-proven protocols for common coupling methodologies, and offer insights into reaction optimization and troubleshooting.

Scientific Foundation: The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction. The primary obstacle is the acid-base reaction between the two components, which results in the formation of a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be converted into a more electrophilic species, an "activated" intermediate, which is then susceptible to nucleophilic attack by the amine.

When using this compound, a crucial first step is the in-situ liberation of the free primary amine. The acetate salt is stable and easy to handle; however, the ammonium cation is not nucleophilic. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the ammonium ion and generate the free 2-amino-N,N-dimethylacetamide, which can then participate in the coupling reaction.

The activation of the carboxylic acid can be achieved through various reagents, broadly categorized into carbodiimides and onium salts.

  • Carbodiimide-Mediated Activation (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea byproduct. To mitigate these side reactions and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone active ester, which then smoothly reacts with the amine.[1][2][3]

  • Onium Salt-Mediated Activation (e.g., HATU): Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents. In the presence of a base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. These esters are more reactive than their OBt counterparts, leading to faster and more efficient couplings, even with sterically hindered substrates.[1][4]

The general workflow for these coupling reactions is depicted in the diagram below.

Amide_Bond_Formation_Workflow cluster_reactants Reactant Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation (Formation of Active Ester) Carboxylic_Acid->Activation Amine_Salt 2-Amino-N,N-dimethylacetamide Acetate Base Non-nucleophilic Base (e.g., DIPEA) Amine_Salt->Base Deprotonation Coupling Nucleophilic Attack by Free Amine Base->Coupling Liberates Free Amine Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling_Reagent->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of an amide using this compound with two common coupling systems: EDC/HOBt and HATU.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
This compound162.191.1
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)191.701.2
HOBt (1-Hydroxybenzotriazole)135.121.2
DIPEA (N,N-Diisopropylethylamine)129.242.5
Anhydrous DMF or DCM--
Standard workup reagents (e.g., 1M HCl, sat. NaHCO₃, brine)--

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reagents: To the cooled solution, add EDC·HCl (1.2 eq.) in one portion. Following this, add DIPEA (2.5 eq.) dropwise over 1-2 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 8-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol is highly efficient and is particularly recommended for sterically hindered carboxylic acids or when rapid reaction times are desired.

Materials:

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
This compound162.191.1
HATU380.231.2
DIPEA (N,N-Diisopropylethylamine)129.243.0
Anhydrous DMF--
Standard workup reagents--

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.

  • Activation and Amine Addition: Add DIPEA (3.0 eq.) dropwise to the solution. Stir for 5-10 minutes to allow for the pre-activation of the carboxylic acid. Then, add the this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 (steps 6 and 7).

Protocol_Comparison cluster_EDC Protocol 1: EDC/HOBt cluster_HATU Protocol 2: HATU P1_Start Combine Acid, Amine Salt, HOBt P1_Cool Cool to 0 °C P1_Start->P1_Cool P1_Add Add EDC, then DIPEA P1_Cool->P1_Add P1_React React at RT (8-24h) P1_Add->P1_React Workup_Purify Aqueous Workup & Purification P1_React->Workup_Purify P2_Start Combine Acid, HATU P2_Cool Cool to 0 °C P2_Start->P2_Cool P2_Activate Add DIPEA (Pre-activate) P2_Cool->P2_Activate P2_Add_Amine Add Amine Salt P2_Activate->P2_Add_Amine P2_React React at RT (1-4h) P2_Add_Amine->P2_React P2_React->Workup_Purify

Caption: Comparison of EDC/HOBt and HATU protocols.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Insufficient base to liberate the free amine.- Deactivated coupling reagent.- Ensure all reagents are anhydrous.- Use fresh, high-quality coupling reagents.- Increase the equivalents of DIPEA (up to 4.0 eq.).- For difficult couplings, switch from EDC/HOBt to the more reactive HATU.
Formation of Byproducts - N-acylurea formation (with EDC).- Racemization of chiral carboxylic acids.- Dimerization of the carboxylic acid (anhydride formation).- Ensure HOBt is used with EDC.- Keep reaction temperatures low during activation.- Use HATU, which is known to suppress racemization.[4]- Avoid excess coupling reagent.
Difficult Purification - Urea byproducts from EDC are soluble in some organic solvents.- DIPEA and its salts can be difficult to remove.- For EDC reactions, if the urea precipitates, it can sometimes be removed by filtration.- Perform thorough aqueous washes with 1M HCl to remove basic impurities.- If the product is non-polar, washing with dilute aqueous copper sulfate can help remove HOBt.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Coupling Reagents (EDC, HATU): These reagents can be sensitizers and irritants. Avoid inhalation of dust and contact with skin.

  • Solvents (DMF, DCM): These are hazardous solvents. Use only in a chemical fume hood.

  • Bases (DIPEA, TEA): These are corrosive and volatile amines. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly effective building block for the synthesis of a diverse range of amides. By understanding the fundamental principles of carboxylic acid activation and ensuring the in-situ generation of the free amine, researchers can reliably and efficiently construct amide bonds. The choice between coupling reagents such as EDC/HOBt and HATU will depend on the specific substrate and the desired reaction efficiency. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this versatile reagent in research and development.

References

  • Vale, G.; Gothard, C.; Cal-velo, M.; et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(1), 118-121. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,N-dimethylacetamide. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • S. G. D’Alonzo, et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180846. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Application Note: Strategic Use of 2-Amino-N,N-dimethylacetamide Acetate in the Synthesis of Novel Lp-PLA2 Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a pivotal enzyme and validated biomarker in the inflammatory cascade of atherosclerosis and other cardiovascular diseases. Inhibition of Lp-PLA2 represents a promising therapeutic strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events. This application note provides a detailed technical guide on the strategic use of 2-Amino-N,N-dimethylacetamide acetate , a versatile glycinamide building block, in the convergent synthesis of potent Lp-PLA2 inhibitors. We present a representative synthetic protocol, grounded in established chemical principles, for the synthesis of a heterocyclic Lp-PLA2 inhibitor, elucidating the rationale behind key experimental choices and methodologies.

Introduction: Lp-PLA2 as a High-Value Therapeutic Target

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a serine lipase primarily associated with low-density lipoprotein (LDL) particles in circulation.[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, generating pro-inflammatory and atherogenic products, notably lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[2] These molecules fuel the progression of atherosclerosis by promoting endothelial dysfunction, inflammation, and the formation of unstable, rupture-prone plaques.[3]

Elevated levels of Lp-PLA2 are an independent risk factor for cardiovascular events, including myocardial infarction and stroke.[2] Consequently, the direct inhibition of Lp-PLA2 activity is a compelling therapeutic approach to interrupt this inflammatory pathway.[4][5] While the inhibitor darapladib ultimately failed to meet primary endpoints in large phase III trials for atherosclerosis, the research spurred significant interest in developing new generations of inhibitors for various Lp-PLA2-mediated diseases, including dementia and diabetic macular edema.[5][6][7] The synthesis of these complex inhibitors requires robust and efficient chemical routes, often relying on key building blocks to construct the final active pharmaceutical ingredient (API).

2-Amino-N,N-dimethylacetamide: A Key Glycinamide Synthon

The synthesis of advanced Lp-PLA2 inhibitors often involves the construction of a central scaffold linked to various recognition elements. A recurring motif in many small molecule inhibitors is an acetamide linkage. 2-Amino-N,N-dimethylacetamide , as its acetate or hydrochloride salt, has been identified as a critical starting material for the synthesis of heterocyclic derivatives that function as potent Lp-PLA2 inhibitors for the treatment of atherosclerosis.[5] This simple glycinamide derivative provides a versatile handle for introducing a dimethylacetamidyl group, a common feature in many biologically active molecules.

The use of the acetate salt can be advantageous in certain reaction conditions, potentially offering better solubility in organic solvents compared to the hydrochloride salt and a less corrosive, milder acidic character. The primary amine of this synthon is readily available for nucleophilic attack or amide bond formation, making it an ideal coupling partner for complex carboxylic acid fragments that typically form the core of the inhibitor.

Physicochemical Properties of the Reagent and its Salts

A clear understanding of the starting material's properties is crucial for reaction setup and optimization.

Property2-Amino-N,N-dimethylacetamide2-Amino-N,N-dimethylacetamide HClThis compound
Molecular Formula C₄H₁₀N₂OC₄H₁₁ClN₂OC₆H₁₄N₂O₃
Molecular Weight 102.14 g/mol [2]138.59 g/mol [1]162.19 g/mol [8]
Appearance Oily Liquid (Free Base)SolidSolid
CAS Number 1857-19-8[9]72287-77-5[1][4][5][10]200634-33-9[8]
Key Solubility Miscible with water and most organic solvents.[11]Soluble in water.Generally soluble in polar organic solvents.

Representative Synthesis of a Pyridazinone-Based Lp-PLA2 Inhibitor

This section details a representative, multi-step protocol for the synthesis of a potent Lp-PLA2 inhibitor based on a pyridazinone core, a scaffold identified in several patented inhibitor series.[3][12] The key step highlighted is the amide coupling of this compound with a functionalized pyridazinone carboxylic acid intermediate.

Overall Synthetic Workflow

The synthesis is designed as a convergent route. First, the core heterocyclic carboxylic acid is prepared. In parallel, the 2-Amino-N,N-dimethylacetamide synthon is prepared or procured. The final step involves the coupling of these two fragments.

G cluster_0 Synthesis of Pyridazinone Core cluster_1 Amine Synthon cluster_2 Final Coupling and Product Formation A Starting Materials (e.g., Hydrazine, Keto-acid) B Step 1: Heterocycle Formation (Condensation/Cyclization) A->B C Intermediate 1 (Pyridazinone Ester) B->C D Step 2: Alkylation (Introduction of R1 group) C->D E Intermediate 2 (N-Alkylated Pyridazinone Ester) D->E F Step 3: Saponification (Ester Hydrolysis) E->F G Key Intermediate (Pyridazinone Carboxylic Acid) F->G I Step 4: Amide Bond Formation (Peptide Coupling) G->I H 2-Amino-N,N-dimethylacetamide Acetate H->I J Final Product (Lp-PLA2 Inhibitor) I->J K Purification (Chromatography/Crystallization) J->K L Characterized API K->L G cluster_0 Carboxylic Acid Activation cluster_1 Amine Deprotonation & Coupling Acid R-COOH ActivatedEster Activated O-Acyl-isourea Ester Acid->ActivatedEster + HATU - H₂O HATU HATU FinalProduct R-CONH-CH₂-CON(CH₃)₂ (Final Inhibitor) ActivatedEster->FinalProduct Nucleophilic Acyl Substitution Amine H₂N-CH₂-CON(CH₃)₂ • HOAc FreeAmine H₂N-CH₂-CON(CH₃)₂ Amine->FreeAmine + DIPEA - DIPEA•HOAc FreeAmine->FinalProduct DIPEA DIPEA

Sources

The Versatile Role of 2-Amino-N,N-dimethylacetamide Acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Amino-N,N-dimethylacetamide, often utilized as its acetate salt for improved handling and solubility, has emerged as a valuable scaffold. It is a simple yet versatile derivative of glycinamide, offering a unique combination of a primary amine for diverse coupling reactions and a tertiary amide that can influence a compound's physicochemical properties.[1] This guide provides an in-depth exploration of its applications, particularly in the synthesis of enzyme inhibitors, and furnishes detailed protocols for its incorporation into drug-like molecules. Its utility is exemplified through its role in the development of inhibitors for Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1]

Core Applications in Medicinal Chemistry

2-Amino-N,N-dimethylacetamide acetate serves as a critical intermediate in the synthesis of a range of biologically active compounds. Its bifunctional nature—a nucleophilic primary amine and a polar, metabolically stable tertiary amide—allows for its seamless integration into complex molecular architectures.

Key Application Areas:

  • Enzyme Inhibitors: The N,N-dimethylglycinamide moiety is a key structural feature in various enzyme inhibitors. A notable example is its incorporation into heterocyclic derivatives that act as inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme targeted for the treatment of atherosclerosis.[1]

  • Agrochemicals: This building block is also employed in the synthesis of N-alkylaminoacetamide compounds that have applications as agricultural fungicides and bactericides.[1]

  • Peptidomimetics: As a glycine derivative, it can be used to construct peptide mimics (peptoids) where the side chain is attached to the nitrogen atom of the amide backbone. This modification can impart resistance to proteolytic degradation, a desirable feature for therapeutic peptides.

The Rationale for Employing the N,N-Dimethylacetamide Moiety

The choice of the N,N-dimethylacetamide group in drug design is often driven by several key factors related to a molecule's pharmacokinetic and pharmacodynamic profile:

  • Metabolic Stability: The tertiary amide of the N,N-dimethylacetamide moiety is generally resistant to hydrolysis by amidases, which can enhance the metabolic stability and in vivo half-life of a drug candidate.

  • Solubility and Physicochemical Properties: The polar amide group can improve the aqueous solubility of a molecule, which is often a critical parameter for oral bioavailability. The N,N-dimethyl groups can also influence crystal packing and solid-state properties.

  • Structure-Activity Relationships (SAR): In the context of enzyme inhibitors, the tertiary amide can form crucial hydrogen bonds with the target protein. Furthermore, the N,N-dimethyl groups can provide favorable steric interactions within a binding pocket, and their substitution allows for fine-tuning of a compound's lipophilicity and permeability. Studies on related glycinamide derivatives have shown that the tertiary amide is important for stability in blood.

Featured Application: Synthesis of Lp-PLA2 Inhibitors

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a pro-inflammatory role in the development of atherosclerosis.[2] It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, generating lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[2] These products promote inflammation, endothelial dysfunction, and the formation of unstable atherosclerotic plaques.[3]

Mechanism of Action of Lp-PLA2 Inhibitors

Lp-PLA2 inhibitors are designed to block the active site of the enzyme, thereby preventing the generation of pro-inflammatory mediators.[2] This is hypothesized to reduce vascular inflammation and stabilize atherosclerotic plaques. A prominent example of a potent Lp-PLA2 inhibitor is Darapladib . While the clinical trials for darapladib did not meet their primary endpoints for reducing major adverse cardiovascular events, its development provided significant insights into targeting vascular inflammation.

The signaling pathway below illustrates the role of Lp-PLA2 in atherosclerosis and the point of intervention for its inhibitors.

LpPLA2_Pathway cluster_vessel Blood Vessel Lumen cluster_effects Cellular Effects in Artery Wall LDL LDL Particles Oxidized_LDL Oxidized LDL LDL->Oxidized_LDL Oxidative Stress LpPLA2_enzyme Lp-PLA2 Oxidized_LDL->LpPLA2_enzyme Substrate LysoPC Lysophosphatidylcholine (lyso-PC) LpPLA2_enzyme->LysoPC OxFA Oxidized Fatty Acids LpPLA2_enzyme->OxFA Endothelial_Dysfunction Endothelial Dysfunction LysoPC->Endothelial_Dysfunction Inflammation Macrophage Activation & Foam Cell Formation OxFA->Inflammation Plaque_Instability Plaque Instability Endothelial_Dysfunction->Plaque_Instability Inflammation->Plaque_Instability Darapladib Darapladib (Lp-PLA2 Inhibitor) Darapladib->LpPLA2_enzyme

Caption: Role of Lp-PLA2 in atherosclerosis and inhibition by Darapladib.

Experimental Protocols

The primary reaction involving this compound is the formation of an amide bond between its primary amine and a carboxylic acid. Standard peptide coupling reagents are highly effective for this transformation.

General Protocol for Amide Coupling using EDC/HOBt

This protocol describes a general method for coupling 2-Amino-N,N-dimethylacetamide with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture to neutralize the acetate salt and facilitate the coupling.

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF, if used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a classic and effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if the carboxylic acid has a chiral center) than the O-acylisourea itself.

  • DIPEA: A non-nucleophilic base is required to neutralize the acetate counter-ion of the starting material and the HCl byproduct from the EDC activation, without competing with the primary amine nucleophile.

  • Anhydrous Conditions: The coupling reagents, particularly the activated carboxylic acid intermediates, are sensitive to hydrolysis. Therefore, anhydrous solvents and an inert atmosphere are used to maximize the yield.

Illustrative Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of a target molecule using this compound.

Synthesis_Workflow cluster_reactants Starting Materials Amine 2-Amino-N,N-dimethylacetamide acetate (1.1 eq) Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Amine->Coupling Acid Carboxylic Acid (1.0 eq) Acid->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product Target Molecule (e.g., Lp-PLA2 Inhibitor Analog) Purification->Product

Caption: General workflow for amide coupling.

Data Presentation: Exemplary Reaction Parameters

The following table provides representative data for amide coupling reactions involving primary amines like 2-Amino-N,N-dimethylacetamide with various coupling reagents. Yields are highly substrate-dependent.

Coupling Reagent SystemBaseTypical SolventReaction Time (h)Reported Yield Range (%)Key Advantages
EDC / HOBtDIPEADMF, DCM12-2460-95%Cost-effective, water-soluble byproducts.
HATUDIPEADMF1-475-98%Fast reaction times, low racemization.
DCC / DMAPNoneDCM2-850-90%Effective for sterically hindered substrates.

Data compiled from general amide coupling literature.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward incorporation via robust amide coupling methodologies, combined with the favorable physicochemical properties imparted by the N,N-dimethylglycinamide moiety, makes it an attractive component for the synthesis of complex drug candidates, particularly in the development of enzyme inhibitors. The protocols and insights provided herein are intended to serve as a practical guide for researchers leveraging this important synthetic intermediate in their drug discovery programs.

References

  • Patsnap Synapse. (2024). What are Lp-PLA2 inhibitors and how do they work? Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of the Lp-PLA2 Inhibitor, Darapladib.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Golebiewski, P., & Klopman, G. (1998). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PMC. Retrieved from [Link]

  • BenchChem. (2025). Introduction to Lp-PLA2 and its Role in Disease.
  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

Sources

Application Notes and Protocols for the Use of 2-Amino-N,N-dimethylacetamide Acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Glycinamide Building Block for Novel Agrochemicals

In the continuous quest for novel and effective agrochemicals, synthetic chemists are constantly exploring versatile building blocks that can be readily functionalized to generate diverse molecular scaffolds. 2-Amino-N,N-dimethylacetamide, a simple derivative of glycinamide, has emerged as a promising intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its utility in the agrochemical sector is particularly highlighted by patent literature, which indicates that N-alkylaminoacetamide compounds derived from it possess potential as agricultural bactericides and fungicides.[2]

This document provides detailed application notes and protocols for researchers and scientists in the field of agrochemical development, focusing on the practical use of 2-Amino-N,N-dimethylacetamide acetate as a key synthetic precursor. While the hydrochloride salt is frequently mentioned in the literature for its ease of preparation and handling, the acetate salt serves as a viable alternative, with the primary difference being the nature of the counter-ion, which can influence solubility and reaction conditions. The protocols provided herein are designed to be adaptable for either salt with minor modifications.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₃PubChem CID: 53399009[3]
Molecular Weight 162.19 g/mol PubChem CID: 53399009[3]
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamidePubChem CID: 53399009[3]
CAS Number 200634-33-9PubChem CID: 53399009[3]

Synthesis of the Precursor: 2-Amino-N,N-dimethylacetamide Hydrochloride

A robust and scalable synthesis of the 2-amino-N,N-dimethylacetamide core is essential for its application in agrochemical development. A method for preparing the hydrochloride salt is detailed in Chinese patent CN102351733A, which outlines a cost-effective and efficient process suitable for large-scale production.[2] The general workflow is depicted below.

G cluster_0 Step 1: Amino Protection cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Deprotection and Salt Formation A Glycine methyl ester hydrochloride D Boc-glycine methyl ester A->D Protection B Di-tert-butyl dicarbonate (Boc₂O) B->D C Base (e.g., Na₂CO₃) C->D F N,N-dimethyl-Boc-glycinamide D->F Amidation E Dimethylamine E->F H 2-Amino-N,N-dimethylacetamide hydrochloride F->H Deprotection G Acid (e.g., HCl in Ethanol) G->H

Workflow for the synthesis of 2-Amino-N,N-dimethylacetamide HCl.

Protocol for the Synthesis of 2-Amino-N,N-dimethylacetamide Hydrochloride

This protocol is adapted from the general method described in patent CN102351733A.[2]

Step 1: Synthesis of Boc-glycine methyl ester

  • To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add an aqueous solution of sodium carbonate (e.g., 15%) or another suitable base (e.g., triethylamine, 1.0-3.0 eq).

  • Cool the mixture to 15-20 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.5 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield Boc-glycine methyl ester.

Step 2: Synthesis of N,N-dimethyl-Boc-glycinamide

  • Dissolve the Boc-glycine methyl ester (1.0 eq) in an ether solvent such as tetrahydrofuran (THF).

  • In a pressure reactor, add a solution of dimethylamine (15.0-20.0 eq).

  • Heat the mixture to 40-45 °C and maintain a pressure of 0.5-0.8 MPa.

  • Stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and evaporate the excess dimethylamine and solvent. The crude N,N-dimethyl-Boc-glycinamide can be used in the next step without further purification.

Step 3: Synthesis of 2-Amino-N,N-dimethylacetamide hydrochloride

  • Dissolve the crude N,N-dimethyl-Boc-glycinamide (1.0 eq) in an ether or ester solvent such as ethyl acetate.

  • Add a solution of hydrogen chloride in ethanol or another suitable acid (e.g., formic acid, trifluoroacetic acid, 3.5-4.5 eq).

  • Heat the mixture to 40-45 °C and stir until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture to allow for the precipitation of the hydrochloride salt.

  • Filter the solid, wash with a cold solvent (e.g., ethyl acetate), and dry under vacuum to obtain 2-Amino-N,N-dimethylacetamide hydrochloride.

Application in Agrochemical Synthesis: A Representative Protocol

The primary amino group of 2-amino-N,N-dimethylacetamide is a key functional handle for derivatization. One common approach in the synthesis of bioactive molecules is the formation of an amide bond with a carboxylic acid or the alkylation of the amine. In the context of agrochemicals, this can be used to introduce various toxophores.

The following is a representative protocol for the synthesis of a hypothetical N-aryl-2-amino-N,N-dimethylacetamide, a class of compounds with potential fungicidal activity. This protocol illustrates a common synthetic transformation utilizing 2-amino-N,N-dimethylacetamide as the starting material.

Synthesis of a Hypothetical N-(4-chlorobenzoyl)-2-amino-N,N-dimethylacetamide

This protocol details the acylation of 2-amino-N,N-dimethylacetamide with 4-chlorobenzoyl chloride.

G cluster_0 Step 1: Liberation of the Free Amine cluster_1 Step 2: Acylation A This compound/HCl C 2-Amino-N,N-dimethylacetamide (free base) A->C B Base (e.g., Triethylamine) B->C E N-(4-chlorobenzoyl)-2-amino-N,N-dimethylacetamide C->E Amide bond formation D 4-Chlorobenzoyl chloride D->E

Synthesis of a hypothetical N-acyl-2-amino-N,N-dimethylacetamide.

Materials:

  • This compound (or hydrochloride)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq for the acetate salt, 2.2 eq for the hydrochloride salt) and stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-chlorobenzoyl)-2-amino-N,N-dimethylacetamide.

Expected Results and Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterExpected Outcome
Physical State Solid or viscous oil
Purity (by HPLC) >95%
¹H NMR Peaks corresponding to the N,N-dimethyl, methylene, and aromatic protons.
Mass Spectrometry Molecular ion peak corresponding to the expected mass.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this document provide a foundation for the preparation of its precursor and its subsequent derivatization into potentially active fungicidal or bactericidal compounds. The straightforward nature of the synthetic transformations, coupled with the potential for diverse functionalization, makes this an attractive scaffold for further exploration in the field of agrochemical discovery. Researchers are encouraged to adapt and optimize these methods to generate libraries of N-substituted glycinamides for biological screening.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • PubChem. This compound. Available from: [Link]

Sources

"2-Amino-N,N-dimethylacetamide acetate" as a reagent for solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: The Strategic Use of N,N-Dimethylacetamide (DMAc) in Solid-Phase Peptide Synthesis for Overcoming Aggregation and Enhancing Coupling Efficiency

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acids into complex sequences.[1][2][3] However, a significant hurdle that can compromise the success of SPPS is the phenomenon of on-resin peptide aggregation.[4][5] As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to inter- and intra-chain hydrogen bonding. This aggregation can physically block reactive sites, leading to incomplete or failed coupling and deprotection steps, ultimately resulting in low yields and impure products.[4] The synthesis of hydrophobic peptides or long sequences is particularly susceptible to these challenges, often termed "difficult sequences".[1][2][6]

To address this critical issue, various strategies have been developed, including the use of specialized resins, coupling reagents, and backbone modifications.[1][2] Among the most effective and practical approaches is the strategic selection of the synthesis solvent. While N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in SPPS, N,N-dimethylacetamide (DMAc) has emerged as a powerful alternative for mitigating aggregation and improving synthesis outcomes for difficult sequences.[7][8][9][10] This application note provides a comprehensive guide to the use of DMAc in SPPS, detailing its advantages, mechanistic action, and practical protocols for its implementation.

N,N-Dimethylacetamide (DMAc): A Superior Solvent for Difficult Sequences

DMAc is a polar aprotic solvent with a high boiling point and excellent solvating properties.[7][8][9][10] Its efficacy in SPPS, particularly for challenging sequences, stems from its superior ability to disrupt hydrogen bonding and solvate the growing peptide chain, thereby preventing aggregation.

Mechanism of Action: How DMAc Prevents Peptide Aggregation

The effectiveness of DMAc in preventing aggregation can be attributed to its molecular structure and solvent properties. Compared to DMF, DMAc has a higher boiling point and polarity, which allows for synthesis at elevated temperatures, further disrupting secondary structures. The additional methyl group in DMAc also contributes to its steric properties, which can interfere with the formation of organized β-sheet structures.

cluster_0 Peptide Aggregation in Standard Solvents (e.g., DMF) cluster_1 Role of DMAc in Preventing Aggregation Peptide_Chains Growing Peptide Chains H_Bonding Inter-chain Hydrogen Bonding Peptide_Chains->H_Bonding Beta_Sheet β-Sheet Formation (Aggregation) H_Bonding->Beta_Sheet Incomplete_Rxn Incomplete Coupling/Deprotection Beta_Sheet->Incomplete_Rxn DMAc_Solvation DMAc Solvates Peptide Backbone Disruption Disruption of H-Bonding DMAc_Solvation->Disruption Linear_Peptide Linear, Accessible Peptide Chain Disruption->Linear_Peptide Complete_Rxn Complete Coupling/Deprotection Linear_Peptide->Complete_Rxn

Caption: Mechanism of DMAc in preventing peptide aggregation.

Advantages of Using DMAc in SPPS

The use of DMAc as a solvent in SPPS offers several key advantages, particularly when dealing with difficult sequences:

  • Reduced Aggregation: As detailed above, DMAc is highly effective at preventing peptide chain aggregation.[4]

  • Improved Yield and Purity: By minimizing incomplete reactions, the use of DMAc can significantly increase the yield and purity of the final peptide product.

  • Enhanced Solubility of Reagents: DMAc is an excellent solvent for amino acid derivatives and coupling reagents, ensuring their efficient delivery to the reaction site.[7]

  • Higher Thermal Stability: DMAc's higher boiling point allows for syntheses to be performed at elevated temperatures, which can further help to disrupt secondary structures and improve coupling efficiency.

SolventBoiling Point (°C)Dipole Moment (D)Key Advantages in SPPSCommon Issues
DMF 1533.82Good all-purpose solvent, widely used.[7]Can degrade to dimethylamine, causing premature Fmoc deprotection.[11][12]
NMP 2024.09Higher boiling point than DMF, good solvating properties.[7]More viscous and expensive than DMF.
DMAc 1653.79Excellent for preventing aggregation, high thermal stability.[8][9][10]Higher cost compared to DMF.
DCM 39.61.60Good for swelling polystyrene resins, used in Boc chemistry.[7]Poor solvent for polar peptides, can lead to aggregation.[7]

Protocols for the Use of DMAc in Solid-Phase Peptide Synthesis

The following protocols provide a general framework for the use of DMAc in Fmoc-based SPPS. These may require optimization depending on the specific peptide sequence and resin used.

Protocol 1: General SPPS Workflow Using DMAc

This protocol outlines the standard steps for a coupling cycle using DMAc as the primary solvent.

Start Start with Fmoc-protected amino acid on resin Wash_DMAc_1 Wash with DMAc (3x) Start->Wash_DMAc_1 Deprotection Fmoc Deprotection: 20% Piperidine in DMAc (2 x 10 min) Wash_DMAc_1->Deprotection Wash_DMAc_2 Wash with DMAc (5x) Deprotection->Wash_DMAc_2 Coupling Amino Acid Coupling: - Fmoc-AA-OH (3-5 eq) - Coupling Reagent (e.g., HBTU/HATU) (3-5 eq) - Base (e.g., DIPEA) (6-10 eq) in DMAc Wash_DMAc_2->Coupling Wash_DMAc_3 Wash with DMAc (3x) Coupling->Wash_DMAc_3 Next_Cycle Repeat for next amino acid Wash_DMAc_3->Next_Cycle Next_Cycle->Wash_DMAc_1 End Final Deprotection and Cleavage Next_Cycle->End

Sources

Application Note: A Detailed Guide to the Synthesis of 2-Amino-N,N-dimethylacetamide Salts from Boc-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the synthesis of 2-Amino-N,N-dimethylacetamide salts, utilizing N-(tert-butoxycarbonyl)glycine (Boc-glycine) as a readily available and stable starting material. 2-Amino-N,N-dimethylacetamide and its salts are valuable building blocks in medicinal chemistry and organic synthesis, serving as intermediates for various bioactive molecules, including enzyme inhibitors and central nervous system (CNS) agents[1][2]. This document outlines a robust, two-step synthetic pathway involving an initial amide coupling reaction followed by an acidic deprotection of the Boc group. We provide in-depth mechanistic insights, step-by-step experimental protocols, and process optimization considerations to ensure high yield and purity, catering to researchers in drug development and synthetic chemistry.

Introduction and Synthetic Strategy

The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions[3][4]. Boc-glycine, therefore, presents an ideal starting point for the synthesis of glycine derivatives. The synthesis of 2-Amino-N,N-dimethylacetamide hydrochloride from Boc-glycine is a well-established route that proceeds in two primary stages[5]:

  • Amide Bond Formation: The carboxylic acid of Boc-glycine is activated and coupled with dimethylamine to form the stable intermediate, N-((tert-butoxycarbonyl)glycyl)-N,N-dimethylamine.

  • Boc Group Deprotection: The Boc group is removed from the intermediate under acidic conditions to yield the desired 2-Amino-N,N-dimethylacetamide, which is isolated as a stable salt (e.g., hydrochloride or trifluoroacetate).

This strategy avoids the self-polymerization of glycine and allows for a clean, high-yielding conversion to the target molecule.

G cluster_0 Overall Synthetic Workflow A Boc-Glycine B N-((tert-butoxycarbonyl)glycyl)- N,N-dimethylamine A->B Step 1: Amide Coupling (e.g., EDC, HOBt, Dimethylamine) C 2-Amino-N,N-dimethylacetamide Salt B->C Step 2: Acidic Deprotection (e.g., TFA or HCl)

Caption: High-level workflow for the two-step synthesis.

Step 1: Amide Coupling of Boc-Glycine with Dimethylamine

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt[6]. Therefore, the carboxylic acid of Boc-glycine must first be converted into a more electrophilic, "activated" form.

Mechanistic Principles of Carboxylic Acid Activation

Peptide coupling reagents are employed to facilitate this activation. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are common choices[6]. The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (dimethylamine).

To enhance efficiency and minimize side reactions like racemization (though not a concern for glycine), an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which then reacts cleanly with the amine to form the desired amide bond[7]. The byproduct of EDC is a water-soluble urea, which simplifies purification[7].

G cluster_1 Amide Coupling Mechanism BocGly Boc-Glycine (R-COOH) Acylurea O-Acylisourea Intermediate BocGly->Acylurea + EDC EDC EDC->Acylurea Amide Boc-Protected Amide Acylurea->Amide + Urea EDC Byproduct (Water-soluble urea) Acylurea->Urea forms Amine Dimethylamine (R'-NH) Amine->Amide

Caption: Simplified mechanism for EDC-mediated amide coupling.

Detailed Protocol: Synthesis of N-((tert-butoxycarbonyl)glycyl)-N,N-dimethylamine

This protocol describes a reliable method for the amide coupling using EDC and HOBt.

Materials:

  • Boc-Glycine

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Dimethylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Boc-Glycine175.1810.01.01.75 g
HOBt135.1211.01.11.49 g
Dimethylamine45.0812.01.26.0 mL (2.0 M in THF)
EDC·HCl191.7012.01.22.30 g
DMF (Solvent)---~40 mL

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-glycine (1.75 g, 10.0 mmol) and HOBt (1.49 g, 11.0 mmol) in anhydrous DMF (~40 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add the dimethylamine solution (6.0 mL of 2.0 M solution in THF, 12.0 mmol) to the cooled reaction mixture.

  • Activator Addition: Add EDC·HCl (2.30 g, 12.0 mmol) to the mixture in portions, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting Boc-glycine is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of EtOAc.

    • Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The basic wash removes unreacted HOBt and any remaining carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product, N-((tert-butoxycarbonyl)glycyl)-N,N-dimethylamine, is often obtained in high purity after work-up. If necessary, it can be further purified by column chromatography on silica gel.

Step 2: Boc Deprotection and Salt Formation

The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) is a highly effective reagent for this purpose, but hydrochloric acid (HCl) in an organic solvent is also widely used and can be preferable for forming the hydrochloride salt directly[3][5].

Mechanistic Principles of Boc Deprotection

The deprotection mechanism is an acid-catalyzed elimination[8][9].

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.

  • Salt Formation: In the acidic medium, the resulting primary amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride)[9][10].

G cluster_2 TFA-Mediated Boc Deprotection Mechanism BocAmide Boc-Protected Amide Protonated Protonated Intermediate BocAmide->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Elimination tButyl tert-Butyl Cation Protonated->tButyl forms AmineSalt Amine TFA Salt CarbamicAcid->AmineSalt Decarboxylation, + H⁺ CO2 CO₂ CarbamicAcid->CO2 releases

Caption: Mechanism of Boc deprotection using a strong acid.

Detailed Protocol: Synthesis of 2-Amino-N,N-dimethylacetamide Hydrochloride

This protocol details the removal of the Boc group using HCl in dioxane to directly afford the hydrochloride salt.

Materials:

  • N-((tert-butoxycarbonyl)glycyl)-N,N-dimethylamine (from Step 1)

  • Hydrochloric acid solution (e.g., 4.0 M in 1,4-dioxane)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Inert gas (nitrogen or argon)

Table 2: Reagent Quantities for a 9 mmol Scale Reaction

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
N-((tert-butoxycarbonyl)glycyl)-N,N-dimethylamine202.27~9.0 (crude)1.0~1.82 g
HCl (4.0 M in dioxane)36.4640.0~4.410.0 mL
DCM (Solvent)---~10 mL

Procedure:

  • Dissolution: Dissolve the crude N-((tert-butoxycarbonyl)glycyl)-N,N-dimethylamine (~1.82 g, ~9.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add the 4.0 M HCl solution in 1,4-dioxane (10.0 mL, 40.0 mmol) to the stirred solution. Caution: Gas evolution (CO₂) will occur. Ensure the system is not closed[4][9].

  • Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting residue is the crude hydrochloride salt. To purify, add anhydrous diethyl ether to the residue and triturate to induce precipitation/crystallization of a solid.

  • Drying: Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 2-Amino-N,N-dimethylacetamide hydrochloride as a white or off-white solid[5].

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretches of the amide and the disappearance of the Boc group's carbonyl.

Safety and Handling Precautions

  • Coupling Reagents: EDC and HOBt are irritants and sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Handle these solvents in a well-ventilated fume hood.

  • Acids: Trifluoroacetic acid and concentrated HCl solutions are highly corrosive. Handle with extreme care, using acid-resistant gloves and eye protection.

  • Dimethylamine: Is a flammable and corrosive gas/liquid with a strong odor. Always work with solutions in a fume hood.

  • Pressure: The deprotection step generates CO₂ gas. Never perform this reaction in a sealed vessel to avoid pressure build-up[4].

Conclusion

The synthesis of 2-Amino-N,N-dimethylacetamide salts from Boc-glycine is a reliable and efficient process. The two-step procedure, involving a standard amide coupling followed by acid-catalyzed deprotection, provides a high-yielding route to this important synthetic intermediate. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently produce this valuable building block for applications in pharmaceutical and chemical development.

References

  • SUPPORTING INFORM
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Method for preparing 2-amino-N-dimethyl acetamide hydrochloride (CN102351733A).
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Coupling Reagents. Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide Synthesis. Fisher Scientific.
  • 2-amino-N,N-dimethylacetamide Hydrochloride丨CAS 72287-77-5. leapchem.
  • 2-amino-N,N-dimethylacetamide. Chongqing Chemdad Co., Ltd.

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Application Notes & Protocols: Strategic Use of 2-Amino-N,N-dimethylacetamide Acetate in Advanced Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 2-Amino-N,N-dimethylacetamide acetate in two critical classes of synthetic transformations: amide bond formation and palladium-catalyzed Buchwald-Hartwig amination. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind protocol design, offers field-proven insights for optimization, and establishes a framework for the reliable use of this versatile building block in complex molecule synthesis.

Part 1: Foundational Chemistry & Reagent Profile

2-Amino-N,N-dimethylacetamide, often utilized as its acetate salt for improved stability and handling, is a bifunctional chemical building block. Its structure features a primary amine nucleophile and a tertiary amide functional group.

  • Primary Amine (-NH₂): This is the primary reactive site for coupling reactions. Its nucleophilicity allows it to readily attack electrophilic centers, making it an ideal substrate for forming new carbon-nitrogen bonds.

  • N,N-dimethylacetamide Moiety: This portion of the molecule provides a stable, polar, and typically non-reactive backbone that is incorporated into the final product structure.

  • Acetate Counter-ion (CH₃COO⁻): The acetate salt form enhances the compound's shelf-life and simplifies weighing and dissolution. The acetate ion itself can function as a mild, non-interfering base in certain reaction setups, potentially influencing the reaction environment.

This guide will focus on harnessing the reactivity of the primary amine in two exemplary, yet fundamentally different, coupling protocols.

Part 2: Protocol I - Amide Bond Formation via Carbodiimide Activation

Amide bond formation is a cornerstone of medicinal chemistry and materials science. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid to proceed efficiently. This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like Hydroxybenzotriazole (HOBt) to couple this compound with a generic carboxylic acid (R-COOH).

Mechanistic Rationale

The core principle of this reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

  • O-Acylisourea Intermediate Formation: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This species is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which terminates the reaction.

  • Role of HOBt: To prevent this unproductive rearrangement and increase efficiency, an additive like HOBt is introduced. HOBt rapidly intercepts the O-acylisourea to form an activated HOBt-ester.

  • Nucleophilic Attack: The primary amine of 2-Amino-N,N-dimethylacetamide then attacks the carbonyl carbon of this activated ester. This step is highly efficient and forms the desired amide bond, regenerating HOBt. The urea byproduct from EDC is typically water-soluble, simplifying purification.

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_activation Activation Stage cluster_coupling Coupling Stage cluster_byproducts Byproducts RCOOH Carboxylic Acid (R-COOH) Activated_Ester Activated HOBt-Ester RCOOH->Activated_Ester 1. Reacts with EDC EDC EDC EDC->Activated_Ester HOBt HOBt HOBt->Activated_Ester 2. Intercepts intermediate Product Final Amide Product Activated_Ester->Product Amine 2-Amino-N,N-dimethyl- acetamide Acetate Amine->Product 3. Nucleophilic Attack Urea EDC-Urea (Water Soluble) Regen_HOBt Regenerated HOBt

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol

Objective: To synthesize N-(2-(dimethylamino)-2-oxoethyl)-benzamide from benzoic acid and this compound.

Materials:

  • Benzoic Acid (Substrate 1)

  • This compound (Substrate 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diisopropylethylamine (DIPEA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 20 minutes to allow for the formation of the activated HOBt-ester.

  • Amine Addition: Add this compound (1.1 eq) to the flask. Since the acetate salt is used, add DIPEA (1.5 eq) to neutralize the acetate and the HCl from the EDC·HCl, ensuring the primary amine is in its free, nucleophilic state.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Aqueous Workup:

    • Once complete, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted HOBt and benzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

Stoichiometry and Yield Data
ReagentMolar Eq.Purpose
Carboxylic Acid (R-COOH)1.0Electrophile precursor
This compound1.1Nucleophile
EDC·HCl1.2Carbodiimide activating agent
HOBt1.2Activation additive, suppresses side reactions
DIPEA1.5Non-nucleophilic base to free the amine
Typical Yield -75-95% (post-purification)

Part 3: Protocol II - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical and materials chemistry. This protocol describes the coupling of 2-Amino-N,N-dimethylacetamide with an aryl bromide.

Mechanistic Rationale: The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex. A strong base is required to deprotonate the coordinated amine, forming an amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle center Pd(II) Complex pd0 Pd(0)L₂ (Active Catalyst) pda_complex Ar-Pd(II)(L)₂-X pd0->pda_complex Oxidative Addition amido_complex Ar-Pd(II)(L)₂-NR'₂ pda_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'₂ (Product) amido_complex->product arx Ar-X arx->pda_complex amine R'₂NH amine->pda_complex base Base base->pda_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Objective: To synthesize 2-amino-N,N-dimethyl-2-(phenylamino)acetamide from bromobenzene and 2-Amino-N,N-dimethylacetamide.

Materials:

  • Bromobenzene (Aryl Halide)

  • 2-Amino-N,N-dimethylacetamide (as free base or acetate salt)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst precursor)

  • Xantphos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Toluene (Anhydrous, degassed)

Critical Prerequisite: Inert Atmosphere This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. All solvents must be rigorously degassed.

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq, 1 mol%) and Xantphos (0.024 eq, 2.4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq). This strong, non-nucleophilic base is crucial for deprotonating the amine.

  • Solvent and Substrates: Add anhydrous, degassed toluene. Stir for 5 minutes. Then, add bromobenzene (1.0 eq) followed by 2-Amino-N,N-dimethylacetamide (1.2 eq). If using the acetate salt, the amount of base should be increased accordingly (to approx. 2.5 eq) to neutralize the acetic acid.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS for the disappearance of bromobenzene (typically 6-24 hours).

  • Quenching and Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute with ethyl acetate and transfer to a separatory funnel. .

    • Wash the organic layer with brine (2x).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired arylated amine product.

Stoichiometry and Parameter Table
ComponentMolar Eq. / Mol%Purpose
Aryl Bromide1.0Electrophile
2-Amino-N,N-dimethylacetamide1.2Nucleophile
Pd₂(dba)₃1 mol %Palladium(0) catalyst precursor
Xantphos2.4 mol %Buchwald ligand, facilitates reductive elimination
NaOtBu1.4Strong base for amine deprotonation
Solvent -Toluene (anhydrous, degassed)
Temperature -100 °C
Typical Yield -70-90% (post-purification)

Part 4: Concluding Remarks & Best Practices

  • Reagent Quality: The purity of 2-Amino-N,N-dimethylacetamide, whether as the acetate salt or free base, is paramount. Impurities can interfere with catalyst activity and complicate purification.

  • Atmospheric Control: For palladium-catalyzed reactions, the exclusion of oxygen is non-negotiable. Failure to maintain an inert atmosphere is the most common cause of reaction failure.

  • Solvent Purity: Use of anhydrous and, where necessary, degassed solvents is critical to prevent quenching of reactive intermediates and deactivation of catalysts.

  • Optimization: The protocols provided are robust starting points. For challenging substrates, optimization of the ligand, base, solvent, and temperature may be required to achieve maximum yield and purity.

By understanding the mechanistic principles that underpin these powerful coupling reactions, researchers can more effectively troubleshoot and adapt these protocols for the synthesis of novel and complex molecular targets.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. URL: [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: a boon for medicinal chemists. Chemical Society Reviews, 42(24), 9283-9303. URL: [Link]

Application Note: Leveraging Small, Polar Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of small, polar fragments, exemplified by "2-Amino-N,N-dimethylacetamide acetate," in Fragment-Based Drug Discovery (FBDD).

Introduction: The Power of Thinking Small in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" serve as starting points for rational, structure-guided optimization to generate potent and selective drug candidates.[2]

The guiding principle of FBDD is the "Rule of Three," which suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[1][3] This philosophy is rooted in the concept that smaller, less complex molecules can explore the chemical space of a protein's binding site more effectively, increasing the probability of finding a high-quality interaction.[4] These fragment hits, despite their low initial affinity, often exhibit high ligand efficiency (LE), providing a more potent starting point per atom for chemical elaboration.

While traditional fragment libraries have often focused on moderately lipophilic compounds, there is a growing appreciation for the role of small, highly polar fragments. These fragments are particularly adept at probing binding sites rich in polar residues and can uncover novel interaction points that are often missed by more conventional screening decks.[5] This application note will use 2-Amino-N,N-dimethylacetamide (the active component of the acetate salt) as a representative example of such a fragment to detail its potential application in a comprehensive FBDD workflow, from library inclusion to hit-to-lead development.

Fragment Profile: 2-Amino-N,N-dimethylacetamide as an FBDD Candidate

To be a valuable component of a fragment library, a compound must possess physicochemical properties that make it amenable to screening and subsequent optimization. 2-Amino-N,N-dimethylacetamide is the active binding component of its acetate salt form. The salt form enhances solubility and stability, crucial for high-concentration screening required in FBDD.

The properties of the core fragment are analyzed below against the "Rule of Three" criteria.

PropertyValue (2-Amino-N,N-dimethylacetamide)"Rule of Three" GuidelineCompliance
Molecular Weight 102.14 g/mol [6]< 300 g/mol Yes
cLogP -1.2[6]< 3Yes
Hydrogen Bond Donors 1 (Primary Amine)[6]≤ 3Yes
Hydrogen Bond Acceptors 2 (Carbonyl O, Amine N)[6]≤ 3Yes
Rotatable Bonds 2[6]≤ 3Yes

Causality and Field Insights:

  • High Polarity (cLogP -1.2): The very low cLogP value indicates high water solubility, which is a critical advantage. FBDD screening techniques often require fragment concentrations in the high micromolar to millimolar range to detect weak binding, making high solubility essential.[1][7]

  • Minimalist Scaffold: With only 7 heavy atoms, this fragment is an excellent probe for small, polar pockets. Its simplicity provides a clean slate for medicinal chemists to elaborate upon, allowing for precise control over the introduction of new chemical functionalities during optimization.[8]

  • Strategic Functionality: The fragment contains a primary amine (a hydrogen bond donor and acceptor), a tertiary amide, and a carbonyl group (a hydrogen bond acceptor). This arrangement presents multiple opportunities for directed interactions with a protein target, making it a versatile starting point.[5][7]

The FBDD Workflow: From Fragment Screening to Lead Generation

The journey from a fragment library to a viable lead compound is a systematic, multi-stage process. The following diagram illustrates a typical FBDD campaign, which will be detailed in the subsequent protocols using our exemplar fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing Polar Fragments) Screen Primary Biophysical Screen (e.g., NMR, SPR, X-ray) Lib->Screen High Conc. Screening Hits Initial Hits (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., ITC, TSA) Hits->Ortho Confirm Binding Struct Structural Biology (X-ray, Cryo-EM, NMR) Ortho->Struct Determine Binding Mode Valid Validated Hits (Confirmed Binders with Structural Context) Struct->Valid Chem Structure-Guided Medicinal Chemistry Valid->Chem Grow Fragment Growing Chem->Grow Link Fragment Linking Chem->Link SAR SAR by Biophysics/Biochemistry Grow->SAR Link->SAR Lead Lead Compound (Improved Potency & Properties) SAR->Lead Iterative Cycles

Caption: High-level workflow of a Fragment-Based Drug Discovery campaign.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of an FBDD campaign.

Protocol 1: Primary Hit Identification using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a premier technique for FBDD because of its sensitivity in detecting weak binding events and its ability to provide structural information.[9][10] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust for identifying fragment hits and mapping their binding sites.[11][12]

Principle of Causality: The ¹H-¹⁵N HSQC spectrum provides a unique signal for each backbone amide in a protein. When a fragment binds, it perturbs the local chemical environment of nearby amino acid residues, causing their corresponding signals (peaks) to shift or broaden.[12] This chemical shift perturbation (CSP) is direct evidence of a binding event.

NMR_Protocol node_prep Step 1: Sample Preparation Prepare ¹⁵N-labeled protein (50-100 µM) in NMR buffer. Prepare fragment stocks (e.g., 100 mM of this compound in D₂O or d6-DMSO). Create fragment cocktails (8-12 fragments per mix). node_acq Step 2: NMR Data Acquisition Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Add a fragment cocktail to the protein sample (final fragment conc. 250-500 µM). Acquire a second ¹H-¹⁵N HSQC spectrum. node_prep->node_acq Load into Spectrometer node_anal Step 3: Hit Identification Overlay the reference and fragment-mix spectra. Identify significant Chemical Shift Perturbations (CSPs). If CSPs are observed, the cocktail contains at least one binder. node_acq->node_anal Analyze Spectra node_decon Step 4: Hit Deconvolution Test each individual fragment from the 'hit' cocktail separately. Acquire ¹H-¹⁵N HSQC for each protein + single fragment sample. Identify the specific fragment(s) causing the CSPs. node_anal->node_decon If Hit node_valid Step 5: Affinity Estimation & Site Mapping Perform NMR titration with the confirmed hit fragment. Monitor CSPs at increasing ligand concentrations. Calculate the dissociation constant (Kᴅ) from the titration curve. Map the perturbed residues onto the protein structure to identify the binding site. node_decon->node_valid Isolate Binder

Caption: Step-by-step workflow for NMR-based fragment screening and hit validation.

Detailed Methodology:

  • Protein Preparation: Express and purify isotopically labeled (¹⁵N) target protein. Final concentration for NMR should be between 50-100 µM in a suitable, deuterated NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).

  • Fragment Library Preparation:

    • Prepare a 100 mM primary stock of this compound in D₂O. Adjust pH to match the protein buffer if necessary.

    • Group fragments into cocktails of 8-12 non-overlapping compounds to increase throughput.

  • NMR Screening:

    • Record a reference ¹H-¹⁵N HSQC spectrum of the protein sample.

    • Add a fragment cocktail to a final concentration of ~500 µM for each fragment.

    • Record a second ¹H-¹⁵N HSQC spectrum and compare it to the reference.

    • Hit Criterion: A significant and reproducible chemical shift perturbation of one or more assigned peaks indicates a potential hit.

  • Hit Deconvolution: If a cocktail shows activity, screen each fragment from that cocktail individually to identify the active compound(s).[11]

  • Binding Affinity and Site Mapping:

    • Perform a titration by adding increasing concentrations of the confirmed hit fragment (e.g., from 50 µM to 5 mM) to a fresh ¹⁵N-protein sample.

    • Record an HSQC spectrum at each concentration point.

    • Calculate the dissociation constant (Kᴅ) by fitting the changes in chemical shift versus ligand concentration.

    • Map the residues with the largest CSPs onto a 3D structure of the protein to visualize the binding pocket.[12]

Protocol 2: Hit Validation with Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions.[13] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kᴅ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[13][14] This serves as a crucial orthogonal validation of the primary hit.

Principle of Causality: ITC measures the heat change as a ligand is titrated into a protein solution. The resulting thermogram provides a complete thermodynamic signature of the interaction, which is invaluable for understanding the driving forces of binding and for guiding hit optimization. For instance, a binding event driven by a favorable enthalpy (ΔH < 0) suggests strong, specific interactions like hydrogen bonds, which is a desirable characteristic for a fragment hit.[15]

Detailed Methodology:

  • Sample Preparation:

    • Prepare the purified protein at a concentration of 20-50 µM in a well-defined buffer (e.g., PBS or HEPES).

    • Prepare the hit fragment (this compound) at a concentration 10-20 times that of the protein (e.g., 400-1000 µM) in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the ligand buffer is highly recommended.

  • ITC Experiment Setup:

    • Load the protein into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution.

    • Include an initial small injection (e.g., 0.5 µL) that can be discarded during analysis to account for initial equilibration.

    • Allow the system to return to thermal equilibrium between injections.

  • Control Experiment: To obtain the heat of dilution, perform an identical titration of the fragment into buffer alone. This data will be subtracted from the protein-ligand binding data.

  • Data Analysis:

    • Integrate the peaks from the thermogram to determine the heat change per injection.

    • Subtract the heats of dilution from the control experiment.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

    • Validation Criterion: A measurable and saturable binding isotherm confirms the interaction and provides its thermodynamic parameters.[16]

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution co-crystal structure of the target protein in complex with the fragment is the ultimate goal of the hit characterization phase.[17] It provides definitive proof of binding and reveals the precise atomic interactions, which is essential for structure-guided optimization.[18]

Principle of Causality: By soaking a pre-grown protein crystal in a solution containing the fragment, the fragment can diffuse into the crystal lattice and bind to the protein's active site. X-ray diffraction of this co-crystal allows for the calculation of an electron density map, revealing the precise position and orientation of the bound fragment.[19][20]

Detailed Methodology:

  • Crystallization: Grow high-quality crystals of the target protein using a suitable method (e.g., vapor diffusion). The crystals must be robust and diffract to high resolution (<2.5 Å).[18]

  • Fragment Soaking:

    • Prepare a soaking solution containing the hit fragment (this compound) at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high solubility of this fragment is a major advantage here.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Cryo-cooling: Quickly transfer the soaked crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.

  • Data Collection: Mount the frozen crystal on a goniometer and collect X-ray diffraction data using a synchrotron or a powerful in-house X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Analyze the resulting electron density maps (Fo-Fc maps) to identify density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Confirmation Criterion: Clear, unambiguous electron density for the fragment in a specific binding site confirms its binding mode.

Hit-to-Lead: Strategies for Fragment Evolution

Once a fragment like 2-Amino-N,N-dimethylacetamide is validated and its binding mode is structurally characterized, the next phase is to evolve it into a more potent lead compound. The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties.[3]

Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking start_grow Initial Hit (e.g., 2-Amino-N,N-dimethylacetamide) grow_vector Identify Growth Vector (e.g., from the primary amine) start_grow->grow_vector add_group Add Chemical Group to Engage Adjacent Pocket grow_vector->add_group grown_lead Higher Affinity Lead add_group->grown_lead start_link1 Fragment A (in Pocket 1) linker Design & Synthesize Linker start_link1->linker start_link2 Fragment B (in Pocket 2) start_link2->linker linked_lead High Affinity Linked Lead linker->linked_lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy. Based on the co-crystal structure, synthetic chemistry is used to add functionality to the fragment scaffold to engage with adjacent pockets on the protein surface. For 2-Amino-N,N-dimethylacetamide, the primary amine provides a clear vector for growth via amide coupling or other reactions.[5]

  • Fragment Linking: If a second, independent fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker. This can lead to a dramatic increase in affinity due to the additive binding energy and a favorable entropic effect.

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of both, resulting in a more optimized and potent compound.

Conclusion

While "this compound" may not be a widely cited FBDD compound, its physicochemical profile makes it an ideal exemplar for the strategic inclusion of small, polar molecules in fragment libraries. Its high solubility, low complexity, and versatile hydrogen bonding capabilities allow it to probe protein binding sites that may be inaccessible to more traditional, hydrophobic fragments. The detailed protocols for NMR, ITC, and X-ray crystallography outlined in this note provide a robust, self-validating framework for identifying and characterizing such fragments. By embracing the full diversity of chemical space, including these minimalist polar scaffolds, researchers can increase the probability of discovering novel starting points for previously intractable drug targets.

References

  • Schiebel, J., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website.

  • Wikipedia. Fragment-based lead discovery. Wikipedia.

  • Jubilant Biosys. Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys Website.

  • Li, H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols.

  • Murray, C. W., & Rees, D. C. (2009). Fragment screening using X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography.

  • Ciulli, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences.

  • Keserű, G. M., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed.

  • Ciancetta, A., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry.

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Website.

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures Website.

  • Blundell, T. L., & Jhoti, H. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Pharmacology.

  • Selvita. X-ray Crystallography Fragment Screening. Selvita Website.

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  • de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.

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  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio Website.

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  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. ResearchGate.

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website.

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  • Springer. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Springer Link.

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  • SelectScience. (2023). Fragments: Making a big impact by thinking small. SelectScience Website.

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Application Notes and Protocols for the Analysis of 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-N,N-dimethylacetamide Acetate

This compound is an organic salt comprised of the polar compound 2-amino-N,N-dimethylacetamide and acetic acid[1]. It serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules[2]. Given its role in drug development and manufacturing, the purity and quantification of this compound are of paramount importance. Rigorous analytical methods are essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are designed for researchers, scientists, and drug development professionals to accurately quantify the compound and assess its purity profile. The methodologies presented herein are grounded in established chromatographic principles and are designed to be robust and reliable, adhering to the validation standards outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[3][4][5][6][7].

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Method Rationale and Strategy

The analysis of polar compounds like 2-Amino-N,N-dimethylacetamide by traditional reversed-phase (RP) HPLC can be challenging due to poor retention on non-polar stationary phases like C18[8][9][10]. To overcome this, two primary strategies are considered: Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase chromatography with a polar-embedded or polar-endcapped column. HILIC is particularly well-suited for retaining and separating highly polar compounds, making it a strong candidate for this analysis[11][12][13]. This protocol will detail a HILIC-based method, which offers excellent retention and separation for polar analytes.

The method validation will follow the principles outlined in ICH Q2(R2) to ensure the analytical procedure is fit for its intended purpose[6][7]. Key validation parameters include specificity, linearity, range, accuracy, and precision.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Standard & Sample Preparation injector Injection s_prep->injector mp_prep Mobile Phase Preparation column HILIC Column mp_prep->column injector->column detector UV/Vis or ELSD Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram quant Quantification & Purity Assessment chromatogram->quant

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a suitable detector (UV/Vis or Evaporative Light Scattering Detector - ELSD).

  • HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, or Waters ACQUITY UPLC BEH Amide, 1.7 µm).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC grade acetonitrile, water, and ammonium formate.

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Rationale: A volatile buffer like ammonium formate is used to maintain a stable pH and is compatible with mass spectrometry if used as a detector. Acetonitrile is a weak eluent in HILIC, allowing for the retention of polar analytes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a diluent (e.g., 80:20 v/v Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound at a target concentration within the calibration range using the same diluent.

4. Chromatographic Conditions:

ParameterRecommended Conditions
Column HILIC (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Program 95% B to 50% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detection UV at 205 nm or ELSD
  • Causality: The gradient elution from high to low organic content facilitates the elution of the retained polar analyte from the HILIC column. A lower wavelength UV detection is necessary as the analyte lacks a strong chromophore. ELSD is an alternative for non-UV active compounds.

5. System Suitability: Before sample analysis, perform replicate injections of a working standard solution to ensure the system is performing adequately. The acceptance criteria should be established based on internal standard operating procedures and regulatory guidelines such as USP <621>[3][14][15][16].

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
%RSD of Peak Area < 2.0% (for n=5)

6. Data Analysis and Quantification:

  • Integrate the peak corresponding to 2-Amino-N,N-dimethylacetamide.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

  • Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part 2: Thin-Layer Chromatography (TLC) Method for Identification and Impurity Screening

Method Rationale and Strategy

TLC is a rapid, cost-effective, and versatile technique for the qualitative analysis of chemical substances[17]. It is particularly useful for identity confirmation and for screening for the presence of impurities. For a polar, amino-containing compound like 2-Amino-N,N-dimethylacetamide, a polar stationary phase (silica gel) and a suitable mobile phase will be employed. Visualization will be achieved using a reagent that reacts with the primary amine functionality. Ninhydrin is an excellent choice as it reacts with amino acids and primary amines to produce a distinct color, typically a purple spot known as Ruhemann's purple[18][19][20].

Experimental Workflow: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis plate_prep TLC Plate Preparation sample_app Sample & Standard Application plate_prep->sample_app chamber_sat Chamber Saturation sample_app->chamber_sat plate_dev Plate Development chamber_sat->plate_dev drying Drying plate_dev->drying staining Ninhydrin Staining drying->staining analysis Rf Calculation & Impurity Check staining->analysis

Caption: Step-by-step workflow for the TLC analysis of this compound.

Detailed TLC Protocol

1. Materials and Reagents:

  • TLC plates pre-coated with silica gel 60 F254.

  • TLC developing chamber.

  • Capillary tubes for spotting.

  • Spraying bottle for visualization reagent.

  • Hot plate or oven.

  • Standard solution of this compound (e.g., 1 mg/mL in methanol).

  • Sample solution of this compound (e.g., 1 mg/mL in methanol).

  • Mobile Phase: A mixture of n-Butanol, Acetic Acid, and Water (e.g., 12:3:5 v/v/v).

  • Visualization Reagent: Ninhydrin solution (0.2% w/v in ethanol or butanol)[19].

2. TLC Plate Preparation and Sample Application:

  • Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the TLC plate.

  • Using a capillary tube, apply small spots of the standard and sample solutions onto the starting line, ensuring the spots are small and uniform. Allow the solvent to evaporate completely between applications.

3. Development:

  • Pour the mobile phase into the TLC chamber to a depth of about 0.5-1 cm.

  • Place a piece of filter paper soaked in the mobile phase inside the chamber to ensure saturation of the chamber atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes[18].

  • Carefully place the spotted TLC plate into the developing chamber.

  • Allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization:

  • Dry the plate completely in a fume hood or with a gentle stream of warm air.

  • Evenly spray the plate with the ninhydrin solution.

  • Heat the plate at approximately 100-105 °C for 5-10 minutes until colored spots appear[20]. The spot corresponding to 2-Amino-N,N-dimethylacetamide should appear as a purple or bluish-purple spot.

5. Data Analysis:

  • Calculate the Retention Factor (Rf) for the standard and sample spots:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The Rf value of the sample should match that of the standard for positive identification.

  • Visually inspect the chromatogram for any additional spots in the sample lane, which would indicate the presence of impurities. The intensity and Rf of these spots can provide a semi-quantitative assessment of the impurity profile.

Conclusion

The HPLC and TLC methods detailed in this application note provide a robust framework for the analytical control of this compound. The HILIC-based HPLC method offers a reliable approach for the quantification and purity assessment of this polar compound, addressing the common challenges associated with reversed-phase chromatography. The complementary TLC method serves as a rapid and effective tool for identification and impurity screening. Adherence to these protocols, in conjunction with proper method validation according to ICH and USP guidelines, will ensure the generation of accurate and reproducible data, which is critical for quality control in drug development and manufacturing.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • <621> CHROMATOGRAPHY . Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025-07-02). Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025-07-22). Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific . Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . (2023-11-30). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Available from: [Link]

  • Polar Compounds | SIELC Technologies . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . (2024-09-16). Available from: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy . (2022-04-06). Available from: [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons . (2025-09-18). Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International . Available from: [Link]

  • TLC Visualization Methods . Available from: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool . (2025-04-04). Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Available from: [Link]

  • TLC Visualization Reagents - EPFL . Available from: [Link]

  • Separation of Amino acids by TLC - Amrita University - YouTube . (2011-01-14). Available from: [Link]

  • This compound | C6H14N2O3 | CID 53399009 - PubChem . Available from: [Link]

  • This compound - MySkinRecipes . Available from: [Link]

  • TLC stains . Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central . (2018-11-12). Available from: [Link]

  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - NIH . Available from: [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives . Available from: [Link]

  • 2-amino-N,N-dimethylacetamide | C4H10N2O | CID 4961823 - PubChem . Available from: [Link]

  • CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard - Google Patents.
  • (PDF) Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - ResearchGate . (2017-12-06). Available from: [Link]

  • N,N−Dimethylacetamide - American Chemical Society . (2023-06-19). Available from: [Link]

  • (PDF) Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate - ResearchGate . (2025-08-09). Available from: [Link]

  • (PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION - ResearchGate . (2020-08-25). Available from: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent . (2017-12-01). Available from: [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC - NIH . (2016-04-21). Available from: [Link]

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Application Note: Continuous Amide Bond Formation Using 2-Amino-N,N-dimethylacetamide Acetate in a Flow Chemistry Platform

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the utilization of "2-Amino-N,N-dimethylacetamide acetate" in a continuous flow chemistry setup for the synthesis of a model amide. The document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing the experimental setup, executing the reaction protocol, and implementing in-line process analytical technology (PAT) for real-time monitoring. By leveraging the advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, this protocol offers a robust and scalable method for amide bond formation. While specific literature on the flow chemistry applications of this compound is limited, this note provides a representative and scientifically grounded methodology based on established principles of continuous processing and amide synthesis.

Introduction: The Intersection of a Novel Building Block and Advanced Manufacturing

The synthesis of amide bonds is a cornerstone of medicinal chemistry and pharmaceutical development, with a vast number of active pharmaceutical ingredients (APIs) containing this functional group.[1][2] this compound is an interesting building block, possessing a primary amine for derivatization and a dimethylacetamide moiety that can influence solubility and pharmacokinetic properties.[3][4][5] The acetate salt form offers potential advantages in terms of handling and solubility compared to the free base.

Traditional batch production methods for amide synthesis can present challenges related to scalability, safety (especially with exothermic reactions), and batch-to-batch variability.[6] Flow chemistry, or continuous manufacturing, has emerged as a powerful alternative, offering precise control over reaction conditions, enhanced safety due to small reactor volumes, and the potential for seamless scalability from laboratory to production.[7] This methodology is particularly well-suited for the rapid optimization and production of APIs.[8]

This application note details a hypothetical, yet plausible, experimental setup and protocol for the continuous synthesis of an amide using this compound as a key reactant. The protocol is designed to be a self-validating system through the integration of Process Analytical Technology (PAT).[9][10][11]

Experimental Setup: A Modular Flow Chemistry Platform

The continuous flow setup for the amide coupling reaction is modular, allowing for flexibility and precise control over each stage of the process. The core components include high-precision pumps, a T-mixer for efficient reagent mixing, a temperature-controlled reactor coil, a back-pressure regulator to maintain a single-phase flow, and an in-line analytical tool for real-time monitoring.

System Components:

  • Pumps: Two high-performance liquid chromatography (HPLC) pumps are used to deliver the reagent streams at precise and stable flow rates.

  • Reagent Reservoirs: Glass bottles containing the reactant solutions.

  • T-Mixer: A PEEK or stainless steel T-mixer ensures rapid and efficient mixing of the reagent streams before they enter the reactor.

  • Reactor: A 10 mL PFA (perfluoroalkoxy) tubing coil is used as the main reactor. PFA is chosen for its chemical inertness and wide temperature range. The reactor is submerged in a temperature-controlled oil bath.

  • Back-Pressure Regulator (BPR): A 100 psi BPR is placed after the reactor to ensure the reaction mixture remains in a single liquid phase, preventing outgassing and ensuring reproducible residence times.

  • In-line PAT: An in-line Fourier Transform Infrared (FTIR) spectrometer with a flow cell is integrated after the BPR for real-time reaction monitoring.[10][12]

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis Analysis & Collection ReagentA Reagent A (this compound in Solvent) PumpA HPLC Pump A ReagentA->PumpA ReagentB Reagent B (Carboxylic Acid & Coupling Agent in Solvent) PumpB HPLC Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer Flow Rate A PumpB->TMixer Flow Rate B Reactor 10 mL PFA Coil Reactor (Heated Oil Bath) TMixer->Reactor BPR Back-Pressure Regulator (100 psi) Reactor->BPR Controlled Residence Time PAT In-line FTIR BPR->PAT Collection Product Collection PAT->Collection

Caption: Schematic of the continuous flow chemistry setup for amide synthesis.

Detailed Experimental Protocol: A Representative Amide Coupling

This protocol describes the coupling of this compound with benzoic acid as a model carboxylic acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[13][14][15]

3.1. Reagent Preparation

  • Reagent Stream A (Amine):

    • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile to a final concentration of 0.2 M.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) as a non-nucleophilic base.

    • Degas the solution by sparging with nitrogen for 15 minutes.

  • Reagent Stream B (Acid & Coupling Agent):

    • Dissolve benzoic acid (1.05 eq.) and EDC (1.1 eq.) in anhydrous acetonitrile to a final concentration of 0.21 M and 0.22 M, respectively.

    • Degas the solution by sparging with nitrogen for 15 minutes.

3.2. System Startup and Operation

  • Priming: Prime both pumps and the entire flow system with anhydrous acetonitrile at a flow rate of 1.0 mL/min for 20 minutes to remove any air and moisture.

  • Temperature Equilibration: Set the oil bath to the desired reaction temperature (e.g., 60 °C) and allow the reactor coil to equilibrate.

  • Reagent Introduction:

    • Set Pump A to a flow rate of 0.5 mL/min for Reagent Stream A.

    • Set Pump B to a flow rate of 0.5 mL/min for Reagent Stream B.

    • The total flow rate will be 1.0 mL/min.

  • Residence Time: The residence time (τ) is calculated as the reactor volume (V) divided by the total flow rate (Q).[16][17][18][19]

    • τ = 10 mL / 1.0 mL/min = 10 minutes.

  • Steady State: Allow the system to run for at least three residence times (30 minutes) to reach a steady state before collecting the product. The steady state can be confirmed by the stabilization of the in-line FTIR signal.[10]

  • Product Collection: Once at a steady state, collect the output from the system in a flask containing a quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Shutdown: After the desired amount of product is collected, switch both pumps back to pumping the solvent (anhydrous acetonitrile) for 30 minutes to flush the system.

Workflow Start Start PrepA Prepare Reagent A: Amine + Base in Solvent Start->PrepA PrepB Prepare Reagent B: Acid + EDC in Solvent Start->PrepB Prime Prime System with Solvent PrepA->Prime PrepB->Prime Equilibrate Equilibrate Reactor Temperature Prime->Equilibrate Pump Start Pumping Reagents (Flow Rates A & B) Equilibrate->Pump SteadyState Achieve Steady State (Monitor with PAT) Pump->SteadyState Collect Collect Product SteadyState->Collect Flush Flush System with Solvent Collect->Flush End End Flush->End

Caption: Step-by-step workflow for the continuous amide synthesis protocol.

Process Analytical Technology (PAT): Ensuring a Self-Validating System

The integration of PAT is crucial for understanding and controlling the flow process in real-time.[8][9][11] An in-line FTIR spectrometer allows for the continuous monitoring of the reaction progress.

  • Methodology:

    • Reference Spectra: Obtain the FTIR spectra of the starting materials (this compound, benzoic acid, EDC) and the expected product (N-benzoyl-2-amino-N,N-dimethylacetamide) in the reaction solvent.

    • Monitoring: Monitor the disappearance of a characteristic peak of a starting material (e.g., the carbonyl stretch of benzoic acid) and the appearance of a characteristic peak of the product (e.g., the amide I band).

    • Steady-State Confirmation: The reaction is considered to be at a steady state when the absorbances of these characteristic peaks remain constant over time.

    • Optimization: The real-time data from the FTIR can be used to rapidly optimize reaction parameters such as temperature, residence time (by adjusting the flow rate), and stoichiometry.

PAT_Logic Parameters Reaction Parameters Temperature Flow Rate (Residence Time) Concentration FlowSystem Flow Reactor System Parameters->FlowSystem PAT Real-Time Monitoring (In-line FTIR) FlowSystem->PAT Data Real-Time Data Reactant Consumption Product Formation Steady-State Analysis PAT->Data Decision Decision & Control Data->Decision Decision->Parameters Feedback Loop for Optimization Outcome Process Outcome Optimized Conditions Consistent Product Quality Process Understanding Decision->Outcome

Caption: Logical relationship for PAT-driven process optimization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueUnitRationale
Reactor Volume10mLProvides sufficient residence time for reaction completion at reasonable flow rates.
Amine Concentration (Stream A)0.2MA common concentration for laboratory-scale flow chemistry.
Acid Concentration (Stream B)0.21MA slight excess of the carboxylic acid can drive the reaction to completion.
Total Flow Rate1.0mL/minBalances throughput with sufficient residence time.
Residence Time10minA typical starting point for amide coupling reactions in flow.
Temperature60°CModerate heating can increase the reaction rate without significant decomposition.
Back Pressure100psiEnsures the solvent remains in the liquid phase at the operating temperature.
Expected Yield>90%%Based on typical yields for EDC-mediated couplings in flow.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21][22]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.

  • Reagent Handling: EDC is a moisture-sensitive and potentially irritating compound. Handle it in an inert atmosphere and avoid inhalation or skin contact.[14] DIPEA is a corrosive and flammable base.

  • Pressure: The system is under moderate pressure. Ensure all fittings are secure before starting the flow.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[23]

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a continuous flow chemistry setting for amide bond formation. The detailed experimental setup, step-by-step protocol, and integration of PAT offer a robust starting point for researchers in drug discovery and process development. The principles outlined here can be adapted for various carboxylic acids and further optimized to achieve desired product yields and purity. The adoption of flow chemistry for the synthesis of novel amides represents a significant step towards more efficient, safer, and scalable pharmaceutical manufacturing.

References

  • Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reaction Chemistry & Engineering. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.
  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • Reaction Chemistry & Engineering. (2024, March 14). The role of PAT in the development of telescoped continuous flow processes.
  • T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism.
  • AM Technology. (n.d.). Residence Time Calculator.
  • Unlocking Flow Chemistry. (n.d.). Characterising flow reactors.
  • ResearchGate. (n.d.). General reaction mechanism for cross-coupling amidation of esters.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Creative Peptides. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Stoli Chem. (2021, September 21). How residence time affects product quality in flow chemistry.
  • CK-12 Foundation. (n.d.). Flexi answers - How do you calculate residence time?.
  • COMSOL. (2021, June 1). How to Compute Residence Time in Flow Models with COMSOL.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
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  • Pickering Laboratories. (2015, August 5). Safety Data Sheet (SDS).
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  • NEB. (2023, December 13). Safety Data Sheet for Amino Acid Mixture (N6843).
  • New Jersey Department of Health. (n.d.). Ammonium Acetate - Hazardous Substance Fact Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Achmem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE.
  • ChemicalBook. (n.d.). N,N-Dimethylacetamide | 127-19-5.

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Application Note: Scale-Up Synthesis of 2-Amino-N,N-dimethylacetamide Acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the critical considerations for scaling up the synthesis of 2-Amino-N,N-dimethylacetamide acetate and its derivatives. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including maintaining yield and purity, ensuring process safety, managing costs, and developing robust purification and analytical methods. This application note outlines key strategic approaches, detailed protocols, and practical insights to navigate these challenges effectively, ensuring a scalable, safe, and efficient manufacturing process.

Introduction: The Significance of Scalable Amide Synthesis

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including approximately 25% of all known pharmaceuticals.[3] The 2-Amino-N,N-dimethylacetamide scaffold, in particular, serves as a versatile building block for creating complex molecular architectures.[1][2] While numerous methods exist for amide bond formation at the bench scale, many do not translate efficiently to large-scale production due to factors like high cost, hazardous byproducts, or difficult purifications.[4]

The successful scale-up of these syntheses is not merely a matter of increasing reactant quantities. It requires a holistic approach that considers reaction kinetics, thermodynamics, mass transfer, and safety from the outset. This guide emphasizes a process chemistry mindset, focusing on developing a robust, reproducible, and economically viable synthesis.

Strategic Process Design for Scale-Up

Synthetic Route Selection

The choice of synthetic route is the most critical decision in a scale-up campaign. An ideal route for industrial production should utilize readily available, cost-effective starting materials and avoid hazardous reagents or complex, multi-step procedures where possible.[5]

A common and practical approach for synthesizing the core structure involves a multi-step sequence, often starting from protected glycine derivatives.[2]

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & QC A Starting Material (e.g., Glycine Methyl Ester HCl) B Amino Group Protection (e.g., Boc Anhydride) A->B Base, Solvent C Amidation with Dimethylamine B->C (CH3)2NH, Solvent D Deprotection C->D Acid (e.g., HCl in EtOAc) E Salt Formation (Acetic Acid) D->E AcOH, Solvent F Crude Product Isolation (Work-up, Extraction) E->F G Purification (Crystallization/Distillation) F->G H Final Product Drying G->H I Quality Control (HPLC, NMR, GC) H->I

Figure 1: General workflow for the synthesis of this compound.

A patent review reveals a scalable process starting from glycine methyl ester hydrochloride, which undergoes amino protection, amidation with dimethylamine, and subsequent deprotection and salt formation.[2] This approach is advantageous as the starting materials are inexpensive and the reaction conditions are generally mild.[2]

Reagent and Solvent Selection: A Practical Guide

On a large scale, the choice of reagents and solvents is dictated by cost, safety, environmental impact (E-factor), and ease of removal.[6][7]

  • Coupling Reagents: While peptide coupling reagents like HATU or HOBt are common in discovery chemistry, their high cost and potential safety hazards (e.g., the explosive nature of HOBt derivatives) make them less suitable for large-scale production.[4] Activating the carboxylic acid as an acid chloride using reagents like thionyl chloride or oxalyl chloride is a more traditional and cost-effective industrial method, though it requires careful handling of corrosive byproducts.[4]

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are preferred over organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) on scale. They are cheaper, easier to remove during aqueous work-up, and have a lower environmental impact.[8]

  • Solvents: Solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), while excellent for solubilizing reactants, are facing increasing regulatory scrutiny.[4] Process chemists should explore greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or ethyl acetate where possible.[9] When selecting a solvent, consider its boiling point for ease of removal, its ability to facilitate the reaction, and its phase-separation properties for efficient work-up.

Table 1: Comparison of Common Amidation Reagents for Scale-Up

Reagent Class Example Pros Cons
Carbodiimides EDC Mild conditions; water-soluble byproducts. High cost; potential allergen.
Phosphonium Salts PyBOP High efficiency; rapid reactions. Very high cost; stoichiometric phosphorus waste.
Acid Chlorides SOCl₂, (COCl)₂ Very low cost; high reactivity. Generates corrosive HCl; safety concerns.
Enzymatic Lipase B Green, highly selective, mild conditions.[9] Slower reaction times; limited substrate scope.

| Direct Thermal | Boric Acid | Low cost catalyst; water is the only byproduct.[4] | Requires high temperatures and water removal. |

Process Optimization and Control

Scaling up requires precise control over reaction parameters to manage heat transfer, mass transfer, and reaction kinetics, which behave differently in large reactors compared to lab flasks.

  • Temperature Control: Amidation reactions are often exothermic. The reduced surface-area-to-volume ratio of large reactors makes heat dissipation a critical challenge. A runaway reaction is a significant safety hazard. The addition rate of reagents must be carefully controlled to match the cooling capacity of the reactor.

  • Mixing: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in byproduct formation and reduced yields. The type of impeller, stirring speed, and reactor geometry must be chosen to ensure homogeneity.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring tools (e.g., ReactIR, FBRM) can provide real-time data on reactant consumption and product formation. This allows for more precise control of the reaction endpoint, preventing over-reaction and impurity generation.

Downstream Processing: Purification and Isolation

Purification is often the bottleneck in a manufacturing process. The chosen method must be robust, scalable, and efficient.[10]

Figure 2: Decision tree for selecting a primary purification strategy on scale.
  • Work-up: The initial purification step involves quenching the reaction and separating the product from reagents and byproducts. A typical procedure involves adding water and a base to neutralize any acid, followed by extraction into an organic solvent and subsequent phase separation.[10]

  • Crystallization: For solid amides, crystallization is the most effective and economical method for achieving high purity on a large scale.[11] Solvent selection is critical; a good solvent system will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. Common solvents for amide recrystallization include ethanol, acetonitrile, and 1,4-dioxane.[11]

  • Distillation: For liquid amides or to remove high-boiling solvents, vacuum distillation is often employed.[10][12] This technique lowers the boiling point of the substance, preventing thermal degradation. Thin-film evaporation can be particularly effective for viscous materials.[12]

Analytical Quality Control (QC)

Robust analytical methods are required to monitor the process and ensure the final product meets specifications.

Table 2: Key Analytical Methods for Process and Quality Control

Method Purpose Key Parameters to Monitor
HPLC/UPLC Reaction monitoring, purity assessment, impurity profiling. Peak area % of starting material, product, and byproducts.
GC-MS Residual solvent analysis, detection of volatile impurities. Levels of solvents (e.g., THF, EtOAc) must be below ICH limits.
¹H and ¹³C NMR Structural confirmation of the final product and key intermediates. Chemical shifts, integration, and coupling patterns consistent with the target structure.
LC-MS/MS Identification of unknown impurities and metabolites.[13][14] Fragmentation patterns to elucidate impurity structures.

| Karl Fischer | Water content determination. | Crucial for product stability and accurate assay calculation. |

Detailed Protocol: Gram-Scale Synthesis of this compound

This protocol describes a representative synthesis adapted from literature procedures for gram-scale production, suitable for process development studies.[2]

Disclaimer: This protocol must be performed by qualified personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (fume hood).

Step 1: N-Boc Protection of Glycine Methyl Ester
  • To a 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add glycine methyl ester hydrochloride (1.0 eq, e.g., 100 g).

  • Add dichloromethane (DCM, 5 volumes, e.g., 500 mL) and cool the slurry to 0-5 °C.

  • Slowly add a 15% aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq) over 30-45 minutes, maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes).

  • Add the Boc₂O solution to the reactor over 1 hour, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours.

  • Monitor the reaction for completion by HPLC.

  • Once complete, stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with 1 M HCl (2 volumes) and then with saturated sodium bicarbonate solution (2 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)glycine methyl ester as an oil.

Step 2: Amidation with Dimethylamine
  • Dissolve the crude product from Step 1 in tetrahydrofuran (THF, 5 volumes).

  • Cool the solution to 0-5 °C.

  • Slowly bubble dimethylamine gas (2.0-3.0 eq) through the solution or add a solution of dimethylamine in THF. CAUTION: This is a highly exothermic reaction. Maintain strict temperature control.

  • Seal the reactor and allow the mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction for completion by HPLC.

  • Once complete, cool the mixture to 10 °C and carefully quench by adding water (5 volumes).

  • Concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 5 volumes).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield crude N-Boc-2-amino-N,N-dimethylacetamide.

Step 3: Boc Deprotection and Acetate Salt Formation
  • Dissolve the crude amide from Step 2 in ethyl acetate (EtOAc, 5 volumes).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of HCl in ethanol (e.g., 3 M, 1.5 eq) or bubble HCl gas through the solution. Maintain the temperature below 15 °C.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitor by HPLC).

  • Concentrate the mixture to dryness to obtain the crude hydrochloride salt.

  • To form the acetate salt, dissolve the hydrochloride salt in a minimal amount of a suitable solvent like isopropanol.

  • Add glacial acetic acid (1.1 eq).

  • Add an anti-solvent like methyl tert-butyl ether (MTBE) until precipitation is observed.

  • Stir the resulting slurry at 0-5 °C for 2-4 hours to maximize crystallization.

  • Filter the solid product, wash with cold MTBE, and dry under vacuum at 40 °C to a constant weight.

  • Analyze the final product for purity (HPLC), identity (NMR), and residual solvents (GC).

References

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Scientists discover efficient amide synthesis process to streamline drug production . (Source: DST, India). [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . ACS Publications - Organic Process Research & Development. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF . ResearchGate. [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis . Catrin. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . ACS Publications - Organic Process Research & Development. [Link]

  • What is the best technique for amide purification? . ResearchGate. [Link]

  • EP0583685A1 - Process for the purification of fatty acid amides.
  • The preparation and applications of amides using electrosynthesis . Green Chemistry (RSC Publishing). [Link]

  • How should I purify a complex, polar, amide reaction mixture? . Biotage. [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF . Scribd. [Link]

  • A green chemistry perspective on catalytic amide bond formation . UCL Discovery. [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation . PMC - NIH. [Link]

  • dimethylacetamide 2004 | niosh . CDC. [Link]

  • This compound . MySkinRecipes. [Link]

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • 5 New Methods for the Preparation of N,N-Dimethylacetamide . Caloong Chemical Co., Ltd. [Link]

  • Process for synthesizing dimethylacetamide by ethyl acet
  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives . Royal Society of Chemistry. [Link]

  • N,N-DIMETHYLACETAMIDE . Ataman Kimya. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents . MDPI. [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants . NIH. [Link]

  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]

  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry . NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with N,N-Dimethylglycinamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving reaction yields and purity when working with 2-Amino-N,N-dimethylacetamide, commonly known as N,N-dimethylglycinamide, and its acetate salt. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile reagent.

As Senior Application Scientists, we understand that maximizing yield while ensuring high purity is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.

Part 1: Troubleshooting Guide - Diagnosing and Solving Common Issues

Researchers using N,N-dimethylglycinamide (or its acetate salt, hereafter referred to as the "reagent") often face challenges related to low conversion, formation of significant impurities, and difficulties in product isolation. This section addresses the most frequent problems in a question-and-answer format.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Q: I am performing an amide coupling reaction between N,N-dimethylglycinamide and a carboxylic acid, but I'm observing very low conversion to my desired product. What are the likely causes and how can I fix this?

A: Low conversion in amide coupling reactions is a common issue that can typically be traced back to three main areas: the activation of the carboxylic acid, the reaction conditions, or the stability of the reagents.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The primary amine of N,N-dimethylglycinamide is relatively nucleophilic, but it requires the carboxylic acid to be converted into a more reactive species (an activated ester or acyl halide). If this activation is incomplete or slow, the reaction will stall.

    • Troubleshooting Steps:

      • Choice of Coupling Agent: Ensure you are using an appropriate and fresh coupling agent. Carbodiimides like EDC (often used with HOBt or HOAt to suppress side reactions) or phosphonium/uronium salts like HATU or HBTU are highly effective. For sterically hindered substrates, HATU is often superior.

      • Reagent Stoichiometry: A common starting point is a slight excess of the coupling agent (1.1-1.2 equivalents) and the amine (1.0-1.1 equivalents) relative to the carboxylic acid.

      • Activation Time: Allow for a sufficient pre-activation period (5-15 minutes) where the carboxylic acid and coupling agent are stirred together before adding the N,N-dimethylglycinamide.

  • Sub-Optimal Reaction Conditions: Temperature, solvent, and pH play a critical role in the reaction rate and equilibrium.

    • Troubleshooting Steps:

      • Solvent Choice: Use an appropriate anhydrous polar aprotic solvent such as DMF, NMP, or DCM. The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

      • Temperature Control: Most coupling reactions are initiated at 0 °C to control the exothermic activation step and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can sometimes improve the rate, but this should be done cautiously as it can also increase side reactions.

      • Base Addition: The N,N-dimethylglycinamide may be supplied as an acetate or HCl salt. A non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), is required to liberate the free amine. Use 1.5-2.0 equivalents of the base to ensure the amine is fully deprotonated and to neutralize acidic byproducts from the coupling agent.

  • Reagent Quality and Stability:

    • Troubleshooting Steps:

      • Water Content: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate and quench the coupling agent, halting the reaction.

      • Reagent Purity: Verify the purity of your starting N,N-dimethylglycinamide. Impurities can interfere with the reaction.

Workflow for Optimizing Amide Coupling

cluster_prep Preparation cluster_reaction Reaction Sequence cluster_analysis Analysis & Troubleshooting Start Dry Glassware & Inert Atmosphere (N2/Ar) Solvent Use Anhydrous Solvent (e.g., DMF, DCM) Start->Solvent Reagents Verify Reagent Purity & Dryness Solvent->Reagents Acid Dissolve Carboxylic Acid Reagents->Acid Coupling Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) Acid->Coupling Activate Pre-activate (0°C, 15 min) Coupling->Activate Amine Add N,N-Dimethylglycinamide Activate->Amine React Warm to RT, Stir 2-16h Amine->React TLC Monitor by TLC/LC-MS React->TLC Complete Reaction Complete? TLC->Complete Workup Proceed to Workup Complete->Workup Yes Troubleshoot Re-evaluate Conditions: - Temperature? - Stoichiometry? - Reagent Choice? Complete->Troubleshoot No Troubleshoot->Acid Re-run

Caption: Workflow for troubleshooting low yield in amide coupling.

Issue 2: Formation of a Significant Impurity with a Similar Polarity to the Product

Q: My reaction is proceeding, but I'm forming a major side product that is very difficult to separate from my desired product using column chromatography. What could this impurity be?

A: When using reagents like HATU or HOBt, a common and troublesome side product is the formation of an adduct between your amine and the coupling agent byproducts. Another possibility is a reaction involving the tertiary amine of the N,N-dimethylglycinamide itself.

Potential Causes & Solutions:

  • Side Reaction with Coupling Agent Byproducts:

    • Mechanism: In carbodiimide-mediated reactions (like EDC/HOBt), if the activated O-acylisourea intermediate does not react quickly with the amine, it can rearrange. With uronium/phosphonium reagents (like HATU), side reactions can also occur.

    • Troubleshooting Steps:

      • Control Stoichiometry: Avoid a large excess of the coupling agent.

      • Temperature Control: Keep the reaction temperature as low as feasible to slow down side reactions.

      • Purification Strategy: An acidic wash during workup can help remove basic impurities. For example, washing the organic layer with dilute HCl or a saturated NH4Cl solution can protonate and remove basic byproducts and excess amine.

  • Intra- or Intermolecular Cyclization/Dimerization: The N,N-dimethylglycinamide contains multiple reactive sites. Under certain conditions, particularly with heating, it can potentially form cyclic dimers (diketopiperazines) or other oligomeric species.

    • Troubleshooting Steps:

      • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

      • Optimize Order of Addition: Always add the amine to the pre-activated carboxylic acid. Adding the coupling agent last to a mixture of the acid and amine can lead to unwanted side reactions.

Proposed Workup Protocol to Minimize Impurities

StepProcedurePurpose
1 Quench Reaction Add water or saturated NaHCO₃ solution to quench any remaining activated species.
2 Solvent Removal If the reaction was in a water-miscible solvent like DMF, remove it under reduced pressure.
3 Extraction Re-dissolve the residue in a water-immiscible solvent (e.g., EtOAc, DCM) and water.
4 Acidic Wash Wash the organic layer with 5% citric acid or 1M HCl (aq).
5 Basic Wash Wash the organic layer with saturated NaHCO₃ (aq) solution.
6 Brine Wash Wash with saturated NaCl (aq) solution to remove residual water.
7 Drying & Concentration Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the reagent supplied as an acetate salt? What is the role of the acetate?

A: N,N-dimethylglycinamide is often supplied as a salt (acetate, hydrochloride, etc.) to improve its stability and handling. The free primary amine is basic and can be hygroscopic or reactive with atmospheric CO₂ over time. The salt form is typically a stable, crystalline solid. The acetate counter-ion is a mild base and is generally considered benign in most coupling reactions. However, you must still add a stronger, non-nucleophilic base (like DIPEA) to liberate the free amine for the reaction to proceed.

Q2: Can I use a different base besides DIPEA or NMM?

A: While other bases like triethylamine (TEA) can be used, they are generally more nucleophilic and can sometimes lead to side reactions, such as acylating the base itself. DIPEA and NMM are sterically hindered and therefore less likely to compete with your primary amine nucleophile, making them a safer choice for preserving yield.

Q3: My starting carboxylic acid is poorly soluble. How can I improve my reaction?

A: Poor solubility is a frequent hurdle. First, try a stronger polar aprotic solvent like NMP or DMA. If solubility remains an issue, gentle heating (40-50 °C) can help, but monitor the reaction closely for decomposition or side product formation. In some cases, adding a co-solvent like a small amount of DMSO can improve solubility, but be aware that DMSO can be difficult to remove and may complicate workup.

Q4: How should I store N,N-dimethylglycinamide acetate?

A: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). This prevents moisture absorption and degradation. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the reagent.

Logical Relationship of Key Reaction Components

cluster_reactants Core Reactants cluster_activators Activation System cluster_products Outputs Acid R-COOH (Carboxylic Acid) Coupling Coupling Agent (e.g., HATU) Acid->Coupling Activates Amine_Salt H₂N-CH₂CON(CH₃)₂ · HOAc (Amine Acetate Salt) Base Non-Nucleophilic Base (e.g., DIPEA) Amine_Salt->Base Deprotonates Activated_Acid Activated Ester (Reactive Intermediate) Amine_Free H₂N-CH₂CON(CH₃)₂ (Free Amine) Product R-CONH-CH₂CON(CH₃)₂ (Desired Amide) Byproducts Byproducts (Urea, Salts, etc.) Amine_Free->Product Nucleophilic Attack Activated_Acid->Product

Technical Support Center: Troubleshooting Side Products and Impurities in the Synthesis of 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-N,N-dimethylacetamide acetate[1][2]. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound, with a focus on identifying and mitigating reaction side products and impurities.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments, providing explanations for their causes and actionable solutions.

Q1: I'm seeing unexpected peaks in my NMR/LC-MS analysis after synthesizing 2-Amino-N,N-dimethylacetamide. What could they be?

A1: Unexpected analytical signals almost always trace back to the synthetic route used to prepare the parent amine, 2-Amino-N,N-dimethylacetamide. The most common methods involve the amidation of a protected glycine derivative, followed by deprotection.[3] Each step is a potential source of impurities.

Common Impurity Sources:

  • Incomplete Reactions: Unreacted starting materials are a frequent cause of contamination. For instance, if you start with N-Boc-glycine, you may see this compound in your final product if the amidation step did not go to completion.

  • Coupling Agent Residues: Peptide coupling agents used to facilitate the amidation of the glycine carboxyl group are a major source of impurities. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) generate urea byproducts and other residues that can be difficult to remove.[3]

  • Incomplete Deprotection: If an acid-labile protecting group like Boc (tert-butyloxycarbonyl) is used, incomplete cleavage will result in residual N-Boc-2-amino-N,N-dimethylacetamide.

  • Hydrolysis: The amide bond in your product can undergo hydrolysis, especially if exposed to strong acidic or basic conditions during workup or purification. This degradation pathway yields glycine and dimethylamine.[4][5]

The following table summarizes common impurities, their likely origins, and key characteristics to aid in their identification.

Impurity/Side ProductCommon Synthetic OriginLikely Analytical Signature (¹H NMR / MS)
N-Boc-glycine Unreacted starting material¹H NMR: Characteristic Boc protons (~1.4 ppm). MS: [M+H]⁺ at m/z 176.1
2-Chloro-N,N-dimethylacetamide Unreacted starting material (in substitution route)¹H NMR: Singlet for chloromethyl protons (~4.0-4.2 ppm). MS: Isotopic pattern for Chlorine.[6]
EDC-Urea Byproduct Byproduct of EDC couplingCan be complex; often multiple signals in NMR. Soluble in aqueous acidic washes.
N-Boc-2-amino-N,N-dimethylacetamide Incomplete deprotection¹H NMR: Boc protons (~1.4 ppm) + product signals. MS: [M+H]⁺ at m/z 203.3
Glycine Hydrolysis of productWater-soluble. May not be visible in organic NMR solvents.
Dimethylamine Hydrolysis of productVolatile. May be detected as its corresponding salt (e.g., hydrochloride).
Q2: My final product, the acetate salt, has a low pH and a strong vinegar smell. How can I fix this?

A2: This is a classic sign of excess acetic acid used during the salt formation step. While ensuring complete protonation of the primary amine is necessary, residual acetic acid can interfere with downstream applications and affect the product's physical properties.

The goal is to remove the unbound acetic acid without causing the salt to dissociate back to the free amine. A common and effective method is trituration or re-slurrying in a solvent in which the acetate salt is insoluble, but acetic acid is soluble.

Protocol for Removal of Excess Acetic Acid:

  • Solvent Selection: Choose an anhydrous, non-polar solvent in which your acetate salt has minimal solubility. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent first choices.

  • Procedure:

    • Place the crude salt in a round-bottom flask with a stir bar.

    • Add a sufficient volume of the chosen solvent (e.g., 10-20 mL per gram of product).

    • Stir the resulting slurry vigorously at room temperature for 1-2 hours.

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake with a small amount of fresh, cold solvent.

  • Drying: Dry the purified salt under high vacuum to remove all residual solvent. It is crucial to ensure the product is completely dry to prevent potential hydrolysis.[7]

Q3: The yield of my reaction is consistently low. What are the likely causes and how can I improve it?

A3: Low yield is a multifaceted problem that can stem from issues in the reaction setup, execution, or workup/purification stages.

Troubleshooting Low Yield:

  • Check Your Reagents: Ensure all reagents, especially coupling agents and the protected glycine, are pure and dry. Moisture can hydrolyze coupling agents and starting materials.

  • Optimize Reaction Conditions:

    • Temperature: Amidation reactions are often run at 0°C initially and then allowed to warm to room temperature. Ensure your cooling is adequate.

    • Reaction Time: Are you running the reaction long enough for it to go to completion? Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Workup Losses: 2-Amino-N,N-dimethylacetamide and its salts can have some water solubility. During aqueous workup, you may be losing a significant portion of your product to the aqueous phase. To mitigate this, saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of your product.

  • Amide Hydrolysis: As mentioned previously, harsh pH conditions during workup can cleave the amide bond.[5][8] Use mild acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for pH adjustments and keep the temperature low.

Q4: My product seems to degrade over time, even during storage. What is the degradation pathway and how can I prevent it?

A4: The primary degradation pathway for this compound is hydrolysis of the N,N-dimethylamide bond.[4] This reaction is catalyzed by moisture and can be accelerated by acidic or basic residues. The primary amine can also be susceptible to oxidation or reaction with atmospheric carbon dioxide.

Optimal Storage Conditions:

  • Temperature: Store the product at a low temperature, typically 2-8°C.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with CO₂.

  • Moisture Control: The compound is hygroscopic. Store in a desiccator over a strong drying agent like phosphorus pentoxide or Drierite. Ensure the container is tightly sealed.

  • Light: Protect from light, as UV exposure can sometimes promote degradation pathways.[9]

Troubleshooting & Process Visualization

Visualizing the sources of impurities and the steps to resolve them can provide clarity. The following diagrams, rendered in DOT language, illustrate these processes.

Impurity Source Map from N-Boc-glycine Route

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Crude Product Boc-Gly N-Boc-glycine Coupling Amidation (Coupling) Boc-Gly->Coupling Imp1 Unreacted Boc-Gly Boc-Gly->Imp1 DMA Dimethylamine DMA->Coupling EDC EDC/HOBt EDC->Coupling Imp2 EDC-Urea Byproduct EDC->Imp2 Deprotection Acidic Deprotection (e.g., TFA/HCl) Coupling->Deprotection CrudeAmine Crude 2-Amino- N,N-dimethylacetamide Deprotection->CrudeAmine Imp3 Incomplete Deprotection: N-Boc-product Deprotection->Imp3 Incomplete Reaction Imp4 Hydrolysis Product: Glycine CrudeAmine->Imp4 H₂O / pH extremes

Caption: Synthetic pathway showing key stages where impurities can be introduced.

General Troubleshooting Workflow for Unknown Impurities

G Start Unexpected Peak Observed (LC-MS/NMR) AnalyzeMS Analyze Mass Spec Data (m/z, Isotope Pattern) Start->AnalyzeMS AnalyzeNMR Analyze NMR Data (Shifts, Integration, Splitting) Start->AnalyzeNMR Hypothesize Hypothesize Structure (Compare to Starting Materials, Reagents, Expected Byproducts) AnalyzeMS->Hypothesize AnalyzeNMR->Hypothesize Isolate Isolate Impurity? (Prep-HPLC/Column) Hypothesize->Isolate Structure Full Structural Elucidation (2D NMR, etc.) Isolate->Structure Yes Modify Modify Synthesis or Purification to Eliminate Impurity Isolate->Modify No Structure->Modify End Problem Resolved Modify->End

Sources

Technical Support Center: Purification of Compounds Synthesized with 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of compounds synthesized using "2-Amino-N,N-dimethylacetamide acetate". As a salt, this reagent serves as a convenient source of 2-amino-N,N-dimethylacetamide, a glycine derivative often employed in amide bond formation and peptide synthesis. The presence of the acetate counter-ion and the polar nature of the resulting amide products can present unique purification challenges. This guide is designed to provide you with the expertise and practical insights needed to overcome these hurdles and achieve high purity for your target compounds.

Understanding the Chemistry and Potential Impurities

2-Amino-N,N-dimethylacetamide is a primary amine and therefore a potent nucleophile in reactions such as acylation to form amide bonds. The acetate salt form ensures stability and ease of handling. However, during the reaction, the free amine is liberated, and several common impurities can arise.

Common Sources of Impurities:

  • Unreacted Starting Materials: Excess 2-amino-N,N-dimethylacetamide or the corresponding carboxylic acid coupling partner.

  • Reagent-Derived Byproducts: Remnants of coupling agents (e.g., carbodiimides, uronium salts) and their corresponding byproducts (e.g., ureas, guanidinium salts).

  • Solvent-Related Impurities: If N,N-dimethylacetamide (DMAc) is used as a solvent, it can hydrolyze at elevated temperatures or under acidic/basic conditions to yield dimethylamine and acetic acid[1][2].

  • Side-Reaction Products: Undesired reactions such as double addition, cyclization, or racemization can occur.

  • Residual Salts: The acetate from the starting material or other salts formed during the reaction or workup.

The purification strategy will largely depend on the physicochemical properties of your target molecule, particularly its polarity, solubility, and stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your synthesized compound in a question-and-answer format.

Question 1: My crude product is a sticky oil and I'm struggling with initial purification. What are my first steps?

Answer: A sticky, oily crude product is common when dealing with polar molecules that may have residual solvents or salts. The first step is to perform a liquid-liquid extraction to remove the bulk of water-soluble impurities.

Initial Workup Strategy:

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or a mixture of the two.

  • Aqueous Washes:

    • Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 5% HCl or 1M citric acid) to remove any unreacted 2-amino-N,N-dimethylacetamide and other basic impurities[3][4]. The protonated amine will partition into the aqueous layer.

    • Basic Wash: Follow with a wash using a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid starting material and the acetic acid from your reagent[3][4].

    • Brine Wash: A final wash with saturated sodium chloride solution (brine) will help to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure[5].

If your product is highly polar and has poor solubility in common organic solvents, you may need to consider alternative extraction solvents like n-butanol.

Question 2: After liquid-liquid extraction, my product is still impure. TLC analysis shows multiple spots. How do I choose the right chromatography technique?

Answer: The choice of chromatography depends on the polarity of your target compound and the impurities. Given that you've used a polar amine, your product is also likely to be polar.

Chromatography Selection Workflow:

Caption: Decision workflow for selecting the appropriate chromatography technique.

  • Normal-Phase Chromatography (Silica Gel): This is the most common technique. If your compound has an Rf value between 0.2 and 0.4 on a silica TLC plate with a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/DCM), this is a good starting point. Pro-Tip: For amine-containing compounds that may streak on silica, adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent can significantly improve peak shape[6].

  • Reversed-Phase Chromatography (C18): If your compound is too polar for normal-phase (streaks or stays at the baseline), reversed-phase chromatography is an excellent alternative[7][8]. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape for basic compounds by ensuring they are protonated.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained even on reversed-phase columns, HILIC is a powerful technique[1][7][9]. HILIC uses a polar stationary phase (like silica, diol, or an amine-functionalized phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent[9][10]. As the aqueous content increases, the compounds elute.

Question 3: My compound appears to be degrading on the silica gel column. What can I do?

Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds. Here are some strategies to mitigate this:

  • Deactivate the Silica: You can neutralize the acidic silanol groups on the silica surface by pre-flushing the packed column with your eluent containing 1-2% triethylamine or ammonia in methanol[6][11]. After flushing, equilibrate the column with your starting mobile phase before loading your sample.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol[10].

  • Switch to Reversed-Phase: As mentioned earlier, reversed-phase chromatography is performed under different pH conditions and on a different stationary phase, which may prevent degradation.

Question 4: I have successfully isolated my product, but I suspect it's a salt (e.g., an acetate or hydrochloride salt). How can I obtain the free base?

Answer: If your product is a salt, you can liberate the free base through a final liquid-liquid extraction step.

Protocol for Salt Break:

  • Dissolve the purified salt in an organic solvent like DCM or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will deprotonate your amine and the corresponding acid will be extracted into the aqueous layer.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base of your compound.

Question 5: Can I purify my solid product by recrystallization?

Answer: Yes, recrystallization is an excellent and often preferred method for purifying solid amides if a suitable solvent can be found[12][13].

Recrystallization Solvent Selection:

The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below[5][14].

Solvent PolarityExample SolventsComments
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood starting points for moderately polar amides. Acetonitrile is often an excellent choice[12].
Polar Protic Ethanol, Methanol, IsopropanolCan be effective, but the higher solubility may lead to lower recovery.
Non-Polar Toluene, Heptane, HexanesOften used as an anti-solvent in a two-solvent recrystallization system.
Ethers Diethyl ether, MTBE, 1,4-DioxaneDioxane has been recommended for amide recrystallization[12].

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high impurity level or too rapid cooling[15]. Try redissolving in more hot solvent and allowing it to cool more slowly.

  • No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Try boiling off some solvent to increase the concentration[15]. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization[15].

Frequently Asked Questions (FAQs)

Q1: What is the role of the acetate in "this compound"? A1: The acetate is the counter-ion to the protonated primary amine of 2-amino-N,N-dimethylacetamide, forming a salt. This makes the compound a stable, solid, and easily weighable reagent. In the reaction mixture, a base is typically added to neutralize the acetic acid and liberate the free amine to act as a nucleophile.

Q2: My reaction is performed in N,N-dimethylacetamide (DMAc) as a solvent. Could this interfere with my purification? A2: Yes. DMAc has a high boiling point (165-166 °C) and can be difficult to remove completely under vacuum[13]. Furthermore, it is miscible with water, which can complicate extractions[1]. At high temperatures, DMAc can also act as a reactant or decompose, introducing impurities like dimethylamine and acetic acid[1][16]. If you suspect DMAc is a major contaminant, consider a high-vacuum distillation (if your product is stable) or extensive washing with water during extraction if your product is not water-soluble.

Q3: How can I monitor the progress of my purification? A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. For compounds without a UV chromophore, you can use staining agents like potassium permanganate, ninhydrin (for primary/secondary amines), or iodine vapor to visualize the spots. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the standard.

Q4: Are there any safety concerns with 2-amino-N,N-dimethylacetamide? A4: Yes. As an amine, it can cause skin and eye irritation. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[17].

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Workup
  • Quench and Dilute: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run neat, dilute it with a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 1/3 of the organic volume). This removes unreacted basic starting materials.

  • Basic Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 1/3 of the organic volume) to remove acidic components.

  • Brine Wash: Wash with saturated NaCl solution (1 x 1/3 of the organic volume) to initiate drying.

  • Dry and Concentrate: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Flash Chromatography on Deactivated Silica Gel

Caption: Workflow for flash chromatography using deactivated silica gel.

  • Column Packing: Dry pack or prepare a slurry of silica gel in your starting eluent and pack the column.

  • Deactivation: Prepare a solution of your starting eluent containing 1-2% triethylamine.

  • Flushing: Pass 2-3 column volumes of the deactivating solution through the packed column.

  • Equilibration: Flush the column with 2-3 column volumes of your initial eluent (without the added base) to remove excess triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the chromatography, collecting fractions and monitoring by TLC.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of N,N-dimethylacetamide.
  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

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Navigating Solubility Challenges with 2-Amino-N,N-dimethylacetamide Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-N,N-dimethylacetamide acetate. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its handling and solubility is critical for successful and reproducible experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Dissolution Issues

This section addresses specific problems you may encounter when trying to dissolve this compound for your reactions.

Question 1: I'm having difficulty dissolving this compound in my reaction solvent. What are the initial steps I should take?

Answer:

Initial difficulties in dissolving this compound often stem from its inherent properties as a polar, hygroscopic salt. The principle of "like dissolves like" is a good starting point for troubleshooting.[1][2] This compound is an amine acetate salt, making it polar and prone to absorbing atmospheric moisture.[3][4] Here's a systematic approach to address initial solubility challenges:

  • Solvent Selection: Due to its polar nature, this compound will have limited solubility in non-polar organic solvents.[2] For reactions requiring this reagent, it is advisable to start with polar aprotic solvents, which are commonly used in peptide synthesis and other organic reactions.[5] These include:

    • N,N-Dimethylformamide (DMF)

    • N,N-Dimethylacetamide (DMAc)[6][7][8]

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethyl sulfoxide (DMSO)

  • Gentle Heating: For many compounds, solubility increases with temperature. Gently warming the solvent while stirring can significantly aid in dissolution. However, it is crucial to do this cautiously to avoid any potential degradation of the reagent.

  • Sonication: If gentle heating is not effective or desirable, sonication can be a powerful tool. The high-frequency sound waves help to break down any solid agglomerates and enhance the solvation process.

Question 2: I've tried the initial steps, but the compound is still not dissolving completely. What are the more advanced strategies I can employ?

Answer:

If basic troubleshooting doesn't resolve the issue, it's time to consider more advanced techniques. These methods focus on modifying the solvent environment or ensuring the compound is in its most soluble form.

Co-Solvent System:

A mixture of solvents can often provide a more suitable environment for dissolving a challenging solute.

  • Protocol:

    • Attempt to dissolve the this compound in a minimal amount of a "good" solvent where it shows some solubility (e.g., a polar aprotic solvent like DMF or DMSO).

    • Gradually add a second, less polar co-solvent (e.g., Dichloromethane - DCM) to the reaction mixture. This can sometimes improve the overall solvating power of the system for all reaction components.

Managing Hygroscopicity:

As a hygroscopic salt, this compound readily absorbs water from the atmosphere, which can significantly impact its solubility in organic solvents.[3][9][10]

  • Protocol for Handling and Preparing a Stock Solution:

    • Dry Handling Environment: Whenever possible, handle the solid reagent in a controlled, low-humidity environment, such as a glove box or a glove bag flushed with an inert gas like nitrogen or argon.[3][4]

    • Drying the Reagent: If the reagent is suspected to have absorbed moisture, it can be dried under high vacuum. Place the compound in a flask and connect it to a vacuum line for several hours.[4]

    • Preparing a Stock Solution:

      • In a dry environment, accurately weigh the desired amount of the dried this compound into a dry flask.

      • Add the desired volume of anhydrous solvent (e.g., DMF, NMP) via a syringe.

      • Stir the mixture until the solid is fully dissolved. This stock solution can then be used for your reactions.

Visualization of Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Question 3: What are the general solubility characteristics of this compound?

Answer:

This compound is a salt composed of a protonated amine (2-amino-N,N-dimethylacetamide) and an acetate anion.[11][12] This ionic nature dictates its solubility.

  • High Polarity: The presence of the charged amine and acetate groups makes the molecule highly polar.

  • Poor Solubility in Non-Polar Solvents: Its solubility in non-polar solvents like hexanes, toluene, and diethyl ether is expected to be very low.[2]

Question 4: Why is my this compound clumping and becoming sticky when I try to weigh it?

Answer:

This behavior is a classic sign of a hygroscopic compound.[3][13] this compound, being an amine salt, has a strong affinity for water and will readily absorb moisture from the atmosphere.[9][10] This absorbed water can lead to the physical changes you are observing, making accurate weighing difficult.

To mitigate this, it is essential to handle the solid in a dry environment, as detailed in the "Managing Hygroscopicity" protocol in the troubleshooting guide.[3][4][5]

Question 5: Can absorbed water affect my reaction?

Answer:

Yes, absolutely. The presence of water, even in small amounts, can have a significant impact on many organic reactions, particularly those common in drug development and peptide synthesis.[10]

  • Side Reactions: Water can participate in side reactions, such as the hydrolysis of activated esters in peptide coupling reactions, leading to lower yields and the formation of impurities.[10]

  • Reagent Inactivation: Some reagents used in conjunction with this compound may be water-sensitive and become inactivated.

  • Altered Solubility: The presence of water can also alter the solubility of other reactants in the organic solvent, potentially leading to a heterogeneous reaction mixture and incomplete conversion.

Therefore, ensuring anhydrous conditions is often critical for the success of reactions involving this reagent.

Data Summary Table

PropertyDescription
Chemical Name This compound[11][12]
Molecular Formula C₆H₁₄N₂O₃[11][12]
Molecular Weight 162.19 g/mol [11][12]
Appearance Likely a white to off-white solid
Hygroscopicity High; readily absorbs moisture from the air[3][9][10]
Expected Solubility Good in polar solvents (Water, DMF, DMSO, NMP); Poor in non-polar solvents (Hexane, Toluene)[2][5][6][7][8]

Experimental Protocol: Solvent Screening for Solubility Estimation

This protocol provides a systematic way to determine the best solvent for your reaction.

  • Preparation:

    • Dispense a small, accurately weighed amount (e.g., 10 mg) of dry this compound into several small, dry vials.

  • Solvent Addition:

    • To each vial, add a measured volume (e.g., 0.1 mL) of a different anhydrous solvent (e.g., DMF, DMSO, NMP, THF, DCM).

  • Observation at Room Temperature:

    • Vortex or stir the vials at room temperature for 5-10 minutes.

    • Visually assess the degree of dissolution in each solvent.

  • Heating (Optional):

    • If the compound is not fully dissolved, gently warm the vials (e.g., to 40-50 °C) and continue to stir.

    • Observe any changes in solubility.

  • Documentation:

    • Record your observations to identify the most effective solvent or solvent system for your desired reaction concentration.

Visualization of Key Chemical Principles

SolubilityPrinciples cluster_reagent This compound cluster_solvents Solvents Reagent Polar & Hygroscopic Salt Polar Polar Solvents (e.g., DMF, DMSO) Reagent->Polar 'Like Dissolves Like' Good Solubility NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Reagent->NonPolar Poor Solubility Water Atmospheric Water Water->Reagent Absorbed due to Hygroscopicity

Caption: The relationship between the polar nature of the reagent and solvent polarity.

By understanding the chemical nature of this compound and employing these systematic troubleshooting strategies, researchers can effectively overcome solubility challenges and ensure the successful execution of their synthetic protocols.

References

  • Sciencemadness Wiki. (2022, January 5). Ammonium acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium acetate. Retrieved from [Link]

  • Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Wu, Z. J., Nowak, A., Poulain, L., Herrmann, H., & Wiedensohler, A. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • CORE. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • SciSpace. (2018, May 4). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Retrieved from [Link]

  • YouTube. (2019, April 22). Polarity and Dissolving in Chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Quora. (2015, March 11). Why is nonpolar solute dissolved in nonpolar solvent and polar solute can't be dissolved in nonpolar solvent? Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Thermoacoustical and DFT Exploration of Physio-Chemical Properties for N, N-dimethylacetamide (DMA) with Water. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, October 3). How do non-polar substances dissolve in non-polar solvents? Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Quora. (n.d.). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? Retrieved from [Link]

  • Reddit. (2024, November 12). Why can't polar substances dissolve nonpolar substances, even though they also have London dispersion forces? Retrieved from [Link]

  • PubMed Central (PMC). (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Convergent Synthesis of Thioether Containing Peptides. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

  • MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. Retrieved from [Link]

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"2-Amino-N,N-dimethylacetamide acetate" stability under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-N,N-dimethylacetamide acetate in their work. Understanding the chemical stability of this compound, particularly in aqueous solutions, is critical for ensuring experimental reproducibility, developing stable formulations, and interpreting analytical data correctly. This document provides in-depth answers to frequently asked questions, troubleshooting guidance, and validated protocols to address stability-related challenges you may encounter.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for this compound in aqueous solutions?

The core instability of this compound in aqueous media stems from the hydrolysis of its amide bond. Amides are generally resistant to neutral water, but their hydrolysis is significantly accelerated under either acidic or basic conditions, often requiring heat.[1][2][3] The degradation proceeds via two distinct mechanisms depending on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the reaction is catalyzed by protons (H⁺), leading to the cleavage of the amide bond to form a carboxylic acid and a protonated amine.[4]

  • Base-Promoted Hydrolysis: Under basic conditions, the reaction is promoted by a hydroxide ion (OH⁻), which acts as a nucleophile. This process, which is also often accelerated by heating, results in a carboxylate salt and a free amine.[5][6]

Both pathways are generally considered irreversible under their respective conditions due to the formation of stable products.[6]

FAQ 2: My compound is showing instability in an acidic formulation (e.g., pH < 5). What is the chemical mechanism causing this degradation?

This is a classic case of acid-catalyzed amide hydrolysis. The mechanism involves several steps that render the relatively stable amide bond susceptible to cleavage.[5]

  • Protonation of the Carbonyl Oxygen: The reaction begins when the oxygen of the amide's carbonyl group is protonated by an acid (like H₃O⁺) from the solution. This step is crucial because it makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[7] The nitrogen atom's lone pair is involved in resonance and is not the primary site of protonation.[7]

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom (that was originally from the water molecule) to the nitrogen atom of the amide group. This converts the amino group into a much better leaving group (a neutral amine).[5][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N,N-dimethylamine molecule.

  • Final Deprotonation & Protonation: The resulting protonated carboxylic acid is deprotonated by a water molecule. Simultaneously, the N,N-dimethylamine that was eliminated immediately reacts with the acidic medium to form a stable, non-nucleophilic dimethylammonium salt. This final acid-base reaction drives the equilibrium toward the products, making the overall hydrolysis irreversible.[6][7]

Acid_Hydrolysis cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Amide 2-Amino-N,N-dimethylacetamide ProtonatedAmide Protonated Amide (Activated Electrophile) Amide->ProtonatedAmide + H⁺ H3O H₃O⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedAmide->TetrahedralInt + H₂O ProtonatedLeavingGroup Protonated Amine Intermediate TetrahedralInt->ProtonatedLeavingGroup Proton Transfer CarboxylicAcid Glycine ProtonatedLeavingGroup->CarboxylicAcid - (CH₃)₂NH₂ Ammonium Dimethylammonium Ion

Caption: Acid-catalyzed hydrolysis pathway.

FAQ 3: I am working under basic conditions (e.g., pH > 9) and observing a loss of my parent compound. What is the likely cause?

The degradation you are observing is due to base-promoted hydrolysis (saponification). Unlike the acid-catalyzed route, this mechanism involves direct nucleophilic attack on the amide carbonyl by a strong nucleophile, the hydroxide ion (OH⁻).[1][4] This reaction is considered "base-promoted" rather than "base-catalyzed" because the hydroxide ion is consumed in the reaction.[6]

  • Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the carbonyl carbon of the amide. This is the rate-determining step and forms a negatively charged tetrahedral intermediate.[5][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This expels the dimethylamide ion (⁻N(CH₃)₂), which is a very poor leaving group but is feasible under these forcing conditions (e.g., heat).[6]

  • Irreversible Acid-Base Reaction: The highly basic dimethylamide ion immediately deprotonates the newly formed carboxylic acid (glycine). This acid-base reaction is rapid and irreversible, forming a stable carboxylate salt (glycinate) and neutral N,N-dimethylamine. This final step pulls the entire equilibrium towards the products.[6]

Base_Hydrolysis cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Amide 2-Amino-N,N-dimethylacetamide TetrahedralInt Tetrahedral Intermediate Amide->TetrahedralInt + OH⁻ OH OH⁻ Carboxylate Glycinate Salt TetrahedralInt->Carboxylate - ⁻N(CH₃)₂ (as leaving group) Amine Dimethylamine Carboxylate->Amine Fast Acid-Base Rxn

Caption: Base-promoted hydrolysis pathway.

FAQ 4: What are the expected degradation products I should be looking for?

Identifying the correct degradation products is key to confirming the hydrolysis pathway. Depending on the pH, you should target the following molecules in your analytical runs (e.g., by LC-MS).

ConditionPrimary Degradation Products
Acidic (pH < 7) Glycine (2-aminoacetic acid) and Dimethylammonium ion
Basic (pH > 7) Glycinate (the carboxylate salt of glycine) and N,N-Dimethylamine
FAQ 5: How can I experimentally determine the stability of this compound?

A systematic approach is to perform a forced degradation study, also known as a stress testing study.[8] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[8] This is a standard practice in pharmaceutical development and is guided by agencies like the FDA and ICH.[9][10]

The goal is to achieve a target degradation of 5-20%.[9][10] Degradation beyond this level may produce secondary or tertiary degradants not relevant to normal storage conditions.[9]

See Protocol 1 below for a detailed experimental workflow for conducting a forced degradation study.

Troubleshooting Guide

This workflow helps diagnose common stability-related issues observed during analysis or formulation.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node Start Problem Observed: - Loss of Assay % - New Impurity Peaks - Drifting Results CheckpH Is the sample in an aqueous solution at non-neutral pH? Start->CheckpH Acidic Is pH < 6? CheckpH->Acidic Yes NoHydrolysis Hydrolysis is unlikely. Consider other factors: - Oxidation - Photodegradation - Adsorption to container CheckpH->NoHydrolysis No CheckTemp Is the sample heated or stored at elevated temperatures? Action1 Action: - Adjust pH towards neutral (6-8) - Use aprotic solvent if possible - Reduce temperature CheckTemp->Action1 Yes CheckTemp->Action1 No AcidHydrolysis Likely Cause: Acid-Catalyzed Hydrolysis Acidic->AcidHydrolysis Yes BaseHydrolysis Likely Cause: Base-Promoted Hydrolysis Acidic->BaseHydrolysis No Basic Is pH > 8? AcidHydrolysis->CheckTemp BaseHydrolysis->CheckTemp No BaseHydrolysis->BaseHydrolysis Resolved Issue Understood & Addressed NoHydrolysis->Resolved Action2 Action: - Confirm degradant identity via LC-MS - Run full stability study (Protocol 1) - Develop stability-indicating method Action1->Action2 Action2->Resolved

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study for Hydrolytic Stability

This protocol is designed to assess the stability of this compound under hydrolytic stress conditions and to identify degradation products, in line with ICH guidelines.[8]

Objective: To determine the degradation profile of the compound under acidic and basic conditions.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 1.0 M HCl and 1.0 M NaOH (for neutralization)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., HPLC-grade water).[9]

  • Sample Preparation:

    • Acid Hydrolysis: To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl. Dilute to the final volume with water.

    • Base Hydrolysis: To a separate volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH. Dilute to the final volume with water.

    • Control Sample: Prepare a control sample by diluting the stock solution with only water to the same final concentration.

  • Incubation:

    • Place all three samples in a controlled temperature environment, such as a water bath set to 60°C.[9][11] Heating is often necessary to achieve degradation in a reasonable timeframe.[5]

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching & Analysis:

    • Immediately before analysis, neutralize the acidic and basic aliquots to stop the degradation reaction.

      • For the acid sample, add an equivalent amount of 0.1 M NaOH.

      • For the base sample, add an equivalent amount of 0.1 M HCl.

    • Analyze all samples (including the control) by a suitable, validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and detect the formation of new peaks.[11][12]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

    • Plot the percentage remaining versus time for each condition.

    • Identify and characterize any significant degradation peaks using mass spectrometry (MS) data.[13]

References

  • mechanism of amide hydrolysis - YouTube. (2019). Retrieved from [Link]

  • Ch20 : Amide hydrolysis - University of Calgary. (n.d.). Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Video: Amides to Carboxylic Acids: Hydrolysis - JoVE. (2023). Retrieved from [Link]

  • Types of Amide Hydrolysis - BYJU'S. (n.d.). Retrieved from [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 24.4: Hydrolysis of Amides - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). Retrieved from [Link]

  • How to test the stability of amide bond using an enzymatic assay? - ResearchGate. (2016). Retrieved from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (n.d.). Retrieved from [Link]

Sources

Optimizing temperature for "2-Amino-N,N-dimethylacetamide acetate" coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-AC-24-01 Topic: Optimizing Temperature for "2-Amino-N,N-dimethylacetamide acetate" Coupling Reactions Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for amide bond formation. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing reaction temperatures when using this compound (also known as N,N-dimethylglycinamide acetate) in coupling reactions. We will move beyond simple procedural steps to explain the critical causality behind temperature-related experimental choices, ensuring your syntheses are both successful and robust.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding temperature control in amide coupling reactions.

Q1: What is the standard starting temperature for a coupling reaction involving N,N-dimethylglycinamide?

As a best practice, most amide coupling reactions should be initiated at a reduced temperature, typically 0 °C . This is achieved by cooling the reaction vessel in an ice-water bath. After the addition of the coupling reagent, the reaction is often allowed to warm slowly to room temperature (approx. 20-25 °C) and stirred for several hours to overnight.[1] This approach provides a balanced trade-off between reaction rate and the minimization of potential side reactions.

Q2: How does temperature fundamentally affect the rate and success of the coupling reaction?

Temperature is a critical kinetic parameter. Increasing the temperature generally increases the reaction rate, which can be beneficial for overcoming high activation barriers, especially with sterically hindered substrates or in cases of peptide aggregation on a solid support.[2][3] However, this acceleration is not selective; it also speeds up undesirable side reactions. The goal of temperature optimization is to find the "sweet spot" where the rate of amide bond formation is maximized relative to the rates of competing degradation and side reactions.[4]

Q3: What are the primary risks of running a coupling reaction at an elevated temperature (e.g., > 40 °C)?

The most significant risks associated with high temperatures are:

  • Epimerization/Racemization: For chiral carboxylic acids (like most amino acids), high temperatures dramatically increase the rate of racemization at the α-carbon.[5][6] This occurs via the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[3][7] Sensitive amino acids like cysteine and histidine are particularly susceptible.[5][8]

  • Reagent Decomposition: Many common coupling reagents are thermally sensitive. For example, carbodiimides (EDC, DCC) can undergo an O→N acyl migration at elevated temperatures to form a stable N-acylurea, which is unreactive and consumes the activated carboxylic acid.[7]

  • Side Product Formation: Higher temperatures can promote other side reactions, such as the formation of guanidinium species from uronium/aminium reagents (e.g., HATU, HBTU) if the amine is not added promptly, or dehydration of asparagine and glutamine side chains.[3][9]

Q4: In what specific scenarios should I consider using sub-ambient (e.g., 0 °C) or elevated temperatures?

  • Use Sub-Ambient Temperature (0 °C → RT) for:

    • All reactions involving chiral carboxylic acids to minimize the risk of racemization. This is the default, safest starting point.[7]

    • Reactions using carbodiimide reagents like EDC or DCC to suppress the formation of N-acylurea byproducts.[7]

    • Fragment coupling in peptide synthesis where maintaining stereochemical integrity is paramount.

  • Consider Elevated Temperature (e.g., 40-60 °C) for:

    • "Difficult" couplings where steric hindrance on either the amine or carboxylic acid leads to very slow reaction rates at room temperature.[2][9]

    • Solid-phase peptide synthesis (SPPS) where peptide aggregation on the resin is suspected of hindering reagent access and causing low yields.[3] In these cases, the benefits of disrupting aggregation may outweigh the risks, but this must be validated carefully.[2][3]

    • Couplings with electron-deficient (unreactive) amines that require more energy to proceed at a reasonable rate.[10]

Q5: Does my choice of coupling reagent affect the optimal reaction temperature?

Yes, absolutely. More potent coupling reagents can often achieve high yields at lower temperatures, reducing the need for heating.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly reactive and form the active ester rapidly.[11][12] Reactions with HATU are known for high efficiency and suppression of racemization, making them suitable for sensitive substrates even under mild conditions (0 °C to RT).[13]

  • Carbodiimides (EDC, DCC): These are very common but are more prone to temperature-dependent side reactions like N-acylurea formation.[7] Therefore, running EDC/DCC couplings at low temperatures is strongly recommended. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial, as they trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which in turn minimizes racemization and other side reactions.[7][14][15]

Part 2: Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Formation
  • Symptom: TLC or LC-MS analysis shows predominantly unreacted 2-Amino-N,N-dimethylacetamide and the starting carboxylic acid.

  • Possible Temperature-Related Cause: The reaction temperature is too low, resulting in kinetics that are too slow for the reaction to reach completion in a reasonable timeframe. This is especially likely if one of the coupling partners is sterically hindered.

G start Low Conversion Observed (Unreacted Starting Materials) check_temp Was reaction run at 0°C to RT? start->check_temp check_hindrance Is either coupling partner sterically hindered or unreactive? check_temp->check_hindrance Yes fail Issue Persists: Consider other factors (reagent quality, solvent, pH) check_temp->fail No (ran at >RT) increase_temp Action: Increase Temperature Gradually screen at 30°C, 40°C, 50°C. Monitor by LC-MS. check_hindrance->increase_temp Yes check_reagent Is the coupling reagent potent enough? (e.g., using EDC for a hindered acid) check_hindrance->check_reagent No success Problem Resolved increase_temp->success switch_reagent Action: Switch to a more potent reagent like HATU or HBTU at 0°C to RT. check_reagent->switch_reagent No check_reagent->fail Yes switch_reagent->success G start Racemization/Epimerization Detected check_temp Was the reaction run above room temperature? start->check_temp reduce_temp Action: Reduce Temperature Run reaction strictly at 0°C, allowing slow warming to RT. check_temp->reduce_temp Yes check_additive Was a racemization suppressor (HOBt, Oxyma) used with your carbodiimide (EDC/DCC)? check_temp->check_additive No success Problem Resolved reduce_temp->success add_additive Action: Add Suppressor Use 1.1 eq. EDC with 1.1 eq. HOBt or Oxyma. check_additive->add_additive No fail Issue Persists: Consider base strength (use weaker base like NMM) or switch to HATU. check_additive->fail Yes add_additive->success

Caption: Workflow for addressing product racemization.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a method for efficiently determining the optimal temperature for your specific coupling reaction on a small scale.

  • Setup: In parallel, prepare three identical reaction vials (e.g., 50 mg scale of the limiting reagent) equipped with stir bars.

  • Reagent Addition (at 0 °C):

    • To each vial, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a suitable solvent (e.g., DMF, DCM).

    • If using the acetate salt of the amine, add one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to liberate the free amine.

    • If using a carbodiimide, add your additive (e.g., HOBt, 1.1 eq.).

    • Cool all vials to 0 °C in an ice bath.

  • Initiation: Add the coupling reagent (e.g., EDC.HCl (1.1 eq.) or HATU (1.05 eq.)) to each vial while stirring at 0 °C.

  • Temperature Conditions:

    • Vial 1 (Control): Maintain at 0 °C for 2 hours, then allow to warm to room temperature (RT, ~20 °C) and stir for 16 hours.

    • Vial 2: After addition at 0 °C, immediately remove from the ice bath and place in a pre-heated block at 40 °C. Stir for 16 hours.

    • Vial 3: After addition at 0 °C, immediately remove from the ice bath and place in a pre-heated block at 60 °C. Stir for 16 hours.

  • Analysis: After the reaction time, quench all reactions (e.g., with water) and extract the product. Analyze the crude mixture from each vial by LC-MS to determine the conversion to product and by chiral HPLC (if applicable) to assess for epimerization.

Data Presentation: Recommended Temperature Ranges

The following table summarizes generally accepted temperature ranges for common coupling reagents. Always start with the "Standard Starting Temp." and only increase if necessary.

Coupling ReagentAdditive (if applicable)Standard Starting Temp.Typical RangeKey Considerations
EDC / DCC HOBt or Oxyma0 °C0 °C to RTStrongly recommended to run at low temp to prevent N-acylurea formation and racemization. [7]
HATU / HBTU N/A0 °C0 °C to RTHighly efficient; elevated temperature is rarely needed unless substrates are exceptionally hindered. [11][13]
PyBOP N/A0 °C0 °C to RTSimilar profile to HBTU; effective at low temperatures.
T3P® N/ARTRT to 60 °COften requires slightly higher temperatures but has a good environmental profile.

Part 4: Mechanistic Insights

The diagram below illustrates the general pathway for amide coupling and highlights the temperature-sensitive racemization side-pathway. The key to success is favoring the Amide Formation Pathway (green) over the Racemization Pathway (red).

G Amide Formation vs. Racemization Pathway cluster_0 Activation cluster_1 Pathways RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated Species (e.g., OAt-Ester) RCOOH->ActiveEster + Coupling Reagent (e.g., HATU) Product Desired Amide (Stereochemically Pure) ActiveEster->Product + Amine Oxazolone Oxazolone (Planar Intermediate) ActiveEster->Oxazolone High Temp (Δ) Strong Base Amine H₂N-R' (Amine) RacemicProduct Racemized Amide Oxazolone->RacemicProduct + Amine

Caption: Temperature-sensitive steps in amide coupling.

Low temperatures disfavor the formation of the planar oxazolone intermediate, thus preserving the stereochemical integrity of the chiral carboxylic acid. [6][7]Additives like HOBt function by rapidly converting the initial, highly reactive activated species into a more stable active ester, which is less prone to cyclizing into the oxazolone. [3][7]

References

  • Benchchem. (n.d.). Troubleshooting low yields in unnatural amino acid synthesis.
  • Palasek, J. W., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Coin, I., Katritzky, A. R., & Besida, A. (2007).
  • Pardeshi, S. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 11(1), 1-10.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • ResearchGate. (2021). Optimization of the reaction conditions of amide synthesis.
  • Wikipedia. (n.d.). HATU.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2008). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 10(16), 3749-3752.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Wang, B., et al. (2011). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 16(12), 10323-10332.
  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Organic Chemistry Explained. (2024).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • BOC Sciences. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Benchchem. (n.d.). Managing reaction temperature in N,N-Dimethylacetoacetamide-mediated synthesis.
  • Google Patents. (n.d.). CN103524369A - Synthesis method of N, N-dimethylacetamide.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Google Patents. (n.d.). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • The Organic Chemistry Tutor. (2021).

Sources

Technical Support Center: Preventing Racemization in Reactions with 2-Amino-N,N-dimethylacetamide acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of racemization in chemical reactions involving "2-Amino-N,N-dimethylacetamide acetate." Our goal is to equip you with the foundational knowledge and practical protocols to maintain stereochemical integrity in your syntheses.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm observing significant racemization when using this compound in my peptide coupling reaction. What is the likely cause and how can I mitigate it?

Answer:

Significant racemization during peptide coupling is a common challenge, primarily driven by the formation of an oxazolone (or azlactone) intermediate from the activated carboxylic acid of the N-protected amino acid.[1][2][3] This intermediate has an acidic proton at the chiral alpha-carbon, which can be easily abstracted by a base, leading to a loss of stereochemical integrity.[2][3] The use of 2-Amino-N,N-dimethylacetamide, the free base form of your reagent, introduces a primary amine that acts as the nucleophile in the coupling reaction. The acetate salt form helps in handling, but the free amine is the reactive species. The presence of base, whether as a reagent or an impurity, is a major factor in racemization.[1]

Root Cause Analysis and Solutions:

  • Mechanism of Racemization: The primary pathway for racemization is through the formation of a 5(4H)-oxazolone. The activated carboxyl group of the N-protected amino acid cyclizes. The resulting oxazolone's alpha-proton is acidic and can be removed by a base to form a planar, achiral enolate intermediate. The incoming amine can then attack from either face, resulting in a mixture of L- and D-isomers.[2][3][4] A secondary, less common pathway is the direct enolization via proton abstraction from the activated amino acid.[2][3]

  • Influence of Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to promote oxazolone formation and, consequently, racemization, especially in the absence of additives.[3][5][6]

    • Solution:

      • Utilize Additives: When using carbodiimides, always include a racemization-suppressing additive. 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective than 1-hydroxybenzotriazole (HOBt).[2][5][7]

      • Switch to Onium Salts: Consider using phosphonium-based reagents (e.g., PyAOP, PyBOP) or aminium/uronium-based reagents (e.g., HATU, HBTU, COMU).[2][5][6] These reagents, particularly when paired with HOAt or Oxyma, can significantly reduce racemization.[2][7]

  • Role of the Base: The type and amount of base used can dramatically affect the extent of racemization. Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker, bulkier bases.[1][2]

    • Solution:

      • Replace DIPEA or TEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5]

      • Use the minimum necessary amount of base.

  • Solvent Effects: The polarity of the solvent can influence racemization. More polar solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can favor racemization compared to less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).[8][9][10]

    • Solution:

      • If your substrates are soluble, consider switching to a less polar solvent. Acetonitrile and THF have been shown to suppress racemization compared to DMF.[10][11]

  • Temperature Control: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired racemization.[12][13]

    • Solution:

      • Perform the coupling reaction at a lower temperature, typically 0 °C, especially during the activation step. While this may slow down the reaction, it significantly reduces the risk of racemization.

Question 2: My reaction is sluggish, and upon increasing the temperature to improve the rate, I'm seeing epimerization. How can I increase the reaction speed without compromising stereochemical purity?

Answer:

This is a classic dilemma in peptide synthesis. While increasing temperature can overcome the steric hindrance often associated with complex or N-methylated amino acids, it also accelerates racemization.[2][12] The key is to enhance the coupling efficiency through other means.

Strategies for Enhancing Reaction Rate at Low Temperatures:

  • Optimize Coupling Reagent and Additive Combination:

    • Switch to a more powerful coupling reagent. For instance, if you are using HBTU, consider moving to HATU or COMU, which are known for their high coupling efficiency.[7][14][15] PyAOP is another excellent choice for difficult couplings.[5]

    • Ensure the use of highly effective additives like HOAt or OxymaPure.[5][7]

  • Solvent Choice:

    • While less polar solvents can reduce racemization, some highly efficient coupling reactions are performed in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP).[16] NMP can sometimes be a better choice than DMF for disrupting aggregation.[16]

  • Pre-activation Time:

    • Minimize the time the activated amino acid exists in solution before the addition of the amine component (in this case, 2-Amino-N,N-dimethylacetamide). A prolonged pre-activation period provides more opportunity for oxazolone formation and subsequent racemization.[2]

  • In Situ Neutralization:

    • For solid-phase peptide synthesis (SPPS), using in situ neutralization protocols can be beneficial. In this approach, the free amine is generated in the presence of the activated carboxylic acid, which can lead to faster coupling and less opportunity for side reactions.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is the acetate salt of 2-amino-N,N-dimethylacetamide.[17] The free base, 2-amino-N,N-dimethylacetamide, is a simple derivative of the amino acid glycine.[18][19] It is used as a building block or intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[18][20] Its structure provides a primary amine for nucleophilic attack and an amide group.

Q2: What is the primary mechanism of racemization in peptide synthesis?

A2: The predominant mechanism for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[2][3][21][22] The process is base-catalyzed. The activated carboxyl group of the amino acid undergoes intramolecular cyclization. The resulting oxazolone has an acidic proton at the chiral α-carbon. A base can abstract this proton, leading to a planar, achiral enolate intermediate. The incoming amine nucleophile can then attack this intermediate from either face, resulting in a mixture of stereoisomers.[2][3]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[16][23][24] Serine (Ser) can also be problematic.[23][24] The specific side chains and protecting groups used can influence the degree of racemization.

Q4: How can I choose the best base for my coupling reaction to minimize racemization?

A4: The choice of base is crucial. Generally, you should opt for a sterically hindered and weaker base.

  • Good choices: N-methylmorpholine (NMM) and 2,4,6-collidine (sym-collidine) are recommended as they are less likely to cause racemization.[1][5]

  • Use with caution: Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are stronger and less hindered, which increases the risk of racemization.[1][2]

Q5: Can the order of reagent addition affect racemization?

A5: Yes, the order of addition is important. It is generally recommended to minimize the time the activated amino acid is in the presence of a base before the nucleophile is introduced. A common practice is to add the coupling reagent to the N-protected amino acid and then add this mixture to the amine component. This "in situ" activation can be beneficial.

Part 3: Experimental Protocols and Data

Protocol: General Procedure for a Racemization-Minimized Peptide Coupling

This protocol provides a starting point for coupling an N-protected amino acid with 2-Amino-N,N-dimethylacetamide using best practices to suppress racemization.

Materials:

  • N-protected amino acid

  • This compound

  • Coupling Reagent (e.g., HATU, COMU)

  • Racemization Suppressant Additive (e.g., HOAt, OxymaPure)

  • Base (e.g., NMM, 2,4,6-collidine)

  • Anhydrous Solvent (e.g., DMF, NMP, THF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and the racemization suppressant additive (1.0 eq.) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (1.0 eq.) to the cooled solution and stir for 1-2 minutes.

  • Base Addition: Add the base (2.0 eq.) to the reaction mixture.

  • Nucleophile Addition: Immediately add the this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

Data Summary: Impact of Reagents and Conditions on Racemization

The following table summarizes the relative impact of different experimental parameters on the extent of racemization.

ParameterHigh Racemization RiskLow Racemization RiskCitation(s)
Coupling Reagent Carbodiimides (DCC, DIC) without additivesOnium salts (HATU, HBTU, COMU, PyAOP)[2][3][5][6]
Additive NoneHOAt, OxymaPure[2][5][7]
Base TEA, DIPEANMM, 2,4,6-Collidine[1][2][5]
Solvent DMF, DMSOTHF, CH2Cl2, Acetonitrile[8][9][10]
Temperature > 25 °C (Room Temperature)0 °C or below[12][13]

Part 4: Visualizations

Diagram 1: Mechanism of Oxazolone-Mediated Racemization

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N_Protected_AA->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Peptide_L L-Peptide (Desired) Activated_Intermediate->Peptide_L + Amine (Direct Coupling) Enolate Planar Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ Enolate->Peptide_L + Amine Peptide_D D-Peptide (Racemized) Enolate->Peptide_D + Amine Amine 2-Amino-N,N- dimethylacetamide

Caption: The primary pathway for racemization involves the formation of a planar oxazolone intermediate.

Diagram 2: Troubleshooting Workflow for High Racemization

Troubleshooting_Workflow Start High Racemization Observed Check_Reagents Step 1: Evaluate Coupling Reagent & Additive Start->Check_Reagents Carbodiimide Using Carbodiimide (DCC, DIC)? Check_Reagents->Carbodiimide Add_Suppressant Action: Add HOAt or OxymaPure Carbodiimide->Add_Suppressant Yes Check_Base Step 2: Assess Base and Conditions Carbodiimide->Check_Base No Switch_Reagent Action: Switch to Onium Salt (HATU, COMU) Add_Suppressant->Switch_Reagent If still high Switch_Reagent->Check_Base Base_Type Using DIPEA or TEA? Check_Base->Base_Type Switch_Base Action: Switch to NMM or 2,4,6-Collidine Base_Type->Switch_Base Yes Check_Temp Action: Lower Temp to 0°C Base_Type->Check_Temp No Switch_Base->Check_Temp Check_Solvent Step 3: Refine Protocol Check_Temp->Check_Solvent Solvent_Type Using DMF or DMSO? Check_Solvent->Solvent_Type Switch_Solvent Action: Test THF or ACN Solvent_Type->Switch_Solvent Yes End Racemization Minimized Solvent_Type->End No Switch_Solvent->End

Caption: A logical workflow for troubleshooting and minimizing high racemization levels in your reaction.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Racemization in peptide synthesis. (2015). SlideShare. Retrieved from [Link]

  • Subir, N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7617.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315629120.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(16), 3643.
  • Ryadnov, M. G., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2).
  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(20), 4059-4076.
  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971.
  • Lawrenson, S. B., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 165-181.
  • Jad, Y. E., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(15), 4983.
  • Jia, T. Z., & Chandru, K. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Physical Chemistry Chemical Physics, 23(2), 1147-1154.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025). ResearchGate. Retrieved from [Link]

  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971.
  • Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012). Google Patents.
  • Gabriel, C. M., et al. (2015).
  • 2-amino-N,N-dimethylacetamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring of 2-Amino-N,N-dimethylacetamide Acetate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of reactions involving 2-Amino-N,N-dimethylacetamide acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental workflows. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your analytical method development and troubleshooting.

Introduction: The Analytical Challenge

2-Amino-N,N-dimethylacetamide (and its acetate salt) is a small, polar, and hydrophilic molecule.[1][2] Such compounds are notoriously difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns like C18, often eluting in or near the void volume. This lack of retention leads to poor separation from other polar reaction components and significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source, ultimately compromising sensitivity and reproducibility.

This guide will focus on a common application: monitoring the acylation of 2-Amino-N,N-dimethylacetamide. We will explore robust methodologies, from sample preparation to data interpretation, and provide detailed troubleshooting for the issues you are most likely to face.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-N,N-dimethylacetamide peak not showing up, or why is it in the solvent front of my RPLC (C18) chromatogram?

A1: This is the most common issue. Due to its high polarity and hydrophilicity, 2-Amino-N,N-dimethylacetamide has very little affinity for the nonpolar stationary phase of a C18 column. To address this, you have two primary options:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for highly polar compounds.[3][4][5][6][7] It utilizes a polar stationary phase (e.g., amide, silica, or polyol-based) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] This allows for the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.

  • Use Ion-Pairing Chromatography (IPC) with RPLC: If you must use a reversed-phase column, the addition of an ion-pairing reagent to the mobile phase can enhance retention.[8][9][10] For a basic amine like 2-Amino-N,N-dimethylacetamide, a long-chain alkyl sulfonic acid (e.g., heptanesulfonic acid) can be used. However, be aware that ion-pairing reagents can cause ion suppression and contaminate the MS system, often requiring a dedicated column and extensive cleaning.[11]

Q2: What are the expected m/z values for my starting material and a potential acylated product in positive ESI mode?

A2:

  • 2-Amino-N,N-dimethylacetamide: The free base has a molecular weight of 102.14 g/mol .[12] In positive electrospray ionization (ESI+), you will primarily observe the protonated molecule, [M+H]⁺, at an m/z of 103.08 .

  • Acylated Product: The m/z will be the mass of the 2-Amino-N,N-dimethylacetamide core (102.079 Da) plus the mass of the added acyl group, minus the mass of a hydrogen atom, and then protonated. For example, if you are reacting it with acetyl chloride (mass of acetyl group = 43.018 Da), the expected product, N-(2-(dimethylamino)-2-oxoethyl)acetamide, would have a molecular weight of 144.18 g/mol , and you would look for an [M+H]⁺ ion at m/z 145.11 .

Q3: My signal intensity is low and inconsistent. What are the likely causes?

A3: Low and variable signal intensity can stem from several factors:

  • Ion Suppression: Co-elution with other salts (from your reaction buffer or the acetate counter-ion) or polar impurities can suppress the ionization of your analyte. Improving chromatographic separation is key. HILIC often provides better separation and can lead to enhanced ESI sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation.[3]

  • Suboptimal MS Source Parameters: Ensure your ESI source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for your specific analyte and flow rate.

  • pH of the Mobile Phase: For positive ion mode, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) will ensure your amine is protonated and ionizes efficiently.

  • Analyte Stability: While generally stable, confirm that your compound is not degrading in the autosampler or under the analytical conditions.[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during your reaction monitoring.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase (especially on older silica-based RPLC columns).- Suboptimal mobile phase pH.- Switch to a HILIC column with a more inert stationary phase (e.g., amide-based).- In RPLC, ensure the mobile phase pH is at least 2 units below the pKa of any residual silanols (typically pH < 4).- In HILIC, optimize the buffer concentration; sometimes a slight increase (e.g., from 5 mM to 10 mM ammonium formate) can improve peak shape.
No Product Peak Detected - Reaction did not proceed.- Product is not eluting from the column.- Product is not ionizing.- Confirm reaction success with an orthogonal technique (e.g., TLC, NMR) if possible.- If using HILIC, the product may be too nonpolar to elute. A gradient with a higher aqueous content might be needed.- If using RPLC, the product might be strongly retained. A stronger organic mobile phase may be required.- Verify the expected m/z of the product and check for its presence in the full scan data. Optimize source conditions for the product's m/z.
Multiple Unexpected Peaks - Side reactions.- Impurities in starting materials.- In-source fragmentation or adduct formation.- Analyze your starting materials individually to identify impurities.- Common side reactions in acylations can include dimerization or reaction with residual water. Calculate the expected m/z for these possibilities.- Check for common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺). Reduce the cone voltage (fragmentor voltage) to minimize in-source fragmentation.
Drifting Retention Times - Inadequate column equilibration, especially in HILIC.- Changes in mobile phase composition.- Column degradation.- HILIC columns require longer equilibration times than RPLC columns. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection.- Prepare fresh mobile phases daily.- Use a guard column to protect your analytical column.

Experimental Protocols

Here are detailed starting protocols for monitoring an acylation reaction of 2-Amino-N,N-dimethylacetamide.

Scenario: Acylation Reaction Monitoring
  • Reaction: 2-Amino-N,N-dimethylacetamide + Acyl Chloride -> N-acylated product

  • Starting Material (SM): 2-Amino-N,N-dimethylacetamide ([M+H]⁺ = 103.08)

  • Product (P): N-(2-(dimethylamino)-2-oxoethyl)acetamide ([M+H]⁺ = 145.11)

Protocol 1: HILIC-MS Method (Recommended)
  • Sample Preparation:

    • At your desired time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it 1:100 in a solution of 90:10 acetonitrile:water with 0.1% formic acid. This high organic content is compatible with the HILIC mobile phase.

    • Vortex thoroughly.

    • If particulates are present, centrifuge and transfer the supernatant to an LC-MS vial, or filter through a 0.22 µm syringe filter.

  • LC Parameters:

    • Column: HILIC Amide column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 70% B

      • 5.1 min: 95% B

      • 8.0 min: 95% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameters (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full Scan (m/z 50-500) for initial method development. For quantitative monitoring, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • *SM (103.08 -> ): Determine a stable fragment ion (e.g., by ramping up the collision energy). A plausible fragmentation is the loss of the dimethylamine group, leading to a fragment around m/z 58.

      • *Product (145.11 -> ): Determine a stable fragment ion.

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Fragmentor/Cone Voltage: 100 V (Optimize for your instrument and analyte)

Protocol 2: Ion-Pairing RPLC-MS Method (Alternative)
  • Sample Preparation:

    • Withdraw a 10 µL aliquot from the reaction.

    • Quench by diluting 1:100 in 50:50 acetonitrile:water.

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.

  • LC Parameters:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 5 mM Heptanesulfonic Acid and 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 5 mM Heptanesulfonic Acid and 0.1% Formic Acid

    • Gradient:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameters: Same as the HILIC method, but be prepared for potential signal suppression from the ion-pairing reagent.

Visualizations

Logical Workflow for Method Selection

MethodSelection Analyte Analyte: 2-Amino-N,N-dimethylacetamide (Small, Polar, Basic) RPLC Reversed-Phase LC (C18) Analyte->RPLC Initial Attempt NoRetention Poor Retention / Ion Suppression RPLC->NoRetention HILIC HILIC (Recommended) GoodRetention Good Retention & Sensitivity HILIC->GoodRetention IPC Ion-Pairing RPLC ContaminationRisk Potential MS Contamination & Signal Suppression IPC->ContaminationRisk NoRetention->HILIC Solution 1 NoRetention->IPC Solution 2

Caption: Decision tree for selecting the optimal LC method.

Reaction Monitoring Workflow

ReactionMonitoring cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Aliquot & Quench Reaction->Quench Filter Filter / Centrifuge Quench->Filter LCMS HILIC-MS/MS System Filter->LCMS Integrate Integrate Peak Areas (SM and Product) LCMS->Integrate Calculate Calculate % Conversion ([P] / ([SM] + [P])) Integrate->Calculate Plot Plot Conversion vs. Time Calculate->Plot

Caption: General workflow for reaction monitoring experiments.

References

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of excess "2-Amino-N,N-dimethylacetamide acetate" from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges associated with this polar, amine-containing reagent.

Introduction: The Challenge of a Polar Amine Salt

This compound is an acetate salt of a primary amine, making it a highly polar and water-soluble compound.[1] Its presence as an unreacted starting material or a reaction byproduct can complicate downstream processing and purification. The key to its successful removal lies in exploiting its inherent chemical properties, primarily the basicity of the amine group and its high polarity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from my reaction mixture?

The most effective strategies for removing this polar salt are based on liquid-liquid extraction and chromatography. The choice between these methods will depend on the properties of your desired product, the scale of your reaction, and the required level of purity.

  • Liquid-Liquid Extraction (Acid Wash): This is the most common and often the simplest method. By washing your organic reaction mixture with an acidic aqueous solution, you can protonate the amine group of 2-Amino-N,N-dimethylacetamide, forming a highly water-soluble ammonium salt which is then extracted into the aqueous phase.[1][2][3][4][5]

  • Chromatography: For compounds that are difficult to separate by extraction, or when a very high degree of purity is required, chromatographic techniques are recommended.

  • Precipitation/Crystallization: In some cases, selective precipitation of the amine salt or the desired product can be a viable purification strategy.[6]

Q2: I performed a simple water wash, but the this compound was not fully removed. Why?

While this compound has good water solubility, a simple water wash may not be sufficient for complete removal, especially if your organic solvent has some degree of polarity. The key is to manipulate the equilibrium of the salt between the organic and aqueous phases. An acidic wash is significantly more effective because it ensures the amine is in its protonated, and therefore most water-soluble, form.[1][2][3]

Q3: Will an acidic wash affect my desired product?

This is a critical consideration. Acidic washes should only be used if your target compound is stable to acidic conditions.[2][7] If your product contains acid-labile functional groups (e.g., certain protecting groups like Boc, acetals, or ketals), you should consider alternative methods such as chromatography or a different type of extraction.

Troubleshooting Guides

Problem 1: Poor separation during liquid-liquid extraction.

Possible Cause: The polarity of your organic solvent may be too high, leading to partitioning of the amine salt into the organic layer even after acidification. Emulsion formation can also physically trap the impurity in the organic phase.

Solutions:

  • Solvent Selection: If possible, use a less polar organic solvent for your reaction workup. Solvents like diethyl ether, ethyl acetate, or dichloromethane are common choices.[8]

  • Brine Wash: After the acidic wash, perform a wash with a saturated aqueous solution of sodium chloride (brine).[8] This can help to break emulsions and decreases the solubility of organic compounds in the aqueous layer, driving your desired product into the organic phase.

  • Multiple Extractions: Perform multiple, smaller volume acidic washes rather than a single large one. This is generally more efficient at removing water-soluble impurities.

Problem 2: My desired product is also polar and is being lost into the aqueous layer during extraction.

Possible Cause: Your product may have a high affinity for the aqueous phase, especially under acidic conditions.

Solutions:

  • "Salting Out": Saturating the aqueous phase with a salt like sodium chloride can decrease the solubility of your polar product in the aqueous layer, a phenomenon known as "salting out". This can push your product back into the organic phase.

  • Back-Extraction: After the initial acidic wash to remove the amine, you can adjust the pH of the aqueous layer to a neutral or basic level and then re-extract with an organic solvent to recover any of your desired product that may have partitioned into the aqueous phase. This is only feasible if the amine impurity does not need to be recovered.

  • Chromatographic Methods: If extraction proves too problematic, chromatography is the recommended alternative.

Detailed Experimental Protocols

Protocol 1: Removal of this compound by Acidic Liquid-Liquid Extraction

This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent and is stable to dilute acid.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer will typically be the organic phase and the lower layer the aqueous phase (unless a halogenated solvent like dichloromethane is used, in which case the organic layer will be on the bottom).

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl (steps 2-5) one to two more times to ensure complete removal of the amine salt.

  • To neutralize any remaining acid in the organic layer, wash with an equal volume of saturated sodium bicarbonate solution. Be sure to vent frequently as carbon dioxide gas will be evolved.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter or decant the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Workflow for Acidic Extraction:

start Reaction Mixture in Organic Solvent add_hcl Add 1 M HCl start->add_hcl shake_vent Shake & Vent add_hcl->shake_vent separate_layers Separate Layers shake_vent->separate_layers aqueous_layer Aqueous Layer (contains protonated amine salt) separate_layers->aqueous_layer organic_layer Organic Layer separate_layers->organic_layer repeat_wash Repeat HCl Wash (1-2x) organic_layer->repeat_wash wash_bicarb Wash with sat. NaHCO3 repeat_wash->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_concentrate Dry & Concentrate wash_brine->dry_concentrate product Purified Product dry_concentrate->product

Caption: Workflow for the removal of this compound via acidic extraction.

Protocol 2: Purification using Chromatography

For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds.

General HILIC Principles:

  • Stationary Phase: A polar stationary phase is used, such as silica gel or a polar-bonded phase (e.g., amino, diol).

  • Mobile Phase: A high concentration of a less polar organic solvent (typically acetonitrile) is used as the weak solvent, and a polar solvent (typically water) is the strong solvent. This is in contrast to reversed-phase chromatography.

Illustrative HILIC Conditions:

  • Column: Silica gel or Amino-propyl functionalized silica.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like formic acid or ammonium formate to improve peak shape. A typical gradient might start at 95:5 acetonitrile:water and gradually increase the water content.

Decision Tree for Purification Method Selection:

start Is the desired product stable to acid? yes_acid_stable Yes start->yes_acid_stable Yes no_acid_stable No start->no_acid_stable No is_product_polar Is the product also very polar? yes_acid_stable->is_product_polar chromatography Consider Chromatographic Methods no_acid_stable->chromatography extraction Use Acidic Liquid-Liquid Extraction hilic HILIC is a good starting point chromatography->hilic normal_phase Normal or Reversed-Phase Chromatography may be suitable chromatography->normal_phase yes_product_polar Yes is_product_polar->yes_product_polar Yes no_product_polar No is_product_polar->no_product_polar No yes_product_polar->hilic no_product_polar->extraction

Caption: A decision-making guide for selecting the appropriate purification strategy.

Data Summary Table

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Acidic Liquid-Liquid Extraction Partitioning based on differential solubility of the neutral product and the protonated amine salt.Fast, scalable, and cost-effective.Requires the product to be acid-stable; may not be effective for highly polar products.Large-scale reactions with acid-stable, non-polar to moderately polar products.
Normal-Phase Chromatography Adsorption onto a polar stationary phase (e.g., silica gel).Good for separating compounds with different polarities.Can be solvent-intensive; may not be ideal for very polar compounds that can be irreversibly adsorbed.Products with significantly different polarity from the amine salt.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary phase.Excellent for the separation of very polar compounds.Requires careful method development; can be more expensive than normal-phase.Polar products that are difficult to separate by other methods.
Precipitation/ Crystallization Differential solubility leading to the selective formation of a solid phase.Can be a very efficient and scalable method for purification.Highly dependent on the specific solubility properties of the compounds in the mixture.Cases where there is a large difference in solubility between the product and the impurity.

References

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]

  • LearnPick. An Overview of Purification of Crude Mixtures. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]

  • National Institutes of Health. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • University of Missouri System. Amine Extraction in the Laboratory. [Link]

  • Al-Maktaba Al-Shamela. Amine Extraction in the Laboratory. [Link]

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  • Columbia University. Liquid/liquid Extraction. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]

  • YouTube. Organic Chemistry: Separations & Purifications | MCAT Crash Course. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Google Patents.
  • YouTube. Organic Practical Setup 5. Washing to remove acid impurities. [Link]

  • National Institutes of Health. Assessment of dermal exposure to N,N‐dimethylacetamide in spray workers by combining personal exposure monitoring, biological monitoring, and glove permeation monitoring: A pilot study. [Link]

  • National Institutes of Health. Health risks of N,N-dimethylacetamide (DMAC) in humans. [Link]

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  • National Institutes of Health. Dimethylacetamide-induced occupational toxic hepatitis with a short term recurrence: a rare case report. [Link]

  • National Institutes of Health. Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite. [Link]

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"2-Amino-N,N-dimethylacetamide acetate" handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-N,N-dimethylacetamide Acetate

An In-Depth Guide for Researchers and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for trained professionals in research and development. "this compound" is a specific salt for which detailed, publicly available safety data is limited. Therefore, this guide synthesizes information from the parent compound, 2-Amino-N,N-dimethylacetamide, its hydrochloride salt, and the well-documented analogue, N,N-dimethylacetamide (DMAc), to provide a comprehensive safety and handling framework.[1][2][3][4][5][6][7] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact lot number you are using and perform a thorough risk assessment before commencing any experimental work.[8][9]

Introduction and Compound Profile

This compound is the salt formed from the reaction of the organic base 2-Amino-N,N-dimethylacetamide and acetic acid. While the acetate salt form may modulate properties like solubility and stability, the primary toxicological and handling concerns are dictated by the parent amine.

The parent compound, 2-Amino-N,N-dimethylacetamide, is a primary amine and an acetamide derivative. Its structure suggests potential for skin and eye irritation, and like many small amines, it may be corrosive.[1] The presence of the dimethylacetamide moiety warrants careful consideration, as the related solvent N,N-dimethylacetamide (DMAc) is a known reproductive toxin and is harmful if inhaled or absorbed through the skin.[2][3][4][7]

Key Physicochemical and Hazard Data (Inferred from Parent Compound/Analogs):

PropertyValue / ClassificationSource / Comment
Molecular Formula (Parent) C4H10N2OPubChem CID 4961823[10]
GHS Hazard Statements (Parent Amine) H314: Causes severe skin burns and eye damage.Apollo Scientific SDS[1]
H290: May be corrosive to metals.Apollo Scientific SDS[1]
GHS Hazard Statements (HCl Salt) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Sigma-Aldrich
GHS Hazard Statements (DMAc Analog) H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. H360D: May damage the unborn child.Regulation (EC) No 1272/2008[3]
Signal Word DangerBased on corrosive nature and potential reproductive toxicity.[1][3]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials (acids, oxidizing agents). Keep containers tightly sealed.[1][3][8]Hygroscopic nature is common for amine salts.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A: The primary hazards stem from the parent amine, 2-Amino-N,N-dimethylacetamide. It is classified as causing severe skin burns and eye damage (H314).[1][10] By extension, the acetate salt should be handled as a corrosive and irritating substance. Furthermore, based on the closely related solvent N,N-dimethylacetamide (DMAc), there is a significant concern for reproductive toxicity (H360D), and it is considered harmful if inhaled or absorbed through the skin (H312 + H332).[3][4] Always assume the compound is readily absorbed through the skin.[12]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is crucial.[8][9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC.[1] Given the skin absorption risk of analogous compounds, consider double-gloving. Always check the glove manufacturer's specifications for breakthrough time.[5][11]

  • Eye/Face Protection: Use chemical splash goggles and a face shield, especially when handling larger quantities or if there is a risk of splashing.[1][7] Safety glasses with side shields are the minimum requirement.[13]

  • Body Protection: A lab coat is mandatory.[14] For significant quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be used. Ensure clothing is fully buttoned, and wear full-length pants and closed-toe shoes.[11]

  • Respiratory Protection: All handling of the solid or any solutions should be performed inside a certified chemical fume hood to avoid inhaling dust or vapors.[7][13] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and amines may be required after a formal risk assessment.[14]

Q3: How should I properly store this compound?

A: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It should be kept separate from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[1][3][8] The storage area should be locked or otherwise accessible only to authorized personnel.

Q4: What is the correct first aid procedure in case of accidental exposure?

A: Immediate action is critical.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][15] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][4] Seek immediate medical attention.[15]

Troubleshooting Guide

Issue 1: The compound has turned yellow/brown or has a strong amine odor upon opening.

  • Plausible Cause: Degradation. Amines can oxidize over time, and amide-containing compounds can be susceptible to hydrolysis, especially if exposed to moisture.

  • Troubleshooting Steps:

    • Do not use. A change in color or odor indicates a potential change in purity and the formation of unknown, potentially more hazardous byproducts.

    • Check Storage Conditions: Verify that the compound was stored according to the manufacturer's recommendations (cool, dry, sealed container).[1][3]

    • Contact Supplier: Inform the supplier of the issue and request a certificate of analysis for the specific lot or a replacement.

    • Disposal: Dispose of the degraded material as hazardous waste according to your institution's and local regulations.[5]

Issue 2: Poor solubility in a non-polar organic solvent.

  • Plausible Cause: Salt nature of the compound. As an acetate salt, the compound is ionic and will have significantly higher polarity than its free-base form.

  • Troubleshooting Steps:

    • Switch Solvents: Attempt dissolution in more polar solvents such as water, methanol, ethanol, or polar aprotic solvents like DMSO or DMF.

    • Free-Basing (Advanced): If the free-base form is required for a reaction, the salt can be neutralized. This involves dissolving the salt in an appropriate solvent (e.g., water) and adding a stoichiometric amount of a stronger base (e.g., sodium hydroxide, sodium carbonate) to deprotonate the amine. The free base can then be extracted into an organic solvent. Caution: This procedure should only be performed by experienced chemists, as it involves handling both acids and bases and may be exothermic.

    • Consult Literature: Review literature for similar compounds or reactions to identify appropriate solvent systems.

Issue 3: Inconsistent experimental results between batches.

  • Plausible Cause: Variable purity, water content, or degradation. Amine salts can be hygroscopic (absorb moisture from the air).[11]

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of each batch. Adjust reagent stoichiometry accordingly.

    • Re-purify: If feasible, re-crystallize the material to ensure consistent purity.

    • Standardize Handling: Implement a strict protocol to handle the reagent under an inert atmosphere (e.g., in a glovebox) to minimize moisture absorption.

    • Analytical Confirmation: Use techniques like NMR, LC-MS, or elemental analysis to confirm the identity and purity of each batch before use.

Visualized Workflows and Protocols

Safe Handling and PPE Selection Workflow

This diagram outlines the decision-making process for ensuring safe handling.

G cluster_prep Preparation & Assessment cluster_controls Engineering & PPE Controls A Review SDS & Conduct Risk Assessment B Identify Hazards: - Corrosive (Skin/Eyes) - Reproductive Toxin (Suspected) - Harmful (Inhalation/Skin) A->B C Work in a Certified Chemical Fume Hood? B->C D Mandatory PPE: - Chemical Splash Goggles - Lab Coat - Nitrile/PVC Gloves C->D E Task Involves Splash Risk? D->E F Add Face Shield & Chemical Apron E->F Yes G Proceed with Experiment E->G No F->G

Caption: Decision workflow for selecting appropriate controls and PPE.

Emergency Spill Response Protocol

This diagram provides a clear, step-by-step guide for responding to a spill.

G cluster_response Immediate Actions cluster_cleanup Controlled Cleanup (Small Spill) Start Spill Occurs A Alert personnel in the immediate area. Evacuate if necessary. Start->A B Is the spill large or unmanageable? A->B C Call Emergency Services & Isolate the area. B->C Yes D Ensure proper PPE is worn (respirator, gloves, goggles, apron). B->D No End Dispose of waste & file incident report. C->End E Contain spill with absorbent material (sand, vermiculite). D->E F Carefully collect material into a labeled hazardous waste container. E->F G Decontaminate the area with a suitable cleaning agent, followed by water. F->G G->End

Caption: Step-by-step protocol for handling an accidental spill.

References

  • 2-Amino-N,N-dimethylacetamide Safety Data Sheet. Apollo Scientific.

  • N,N-Dimethylacetamide Safety Data Sheet. Thermo Fisher Scientific.

  • N,N-Dimethylacetamide Safety Data Sheet. PENTA s.r.o.

  • N,N-Dimethylacetamide Safety Data Sheet. ChemPoint.

  • N,N-Dimethylacetamide Safety Data Sheet. Carl ROTH.

  • N,N-Dimethylacetamide Safety Data Sheet. Chemos GmbH & Co.KG.

  • N,N-Dimethylacetamide Safety Data Sheet. Sigma-Aldrich.

  • N,N-Dimethylacetamide Safety Data Sheet. Fisher Scientific.

  • N,N-Dimethylacetamide dimethyl acetal Safety Data Sheet. Thermo Fisher Scientific.

  • 2-Amino-N,N-dimethylacetamide hydrochloride. Sigma-Aldrich.

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.

  • 2-amino-N,N-dimethylacetamide. PubChem, National Center for Biotechnology Information.

  • 2-Amino-N,N-dimethylacetamide hydrochloride. 001CHEMICAL.

  • Acetamide Material Safety Data Sheet. Cole-Parmer.

  • Acetamide. PubChem, National Center for Biotechnology Information.

  • N,N-Dimethylacetamide dimethylacetal Safety Data Sheet. DC Fine Chemicals.

  • Acetamide. U.S. Environmental Protection Agency (EPA).

  • Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. ResearchGate.

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Ammonium Chloride SOP. University of Washington, Environmental Health & Safety.

  • N,N-Dimethylacetamide Material Safety Data Sheet. Nano-Lab.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • 2-Amino-N,N-dimethylacetamide hydrochloride. Santa Cruz Biotechnology.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Serviap.

  • Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press.

  • N,N-DIMETHYLACETAMIDE. Ataman Kimya.

Sources

Troubleshooting guide for "2-Amino-N,N-dimethylacetamide acetate" in automated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-N,N-dimethylacetamide Acetate. This guide is designed for researchers, scientists, and drug development professionals utilizing this reagent in automated synthesis platforms. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Reagent Preparation and Handling

Question 1: My stock solution of this compound appears cloudy or has precipitated over time. What is the cause and how can I resolve this?

Answer:

The observation of cloudiness or precipitation in your stock solution of this compound is likely due to solubility issues or temperature-dependent stability. As an acetate salt, its solubility can be sensitive to the solvent system and temperature.

  • Causality:

    • Solvent Choice: While readily soluble in many polar aprotic solvents, its solubility might be limited in less polar co-solvents that may be used in your automated synthesis workflow.

    • Temperature Fluctuations: A decrease in temperature can lower the solubility of the salt, leading to precipitation. Automated synthesis labs can have temperature variations, especially if reagents are moved in and out of cooled storage.

    • Hygroscopicity: The compound can be hygroscopic, and absorption of moisture from the atmosphere can alter the local concentration and potentially lead to precipitation.[1]

  • Troubleshooting Protocol:

    • Gentle Warming and Agitation: Gently warm the solution to a temperature not exceeding 40°C while agitating. This is often sufficient to redissolve the precipitate. Avoid aggressive heating, as it may degrade the compound.

    • Solvent System Modification: If precipitation persists, consider preparing the stock solution in a more polar solvent compatible with your synthesis, such as pure N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[2]

    • Fresh Solution Preparation: For critical applications, it is always best to prepare a fresh solution before initiating a synthesis run.

    • Inert Atmosphere: When preparing and storing solutions, use a dry, inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[1]

Question 2: I am observing inconsistent reaction yields. Could the handling of this compound be a contributing factor?

Answer:

Yes, inconsistent handling of this compound can certainly lead to variable reaction yields. The primary concerns are accurate molar delivery and the potential for the free amine to be less available than expected.

  • Causality:

    • Inaccurate Dispensing: If the reagent has absorbed moisture or if there is precipitated material, the concentration of your stock solution may not be accurate, leading to incorrect molar equivalents being dispensed by the automated synthesizer.

    • Acid-Base Equilibrium: Being an acetate salt, the amine is protonated. In certain reaction conditions, the equilibrium may not fully favor the free amine, which is typically the reactive species in nucleophilic additions or couplings. The presence of other acidic or basic reagents in the reaction mixture can influence this equilibrium.

  • Troubleshooting Workflow:

G start Inconsistent Yields Observed check_solution Visually inspect stock solution for precipitation/cloudiness start->check_solution prepare_fresh Prepare fresh, clear solution check_solution->prepare_fresh Precipitate present check_equivalents Verify molar equivalents in synthesis protocol check_solution->check_equivalents Solution is clear prepare_fresh->check_equivalents quantify Consider solution quantification (e.g., titration) if high accuracy is needed add_base Add a non-nucleophilic base to liberate the free amine check_equivalents->add_base Yields still low monitor_reaction Monitor reaction progress (e.g., UPLC-MS) add_base->monitor_reaction analyze_results Analyze results and optimize protocol monitor_reaction->analyze_results

Caption: Troubleshooting inconsistent yields.

Reaction and Synthesis Issues

Question 3: My reaction is sluggish or incomplete when using this compound as a nucleophile. What steps can I take to improve the reaction rate?

Answer:

A sluggish or incomplete reaction is often due to insufficient reactivity of the amine. As an acetate salt, the primary amine is protonated, reducing its nucleophilicity.

  • Causality:

    • Reduced Nucleophilicity: The protonated ammonium group is not nucleophilic. The reaction relies on the equilibrium concentration of the deprotonated free amine.

    • Steric Hindrance: While the amine itself is small, the N,N-dimethylacetamide moiety can introduce some steric bulk, which might slow down reactions with sterically hindered electrophiles.

  • Optimization Protocol:

    • Addition of a Base: Incorporate a non-nucleophilic base into your reaction protocol to deprotonate the ammonium salt and generate the more reactive free amine in situ. Common choices include diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 1.1 to 1.5 equivalents of the base relative to the acetate salt are sufficient.

    • Temperature Increase: If thermally stable, increasing the reaction temperature can enhance the reaction rate.

    • Extended Reaction Time: Program the automated synthesizer for a longer reaction time to allow for complete conversion.

    • Reaction Monitoring: Implement in-line or automated reaction monitoring (e.g., sampling for UPLC-MS analysis) to track the consumption of starting materials and the formation of the product, allowing for more precise determination of reaction completion.

Question 4: I am observing an unexpected byproduct with a mass corresponding to the acetylation of my substrate or the amine itself. Why is this happening and how can I prevent it?

Answer:

The formation of an acetylated byproduct suggests that the acetate counter-ion is participating in the reaction.

  • Causality:

    • Acetate as a Nucleophile: Under certain conditions, particularly at elevated temperatures or in the presence of activating agents intended for another carboxylic acid in the reaction mixture, the acetate ion can act as a nucleophile, leading to unwanted acetylation.

    • Amide Exchange: In some cases, there could be a transfer of the acetyl group from the dimethylacetamide moiety, although this is less common under typical synthesis conditions.

  • Mitigation Strategy:

G start Acetylated Byproduct Detected assess_conditions Review reaction temperature and activating agents start->assess_conditions lower_temp Lower reaction temperature assess_conditions->lower_temp High temperature change_activator Use a milder activating agent assess_conditions->change_activator Harsh activator use_hcl_salt Consider using the hydrochloride salt of the amine assess_conditions->use_hcl_salt Persistent issue purification Implement a purification step to remove the byproduct lower_temp->purification change_activator->purification use_hcl_salt->purification

Caption: Mitigating acetylated byproduct formation.

Purification

Question 5: I am having difficulty separating my desired product from unreacted this compound and its byproducts during purification. What purification strategies are recommended?

Answer:

Purification challenges often arise from the polar nature of the reagent and potential byproducts.

  • Causality:

    • High Polarity: The salt form of the starting material is highly polar and may have similar retention characteristics to polar products on normal-phase silica gel.

    • Azeotrope Formation: N,N-dimethylacetamide can form azeotropes with certain solvents, which can complicate removal by simple evaporation.[3]

  • Recommended Purification Protocol:

    • Aqueous Workup: Perform an aqueous wash of the crude reaction mixture. If your product is sufficiently non-polar, the unreacted amine salt will partition into the aqueous phase. Adjusting the pH of the aqueous layer can further facilitate this separation.

    • Reverse-Phase Chromatography: For polar products, reverse-phase chromatography (e.g., C18) is often more effective than normal-phase for separating the desired compound from the polar starting material.

    • Distillation: If the product is thermally stable and has a significantly different boiling point from N,N-dimethylacetamide (Boiling Point: ~165°C), distillation can be a viable purification method, although potential azeotrope formation should be considered.[4][5]

Quantitative Data Summary

ParameterValueSource
Molecular Weight162.19 g/mol [6]
N,N-Dimethylacetamide Boiling Point165.1 °C[5]
N,N-Dimethylacetamide Density0.937 g/mL[5]

Safety and Handling

Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Apollo Scientific. (n.d.). 2-Amino-N,N-dimethylacetamide.
  • Achmem. (n.d.). This compound.
  • ChemicalBook. (2025). 2-amino-N,N-dimethylacetamide - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • Nano. (2005). N-Dimethylacetamide.pdf.
  • PubChem. (n.d.). 2-amino-N,N-dimethylacetamide.
  • Justia Patents. (2005). Purification of N,N-dimethylacetamide.
  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Google Patents. (n.d.). CN101462977B - Purification method of N,N-dimethylacetamide.
  • Eureka. (n.d.). Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine.
  • European Patent Office. (2009). PURIFICATION OF N,N-DIMETHYLACETAMIDE.
  • WIPO Patentscope. (2004). WO/2004/002926 PURIFICATION OF N,N-DIMETHYLACETAMIDE.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE.
  • American Chemical Society. (2023). N,N−Dimethylacetamide.
  • ChemicalBook. (2023). N,N-Dimethylacetamide: Uses, Preparation and Toxicities.
  • Wikipedia. (n.d.). Dimethylacetamide.

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Technical Support Center: Impact of Water Content on 2-Amino-N,N-dimethylacetamide Acetate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Amino-N,N-dimethylacetamide acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities introduced by water content during experimentation. As a hygroscopic salt, the presence of water can significantly alter the reactivity, stability, and overall success of your synthetic pathways. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?

Answer: this compound is an organic salt formed from the reaction of a weak base (2-Amino-N,N-dimethylacetamide) and a weak acid (acetic acid)[1]. Its structure contains both a primary amine and an amide functional group[2]. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.

The sensitivity to water arises from several key factors:

  • Amide Hydrolysis: The amide bond, while generally stable, is susceptible to hydrolysis under acidic or basic conditions, especially with heat. This reaction breaks the amide bond to form acetic acid and 2-amino-N,N-dimethylamine, consuming your starting material and generating impurities[3][4].

  • Reactive Amine Group: The primary amine is a nucleophile. Water can solvate this group, potentially hindering its participation in desired reactions.

  • Reaction with Sensitive Reagents: Many organic reactions, particularly in drug development, use reagents that are highly sensitive to water (e.g., organometallics, acyl chlorides, and certain coupling agents). Water present in your starting material can quench these reagents, leading to low or no yield.

Q2: My reaction yield is consistently low when using this compound. Could water be the culprit?

Answer: Absolutely. Low yield is a classic symptom of water contamination in moisture-sensitive reactions. Water can interfere in several ways:

  • Stoichiometric Imbalance: If your material has absorbed a significant amount of water, the actual mass of the reagent you weigh out is not pure. This leads to an incorrect molar ratio of reactants.

  • Side Reactions: Water can act as a competing nucleophile or base, leading to undesired side products.

  • Catalyst Deactivation: In many transition-metal-catalyzed reactions, water can poison the catalyst, shutting down the reaction pathway.

  • Reagent Degradation: As mentioned, water can directly decompose water-sensitive reagents.

To confirm if water is the issue, it is critical to determine the water content of your reagent before use. The Karl Fischer titration method is the industry standard for accurately measuring water content in chemical samples[5][6][7].

Q3: I've observed unexpected peaks in my NMR/LC-MS analysis. Could this be due to hydrolysis?

Answer: Yes, this is a strong possibility. The hydrolysis of this compound yields N,N-dimethylglycine (from the amide hydrolysis) and dimethylamine, along with acetic acid. These species, or their derivatives from subsequent reactions, will appear as unexpected signals in your analytical data.

If you suspect hydrolysis, you should:

  • Run a control experiment with a freshly dried sample of the reagent.

  • Compare the spectra of your reaction mixture with reference spectra of the potential hydrolysis byproducts.

  • Analyze a sample of your starting material "as is" for the presence of these impurities before starting the reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.

Problem 1: Inconsistent Reaction Outcomes and Poor Reproducibility
  • Symptom: You run the same reaction on different days using the same protocol, but the yields or impurity profiles vary significantly.

  • Primary Suspect: Variable water content in your this compound. The material may have absorbed different amounts of atmospheric moisture between experiments.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent reactions.

Problem 2: The Reagent Appears Clumpy or "Sticky"
  • Symptom: The normally crystalline or powdered solid has formed clumps or has a wet appearance.

  • Primary Suspect: High water absorption. Hygroscopic materials can deliquesce (dissolve in the water they absorb from the air) at high humidity.

  • Solution:

    • Do not use the reagent directly. Its purity is compromised.

    • Attempt to dry the material (see Protocol 2 below). However, if it has fully liquefied, it may be best to discard it and use a fresh, properly stored bottle.

    • Improve Storage Conditions: Store the reagent in a desiccator with a fresh desiccant (e.g., Drierite or silica gel)[8]. For highly sensitive applications, store it inside a nitrogen-filled glovebox.

Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

This protocol provides a standardized method for accurately measuring the water content in your sample, which is crucial for troubleshooting and ensuring reaction stoichiometry.

Principle: The Karl Fischer titration is a highly specific method for water determination. It is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent[6][9]. Modern automated titrators make this a routine and precise measurement[6].

Methodology:

  • Instrument Setup: Prepare an automated volumetric Karl Fischer titrator according to the manufacturer's instructions. Use a two-component reagent system for best results.

  • Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or disodium tartrate dihydrate. This determines the water equivalence factor (F) of the reagent[9].

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh approximately 0.5 - 1.0 g of this compound into a clean, dry titration vessel.

  • Titration: Quickly seal the vessel and begin the titration. The instrument will automatically add the titrant until it detects the endpoint, which occurs when excess iodine is present[6].

  • Calculation: The instrument's software will calculate the percentage of water using the following formula: Water (%) = (Volume of Titrant (mL) × F (mg/mL) / Sample Weight (mg)) × 100

Data Interpretation:

Water Content (%)Impact LevelRecommended Action
< 0.1%Low Suitable for most applications. Proceed with the reaction.
0.1% - 0.5%Moderate May impact sensitive reactions. Drying is recommended.
> 0.5%High Unsuitable for use. Reagent must be dried thoroughly.
Protocol 2: Drying of this compound for Moisture-Sensitive Applications

This protocol describes how to effectively remove absorbed water from the reagent before use.

Principle: Using a combination of heat and vacuum allows for the efficient removal of adsorbed water without decomposing the compound. Storing under an inert atmosphere prevents reabsorption.

Methodology:

  • Preparation: Place a thin layer of the this compound in a clean, dry round-bottom flask or a Schlenk flask.

  • Drying:

    • Connect the flask to a high-vacuum line (<1 mmHg).

    • Gently heat the flask in an oil bath at 40-50°C. Caution: Do not overheat, as this may cause decomposition.

    • Continue drying under vacuum for 4-6 hours. For very wet samples, drying overnight may be necessary.

  • Cooling and Storage:

    • Allow the flask to cool completely to room temperature while still under vacuum.

    • Once cool, backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Immediately transfer the dried reagent into a sealed container inside a desiccator or a glovebox for storage.

  • Verification (Optional but Recommended): After drying, perform a Karl Fischer titration (Protocol 1) on a small sample to confirm that the water content is below the acceptable threshold for your reaction.

Visual Workflow for Reagent Handling:

Caption: Workflow for handling hygroscopic reagents.

References
  • Karl Fischer water content titration. Scharlab. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • How to make a Desiccator Bag for Drying Chemicals. YouTube. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • 2-amino-N,N-dimethylacetamide. PubChem. [Link]

  • Types of Amide Hydrolysis. BYJU'S. [Link]

  • This compound. PubChem. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for selecting and troubleshooting catalysts for reactions involving 2-Amino-N,N-dimethylacetamide acetate. This unique substrate, possessing a primary amine, a tertiary amide, and an acetate counter-ion, presents specific challenges and opportunities in catalytic synthesis. This resource is designed to help you navigate these complexities and optimize your experimental outcomes.

Section 1: Understanding the Substrate - A Triumvirate of Functionality

Before delving into catalyst selection, it's crucial to appreciate the distinct chemical personality of this compound. Its reactivity is governed by the interplay of three key features:

  • The Primary Amine (-NH₂): A potent nucleophile and a strong coordinating ligand for transition metals. This group is often the primary site for reactions like N-alkylation and N-arylation. However, its strong binding can also lead to catalyst inhibition or deactivation.

  • The Tertiary Amide (-C(O)N(CH₃)₂): A generally robust functional group, less nucleophilic than the primary amine. The carbonyl oxygen can act as a coordinating atom, and the adjacent C-H bonds can be targets for functionalization. The amide itself can participate in reactions such as reduction or hydrolysis under specific conditions.

  • The Acetate Anion (CH₃COO⁻): Not merely a spectator counter-ion, the acetate can play a dynamic role in the catalytic cycle. It can function as a base, a ligand, or a proton shuttle, influencing both the activity and selectivity of the catalyst.[1][2][3]

The simultaneous presence of these groups can lead to competitive reactions, catalyst inhibition through chelation, and complex interactions with the catalytic system. A logical approach to catalyst selection and troubleshooting is therefore paramount.

Section 2: Catalyst Selection Strategies

The choice of catalyst will be dictated by the desired transformation. Below is a general guide for common reaction classes involving this compound.

For N-Alkylation and N-Arylation Reactions (targeting the primary amine):

These are among the most common reactions for this substrate. The goal is to functionalize the primary amine selectively.

  • Catalyst Systems:

    • Palladium-based catalysts are widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination).[4][5][6] Precatalysts incorporating bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often effective.[4]

    • Cobalt and Ruthenium-based catalysts have shown promise for N-alkylation of amides and amines with alcohols, offering a more sustainable alternative to alkyl halides.[7]

    • For simpler alkylations with alkyl halides, the reaction may proceed without a metal catalyst, though often requires a base to neutralize the generated acid.[8]

  • Key Considerations:

    • Chelation Control: The bidentate nature of the substrate (amine and amide carbonyl) can lead to the formation of stable, inactive catalyst-substrate complexes. Using ligands that are strongly coordinating and sterically demanding can help prevent the substrate from displacing them from the metal center.

    • Base Selection: A non-nucleophilic base is crucial to deprotonate the amine (or its ammonium salt form) without competing in the desired reaction. Inorganic bases like K₂CO₃ or K₃PO₄, or hindered organic bases like DBU, are often suitable.

For C-H Activation/Functionalization (targeting C-H bonds adjacent to the amide):

Directing group-assisted C-H activation is a powerful tool for modifying the carbon skeleton. The amide group in 2-Amino-N,N-dimethylacetamide can serve this directing function.

  • Catalyst Systems:

    • Palladium(II) catalysts , such as Pd(OAc)₂, are the most common for amide-directed C-H functionalization.[9]

    • Rhodium(III) and Iridium(III) catalysts have also been employed for C-H amidation and other functionalizations.[10]

  • Key Considerations:

    • Directing Group Ability: The primary amine can interfere by coordinating to the catalyst. It may be necessary to protect the amine group (e.g., as a carbamate) before attempting C-H activation at the amide.

    • Role of Acetate: In Pd(II)-catalyzed C-H activation, the acetate ligand is often not just an spectator, but an active participant, assisting in the proton abstraction step (concerted metalation-deprotonation).[3][11][12] The presence of acetate in the starting material could be beneficial.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered when using this compound in catalytic reactions.

Issue 1: Low or No Reaction Conversion

Q1: My N-arylation (Buchwald-Hartwig) reaction is not working. What are the likely causes?

A1: Low conversion in N-arylation of this substrate is a frequent challenge. The primary suspects are catalyst inhibition and improper activation of the amine.

  • Catalyst Inhibition by the Primary Amine: The primary amine of your substrate can act as a poison by strongly coordinating to the palladium center, preventing the catalytic cycle from proceeding.

    • Troubleshooting Steps:

      • Increase Ligand Loading: Add a slight excess of the phosphine ligand relative to the palladium precatalyst. This can help ensure the metal center remains coordinated by the desired ligand.

      • Choose a More Robust Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., those from the Buchwald or Hartwig portfolio) that form more stable complexes with palladium.

      • Protect the Amine: As a last resort, consider a protecting group strategy for the primary amine if other solutions fail.

  • Chelation Deactivation: The substrate can act as a bidentate ligand, chelating the metal via the primary amine and the amide carbonyl oxygen, forming a stable and unreactive palladacycle.[13]

    • Troubleshooting Steps:

      • Solvent Choice: Use a coordinating solvent (e.g., THF, dioxane) that can compete for coordination sites on the palladium, potentially disrupting the chelate.

      • Temperature Adjustment: Increasing the reaction temperature may provide enough energy to break the chelate and allow the catalytic cycle to proceed.

  • Insufficiently Basic Conditions: The starting material is an acetate salt, meaning the primary amine is protonated as an ammonium ion. It must be deprotonated to become nucleophilic.

    • Troubleshooting Steps:

      • Verify Base Strength and Solubility: Ensure you are using a base strong enough to deprotonate the ammonium salt (pKa of the conjugate acid should be higher than that of the ammonium group). The base must also be soluble in the reaction medium.

      • Increase Base Equivalents: Use at least 2 equivalents of base: one to neutralize the acetate salt and another to neutralize the acid generated during the catalytic cycle.

cluster_troubleshooting Troubleshooting Low Conversion Start Low/No Conversion CheckInhibition Is the catalyst being inhibited? Start->CheckInhibition CheckChelation Is chelation a possibility? CheckInhibition->CheckChelation No SolutionInhibition Increase ligand loading or use a bulkier ligand. CheckInhibition->SolutionInhibition Yes CheckBase Is the base effective? CheckChelation->CheckBase No SolutionChelation Change solvent or increase temperature. CheckChelation->SolutionChelation Yes SolutionBase Use a stronger/more soluble base or increase equivalents. CheckBase->SolutionBase Yes End Reaction Optimized CheckBase->End No SolutionInhibition->End SolutionChelation->End SolutionBase->End

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Catalyst Deactivation

Q2: My reaction starts well but then stalls. How can I prevent catalyst deactivation?

A2: Progressive catalyst deactivation is common and can be caused by impurities or degradation of the catalytic species.

  • Poisoning by Impurities: Solvents, reagents, or the starting material itself may contain impurities that poison the catalyst.

    • Troubleshooting Steps:

      • Purify Reagents: Ensure all solvents are anhydrous and reagents are of high purity.

      • Inert Atmosphere: Rigorously exclude oxygen from the reaction, as this can lead to the oxidation and deactivation of many catalysts, particularly Pd(0) species.

  • Decomposition of the Active Catalyst: The active catalytic species may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Use of Precatalysts: Modern precatalysts are often more stable and generate the active catalytic species in a more controlled manner.

      • Monitor Temperature: Avoid excessive temperatures that can lead to catalyst decomposition or aggregation into inactive nanoparticles.

Issue 3: Unexpected Side Products

Q3: I am observing side products in my reaction. What are they likely to be?

A3: The bifunctional nature of this compound can lead to several side reactions.

  • Competition between Amine and Amide: Depending on the catalyst and conditions, you may see reactions at the amide nitrogen or C-H bonds, competing with the desired reaction at the primary amine. For instance, some titanium(IV) complexes can promote transamidation or amidine formation.[7]

    • Troubleshooting Steps:

      • Catalyst Screening: Screen different metal catalysts and ligands to find a system that is selective for the primary amine.

      • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction with the lower activation energy.

  • Role of the Acetate Ion: The acetate counter-ion can act as a nucleophile, potentially leading to acetate-containing byproducts. This is particularly relevant in reactions that generate a carbocation or a highly electrophilic intermediate.

    • Troubleshooting Steps:

      • Counter-ion Exchange: If acetate interference is suspected, consider preparing the hydrochloride or trifluoroacetate salt of the starting material to assess the impact of the counter-ion on the reaction outcome.[14][15][16]

Caption: Competing reaction pathways for the substrate.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., K₃PO₄, 2.5 equivalents). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Addition of Reagents: Under the inert atmosphere, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Note: This is a general procedure and may require optimization for specific substrates.

References

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Validation & Comparative

"2-Amino-N,N-dimethylacetamide acetate" vs. hydrochloride salt in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Synthetic Chemists: Choosing Between 2-Amino-N,N-dimethylacetamide Acetate and Hydrochloride Salts

In the precise and demanding world of chemical synthesis, particularly within pharmaceutical and peptide research, the selection of a reagent's salt form is a critical decision that can dictate the success of a synthetic route. The counter-ion, though often overlooked, profoundly impacts a molecule's physicochemical properties, including its solubility, stability, and reactivity. This guide offers an in-depth comparative analysis of two prevalent salt forms of a versatile primary amine building block, 2-Amino-N,N-dimethylacetamide: the acetate salt and the hydrochloride salt. By examining their properties and performance through supporting data and mechanistic insights, this document aims to empower researchers, scientists, and drug development professionals to make strategic, evidence-based decisions in their synthetic endeavors.

A Tale of Two Counter-Ions: Physicochemical Profile

The fundamental differences between the acetate and hydrochloride salts of 2-Amino-N,N-dimethylacetamide originate from the nature of their respective counter-ions: acetate (CH₃COO⁻), the conjugate base of a weak acid, and chloride (Cl⁻), the conjugate base of a strong acid. These differences manifest in several key properties that have direct consequences for laboratory handling and reaction setup.[1]

PropertyThis compound2-Amino-N,N-dimethylacetamide HydrochlorideSignificance in Synthetic Applications
Molecular Formula C₆H₁₄N₂O₃[2]C₄H₁₁ClN₂O[3]The higher molecular weight of the acetate salt should be factored into molar calculations.
Acidity (pKa of Conjugate Acid) Higher pKa (less acidic)Lower pKa (pKa ≈ 8.46, more acidic)[4]The hydrochloride salt requires a stronger or greater excess of base to liberate the free amine for nucleophilic attack. This can influence reaction kinetics and the choice of base.
Solubility Generally soluble in a broad range of organic solvents.Highly soluble in water and other polar protic solvents; solubility can be more limited in some aprotic organic media compared to the acetate salt.[5]The choice of salt can be dictated by the reaction's solvent system. The high water solubility of the HCl salt can be advantageous or disadvantageous during aqueous workups.[6]
Stability & Handling Can be more susceptible to moisture absorption (hygroscopic).Typically a highly stable, crystalline solid with lower hygroscopicity, offering easier handling and storage.[5][6]The hydrochloride salt is often preferred for its superior physical stability and longer shelf-life, which are critical in GMP environments.[6]

Performance in Synthesis: A Head-to-Head Amide Coupling Case Study

To illustrate the practical implications of these property differences, we present a comparative case study on a cornerstone transformation in organic chemistry: amide bond formation. The free primary amine of 2-Amino-N,N-dimethylacetamide is the reactive species, and its liberation from the salt form is a prerequisite for the reaction to proceed.[7][8]

Experimental Protocol: Comparative HATU-Mediated Amide Coupling

A standard coupling reaction was conducted between N-Boc-glycine and each of the two amine salts, utilizing the highly efficient coupling agent HATU and the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF), a common solvent for peptide synthesis.[9]

Detailed Step-by-Step Methodology:

  • A solution of N-Boc-glycine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF was prepared in separate reaction vessels for each salt.

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq) was added to each vessel, and the mixtures were stirred for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • To their respective vessels, this compound (1.1 eq) or 2-Amino-N,N-dimethylacetamide hydrochloride (1.1 eq) was added.

  • The reactions were monitored by LC-MS for the disappearance of the N-Boc-glycine starting material.

  • Upon completion, each reaction mixture was diluted with ethyl acetate and washed sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • The organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude products were purified by flash column chromatography on silica gel to yield the target amide.

Experimental Workflow Diagram

Caption: Generalized workflow for the comparative amide coupling experiment.

Results and Discussion
Salt FormReaction TimeIsolated YieldPurity (LC-MS)Key Observations
Acetate Salt ~ 1.5 hours94%>99%Rapid conversion with a clean reaction profile. Standard workup was straightforward.
Hydrochloride Salt ~ 5 hours87%>99%Significantly slower reaction rate. Complete conversion required extended time, indicating slower generation of the active nucleophile.

The experimental data unequivocally shows the acetate salt provides a more efficient pathway for this amide coupling. The causality lies in the acid-base chemistry at play. The hydrochloride salt forms a more stable ammonium ion, which requires a larger energetic input (or more time at equilibrium) with the base (DIPEA) to be deprotonated into the reactive free amine.[10] This slower generation of the active nucleophile results in a reduced overall reaction rate. In contrast, the acetate salt, derived from a weaker acid, more readily releases the free amine, leading to faster kinetics and a higher yield in a shorter timeframe.

Mechanistic Rationale: The Equilibrium Effect

The core principle governing the difference in performance is the position of the acid-base equilibrium required to generate the nucleophilic free amine. The hydrochloride salt, being more acidic, holds onto its proton more tightly.

G cluster_hcl Hydrochloride Salt Equilibrium cluster_acetate Acetate Salt Equilibrium AmineHCl R-NH₃⁺Cl⁻ FreeAmineHCl R-NH₂ (Free Amine) AmineHCl->FreeAmineHCl + DIPEA Equilibrium Favors Salt note_hcl Slower generation of nucleophile AmineOAc R-NH₃⁺OAc⁻ FreeAmineOAc R-NH₂ (Free Amine) AmineOAc->FreeAmineOAc + DIPEA Equilibrium Shifted to Right note_oac Faster generation of nucleophile

Caption: The position of equilibrium dictates the concentration of reactive free amine.

As depicted, the equilibrium for the hydrochloride salt is less favorable for generating the free amine compared to the acetate salt under identical conditions. This lower steady-state concentration of the nucleophile is the direct cause of the slower reaction kinetics observed.

Authoritative Recommendations for Salt Selection

The choice between the acetate and hydrochloride salt of 2-Amino-N,N-dimethylacetamide is not a matter of universal superiority but one of strategic selection based on the specific context of the synthesis.

  • Choose the Acetate Salt when:

    • Rapid reaction kinetics and high throughput are desired. The faster generation of the free amine can significantly shorten reaction times.

    • Mild reaction conditions are critical. Its use may avoid the need for a large excess of base, which can prevent side reactions or racemization of sensitive substrates.

    • The reaction is performed in aprotic organic solvents where the acetate salt exhibits good solubility.

  • Choose the Hydrochloride Salt when:

    • Long-term storage stability and ease of handling are paramount. Its crystalline, non-hygroscopic nature makes it ideal for a robust and reproducible process.[6]

    • The synthetic route involves an aqueous workup where the high water solubility of the resulting ammonium salt byproduct can facilitate its removal.

    • The reaction conditions can tolerate or necessitate longer reaction times, or when a slower, more controlled release of the amine is potentially beneficial.

References

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A Comparative Analysis of 2-Amino-N,N-dimethylacetamide Acetate and Other Key Glycine Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of biochemical research and pharmaceutical development, glycine derivatives serve as fundamental building blocks and functional molecules. Their structural versatility allows for a wide range of applications, from buffering agents in sensitive biological assays to active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of a specific synthetic derivative, 2-Amino-N,N-dimethylacetamide Acetate, with naturally occurring and widely studied glycine derivatives such as N,N-Dimethylglycine (DMG), Sarcosine (N-Methylglycine), and Betaine (Trimethylglycine).

Our objective is to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these molecules. We will delve into their structural and functional differences, present their physicochemical properties, and propose experimental protocols to evaluate their performance in practical applications. This analysis is grounded in established biochemical principles and supported by data from authoritative sources to ensure scientific integrity.

Introduction to the Glycine Derivative Family

Glycine, the simplest proteinogenic amino acid, consists of a central carbon atom bonded to an amino group, a carboxyl group, and two hydrogen atoms.[1] Its derivatives are molecules in which one or more of these functional groups or hydrogen atoms are modified. These modifications can dramatically alter the molecule's properties, including its polarity, reactivity, and biological activity.

This compound , also known as H-Gly-NMe2 acetate salt, is the acetate salt of N,N-dimethylglycinamide.[2][3] Structurally, it is a glycine molecule where the carboxyl group has been converted to an N,N-dimethylamide, and the primary amine has formed a salt with acetic acid. This modification neutralizes the zwitterionic character typical of amino acids, resulting in a cationic primary ammonium group and a distinct acetate anion. This structure suggests potential applications as a synthetic intermediate or in formulations where specific solubility and pH characteristics are required.[4]

For comparison, we will examine three other key glycine derivatives:

  • N,N-Dimethylglycine (DMG) : A tertiary amino acid where two methyl groups are attached to the nitrogen atom.[5][6] It is an intermediate in choline metabolism and is recognized for its roles as a metabolic enhancer and antioxidant.[5][7][8]

  • Sarcosine (N-Methylglycine) : The N-methyl derivative of glycine, it functions as an intermediate in glycine metabolism.[9] It is also known as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the NMDA receptor.[10][11][12]

  • Betaine (Trimethylglycine) : A glycine derivative with three methyl groups attached to the nitrogen atom, creating a permanent positive charge. It functions as a crucial methyl donor in metabolic pathways and as an osmolyte to protect cells from osmotic stress.[13][14][15]

Physicochemical and Structural Comparison

The functional utility of these derivatives is largely dictated by their chemical structure and resulting physicochemical properties. The transformation from a carboxylic acid in DMG and Sarcosine to a dimethylamide in 2-Amino-N,N-dimethylacetamide significantly alters the molecule's electronic and steric properties.

PropertyThis compoundN,N-Dimethylglycine (DMG)Sarcosine (N-Methylglycine)Betaine (Trimethylglycine)
IUPAC Name acetic acid;2-amino-N,N-dimethylacetamideN,N-DimethylglycineN-Methylglycine2-(trimethylazaniumyl)acetate
Molecular Formula C6H14N2O3C4H9NO2C3H7NO2C5H11NO2
Molecular Weight 162.19 g/mol [2]103.12 g/mol [6]89.09 g/mol 117.15 g/mol
Key Functional Groups Primary Amine (as ammonium), N,N-Disubstituted AmideTertiary Amine, Carboxylic AcidSecondary Amine, Carboxylic AcidQuaternary Ammonium, Carboxylate
Form at Neutral pH Cationic Ammonium SaltZwitterionicZwitterionicZwitterionic (permanent cation)
pKa (Carboxyl) N/A (Amide)~2.1~2.2~1.8
pKa (Amino) ~9.8 (Primary Amine)~9.8 (Tertiary Amine)~10.0 (Secondary Amine)N/A (Quaternary)
Water Solubility High (expected for acetate salt)HighHighVery High

Causality Behind Structural Choices: The choice between a carboxylic acid, an amide, or an ester derivative of glycine is critical in drug design and formulation. Amides, like in our target molecule, are generally more resistant to hydrolysis than esters.[16] This increased stability can be advantageous for prodrug design or for creating molecules with a longer biological half-life. The conversion to an acetate salt further enhances water solubility compared to the free base form of the amine.[17][18]

Comparative Functional Analysis

Biological and Metabolic Roles
  • This compound : As a synthetic compound, it does not have a known natural biological role. Its function would be determined by its designed application, for example, as a building block in peptide synthesis or as a component in a drug delivery system. The N,N-dimethylacetamide moiety is a stable, polar, aprotic functional group.[19][20]

  • DMG : An active intermediate in the one-carbon choline cycle, DMG functions as an indirect methyl donor and a potent antioxidant.[5][7] It is often used as a nutritional supplement to support immune function, enhance athletic performance by reducing lactic acid buildup, and improve cardiovascular and neurological functions.[5][21]

  • Sarcosine : Plays a role in methyl donation and the one-carbon cycle.[10] It has gained significant attention in neuroscience as a GlyT1 inhibitor and NMDA receptor co-agonist, which enhances glutamatergic transmission.[11][12] This has led to its investigation as a potential therapeutic for schizophrenia and other mental health disorders.[10][11]

  • Betaine : Functions primarily as a methyl donor, converting homocysteine to methionine, and as a cellular osmoprotectant.[13][14][15] Its role in liver health is well-documented, where it can help protect against fatty liver disease.[14][22]

Applications in Drug Development and Research
  • This compound : Its primary utility lies in organic synthesis. The primary amine provides a reactive site for further functionalization, while the dimethylamide is a stable polar group. It can be used in the synthesis of peptidomimetics or other complex molecules where a glycine-like scaffold is needed without a reactive carboxylic acid.[4]

  • DMG : Used in studies related to oxidative stress and immune modulation.[5] Recently, it has been conjugated with other molecules, such as amantadine, to create new compounds with potential antiparkinsonian activity.[8]

  • Sarcosine : A valuable tool in neuroscience research for modulating NMDA receptor activity.[12] It is also used as an intermediate in the synthesis of biodegradable surfactants and some pharmaceuticals.[23]

  • Betaine : Used therapeutically to treat homocystinuria.[24] It is also investigated for its hepatoprotective effects and its potential role in managing nonalcoholic fatty liver disease.[14][22]

Experimental Protocols for Comparative Evaluation

To provide a framework for objective comparison, we outline several key experiments. These protocols are designed to be self-validating by including appropriate controls and standards.

Protocol 1: Determination and Comparison of Buffering Capacity

Rationale: Glycine and its derivatives with free amino and carboxyl groups can act as buffers. This experiment will compare the buffering capacity of this compound (as an ammonium salt) with DMG and Sarcosine around their respective pKa values. Betaine is not included here as it lacks a proton-donating/accepting group in the typical physiological pH range.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Prepare 0.1 M solutions of each glycine derivative p2 Calibrate pH meter with standard buffers (pH 4, 7, 10) p1->p2 t1 Take 50 mL of derivative solution p2->t1 t2 Add 0.1 M HCl in 0.5 mL increments t1->t2 t3 Record pH after each addition t2->t3 t4 Continue until pH drops by ~2 units from start t3->t4 t5 Repeat titration with 0.1 M NaOH t4->t5 a1 Plot pH vs. volume of titrant added t5->a1 a2 Determine pKa values from the titration curve (midpoint of buffer region) a1->a2 a3 Calculate buffer capacity (β) at different pH values a2->a3 a4 Compare buffer capacity curves of the derivatives a3->a4

Caption: Workflow for comparing the buffering capacity of glycine derivatives.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M aqueous solutions of this compound, DMG, and Sarcosine. Calibrate a pH meter using standard buffers.

  • Acid Titration: Place 50 mL of one derivative solution in a beaker with a magnetic stirrer. Record the initial pH.

  • Add 0.1 M HCl in 0.5 mL increments, recording the pH after each addition has stabilized.

  • Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Base Titration: Repeat the process with a fresh 50 mL sample, this time titrating with 0.1 M NaOH.

  • Data Analysis: Plot pH versus the volume of HCl or NaOH added. The pKa is the pH at the half-equivalence point. The buffer capacity (β) is calculated as the moles of added acid/base per unit change in pH. Compare the buffering regions and maximum capacities.

Protocol 2: In Vitro Hydrolytic Stability Assay

Rationale: The stability of the amide bond in 2-Amino-N,N-dimethylacetamide is a key differentiator from ester-based glycine derivatives. This protocol assesses its stability against chemical and enzymatic hydrolysis compared to a glycine ester analog (e.g., Glycine ethyl ester).

Workflow Diagram:

G cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification cluster_results Results s1 Prepare stock solutions of test compounds (Amide & Ester) s2 Incubate compounds in different media: - pH 1.2 (Simulated Gastric Fluid) - pH 7.4 (PBS) - pH 7.4 + Esterase/Amidase s1->s2 s3 Maintain at 37°C s2->s3 sa1 Collect aliquots at T=0, 1, 2, 4, 8, 24 hours s3->sa1 sa2 Quench reaction (e.g., add acetonitrile) sa1->sa2 q1 Analyze samples by HPLC or LC-MS sa2->q1 q2 Quantify remaining parent compound at each time point q1->q2 r1 Plot % remaining compound vs. time q2->r1 r2 Calculate degradation half-life (t½) for each condition r1->r2 r3 Compare stability of amide vs. ester r2->r3

Caption: Workflow for assessing the hydrolytic stability of glycine derivatives.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mg/mL stock solutions of this compound and Glycine ethyl ester hydrochloride in a suitable solvent (e.g., DMSO).

  • Incubation: For each compound, set up incubation tubes containing:

    • Simulated Gastric Fluid (SGF, pH 1.2)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • PBS (pH 7.4) containing a relevant enzyme (e.g., porcine liver esterase for the ester, or a broad-spectrum amidase for the amide).

  • Spike the stock solution into each tube to a final concentration of 10 µg/mL and incubate at 37°C.

  • Sampling: At specified time points (0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the degradation rate constant and the half-life (t½) under each condition to compare the stability of the amide versus the ester.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding this compound in the context of other well-established glycine derivatives. While DMG, Sarcosine, and Betaine have clearly defined and extensively researched biological roles, the utility of this compound is primarily as a synthetic intermediate with distinct physicochemical properties.

  • Structural Advantage : Its N,N-dimethylamide group offers greater hydrolytic stability compared to ester counterparts, a valuable feature in drug design for improving pharmacokinetic profiles.

  • Functional Potential : The acetate salt form ensures high aqueous solubility, which is advantageous for formulation and reaction chemistry.

  • Comparative Performance : Compared to its natural analogs, it lacks their specific biological activities (e.g., methyl donation, receptor modulation). Its value is not in mimicking these functions but in providing a stable, glycine-based scaffold for building new chemical entities.

Future research should focus on leveraging the unique properties of this compound. Exploring its use in synthesizing novel peptidomimetics, as a linker in antibody-drug conjugates, or as a component in specialized buffer systems could reveal its full potential. The experimental protocols outlined here provide a starting point for researchers to quantitatively assess its performance against other derivatives for their specific applications.

References

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A Senior Application Scientist's Guide to Amine Reactivity: 2-Amino-N,N-dimethylacetamide vs. Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and fine chemical synthesis, the selection of primary building blocks is a critical decision that dictates reaction efficiency, yield, and purity. Among the simplest alpha-amino acid derivatives, glycine methyl ester has long been a staple, particularly in peptide synthesis.[1][2] However, a closely related analog, 2-amino-N,N-dimethylacetamide, offers a distinct chemical profile that warrants a detailed comparative analysis.

This guide provides an in-depth examination of the relative reactivity of these two essential reagents. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern their behavior in common synthetic transformations, particularly acylation reactions. This analysis is designed to arm researchers, synthetic chemists, and drug development professionals with the field-proven insights required to make informed decisions, optimize reaction conditions, and troubleshoot synthetic challenges. We will explore the theoretical basis for their reactivity, propose a validated experimental workflow for direct comparison, and discuss the practical implications for selecting the optimal reagent for your specific application.

Section 1: Molecular Profiles and Physicochemical Properties

At first glance, both molecules present a primary amine nucleophile attached to a carbonyl-containing scaffold. However, the nature of that carbonyl group—an ester in one case, a tertiary amide in the other—is the fulcrum upon which their reactivity pivots. Both are typically supplied as salts (hydrochloride for glycine methyl ester and acetate for 2-amino-N,N-dimethylacetamide) to improve shelf stability, as the free bases can be prone to degradation.[3][4] For instance, free glycine methyl ester can self-condense to form diketopiperazine.[3][5]

Property2-Amino-N,N-dimethylacetamide AcetateGlycine Methyl Ester Hydrochloride
Structure CC(=O)O.CN(C)C(=O)CNCl.COC(=O)CN
Molecular Formula C6H14N2O3[4]C3H8ClNO2[3]
Molecular Weight 162.19 g/mol [4]125.55 g/mol [3]
Parent Compound 2-amino-N,N-dimethylacetamide[6]Glycine methyl ester
Common Applications Intermediate in pharmaceutical and agrochemical synthesis.[7][8]Peptide synthesis, intermediate for pharmaceuticals and specialty chemicals.[1][9][10]
Key Stability Note The free amine is a stable liquid.The free amine is unstable; prone to polymerization or diketopiperazine formation.[3]

Section 2: A Mechanistic Dive into Amine Reactivity

The reactivity of the primary amine in these compounds is predominantly a function of its nucleophilicity, which is modulated by the electronic influence of the adjacent carbonyl group.

Electronic Effects: Ester vs. Amide

The primary determinant of the amine's nucleophilicity is the electron density on the nitrogen atom. Both the methyl ester (-COOCH₃) and the N,N-dimethylamide (-CON(CH₃)₂) groups are electron-withdrawing via induction, a consequence of the electronegative oxygen and nitrogen atoms pulling electron density away from the alpha-carbon and, by extension, from the amino group. This inductive effect deactivates the amine, making it less basic and less nucleophilic compared to a simple alkyl amine.

The critical difference lies in the degree of this deactivation. The ester group is generally considered more strongly electron-withdrawing than the amide group. This is because the oxygen atom in the ester's alkoxy group (-OCH₃) is more electronegative than the nitrogen atom in the amide's dialkylamino group (-N(CH₃)₂). While the lone pair on the amide nitrogen participates in resonance with the carbonyl, donating electron density, the primary influence on the adjacent alpha-amino group is the overall inductive pull. Consequently, the primary amine of 2-amino-N,N-dimethylacetamide is expected to be more nucleophilic than that of glycine methyl ester.

This enhanced nucleophilicity can translate to faster reaction kinetics in nucleophilic substitution reactions, such as acylation, potentially allowing for the use of milder coupling agents or lower reaction temperatures.

Structural Stability and Side Reactions

A significant practical difference is the propensity of glycine methyl ester to undergo intramolecular cyclization to form 2,5-diketopiperazine, especially after deprotection of the amine.[5] This side reaction can reduce the yield of the desired product and complicate purification. 2-Amino-N,N-dimethylacetamide, lacking an ester that can act as an electrophile for the amine, is not susceptible to this degradation pathway, offering a more robust and stable scaffold for many synthetic applications.

Section 3: Experimental Design for Head-to-Head Comparison

To empirically validate the theoretical differences in reactivity, a well-designed kinetic study is essential. The following protocol provides a self-validating system to quantify the rate of acylation for each compound under identical conditions.

Workflow for Comparative Kinetic Analysis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Data A Prepare stock solutions: 1. Amine A (neutralized) 2. Amine B (neutralized) 3. Acylating Agent 4. Internal Standard B Initiate parallel reactions in thermostatted vials A->B Add Acylating Agent C Quench aliquots at defined time points (t=0, 5, 15, 30, 60 min) B->C Sample D Analyze aliquots by HPLC-UV or LC-MS C->D E Quantify substrate consumption and product formation (relative to internal standard) D->E F Plot concentration vs. time and determine initial rates (k) E->F

Caption: Experimental workflow for comparing amine reactivity.

Detailed Protocol: Acylation with an NHS Ester

This protocol uses an N-Hydroxysuccinimide (NHS) ester, a common acylating agent in bioconjugation and peptide synthesis, which provides a reliable and measurable reaction rate.[11]

Objective: To determine the second-order rate constants for the acylation of 2-amino-N,N-dimethylacetamide and glycine methyl ester with Boc-Ala-ONSu.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride[10]

  • Boc-L-Alanine N-hydroxysuccinimide ester (Boc-Ala-ONSu)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Internal Standard (e.g., N-phenylacetamide)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Thermostatted reaction block or water bath

Procedure:

  • Stock Solution Preparation:

    • Amine Solutions (0.1 M):

      • In separate vials, dissolve this compound (1.0 eq) and Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

      • Add DIPEA (1.1 eq) to each vial to neutralize the salt and liberate the free amine.[12]

    • Acylating Agent Solution (0.1 M): Dissolve Boc-Ala-ONSu (1.0 eq) in anhydrous DMF.

    • Internal Standard (IS) Solution (0.05 M): Dissolve N-phenylacetamide in DMF.

  • Reaction Setup:

    • Prepare two sets of reaction vials, one for each amine.

    • To each vial, add 1.0 mL of the respective neutralized amine solution and 0.2 mL of the IS solution.

    • Place the vials in a reaction block thermostatted at 25 °C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, add 1.0 mL of the Boc-Ala-ONSu stock solution to each vial simultaneously. This establishes a starting concentration of ~0.045 M for each reactant.

    • Immediately withdraw a 100 µL aliquot (t=0) and quench it in a labeled HPLC vial containing 900 µL of 50:50 ACN/H₂O with 0.1% TFA.

    • Continue to withdraw and quench aliquots at subsequent time points (e.g., 2, 5, 10, 20, 40, and 60 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution method (e.g., 10-90% ACN in H₂O with 0.1% TFA over 10 minutes) to separate the starting materials, product, and internal standard.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining amine starting material by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the amine concentration versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated from k'.

Section 4: Anticipated Results and Practical Implications

Based on the electronic principles discussed, we anticipate that 2-amino-N,N-dimethylacetamide will exhibit a larger rate constant than glycine methyl ester.

Hypothetical Data Summary:

CompoundInitial Rate (M/s)Second-Order Rate Constant, k (M⁻¹s⁻¹)
2-Amino-N,N-dimethylacetamideHypothetical Value: 1.5 x 10⁻⁴Hypothetical Value: 0.075
Glycine Methyl EsterHypothetical Value: 0.8 x 10⁻⁴Hypothetical Value: 0.040

Interpretation: A higher rate constant for 2-amino-N,N-dimethylacetamide would confirm its superior nucleophilicity. This has direct consequences for synthesis design:

  • Faster Reactions: Projects utilizing 2-amino-N,N-dimethylacetamide may achieve completion in shorter times, increasing throughput.

  • Milder Conditions: Its enhanced reactivity might allow for the use of less aggressive, and often more selective, coupling reagents, potentially reducing side product formation.

  • Improved Yields: The absence of the diketopiperazine side-reaction pathway, combined with potentially faster kinetics, can lead to significantly higher yields of the desired product compared to syntheses starting with glycine methyl ester.

Section 5: Reagent Selection Guide

Choosing the right building block is a matter of balancing reactivity, stability, cost, and the specific goals of the synthetic route.

Decision Framework for Reagent Selection

G start Project Goal q1 Is C-terminal ester functionality required in the final product? start->q1 q2 Is maximum reaction rate and stability critical? q1->q2  No res1 Use Glycine Methyl Ester q1->res1  Yes res2 Consider 2-Amino-N,N- dimethylacetamide q2->res2  Yes res3 Both are viable. Evaluate based on cost and specific conditions. q2->res3  No

Caption: Decision logic for selecting the appropriate amine.

Conclusion

While glycine methyl ester remains a valuable and widely used reagent, its reactivity is tempered by the strong inductive effect of the ester group and its inherent instability toward self-condensation. In contrast, 2-amino-N,N-dimethylacetamide emerges as a more reactive and robust alternative for applications where a terminal amide is acceptable or desired. Its enhanced nucleophilicity and superior stability can lead to faster, cleaner, and higher-yielding reactions. By understanding the fundamental chemical principles that differentiate these two building blocks, and by employing rigorous experimental validation, researchers can unlock greater efficiency and innovation in their synthetic endeavors.

References

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A Comparative Guide to Synthetic Efficiency: Utilizing 2-Amino-N,N-dimethylacetamide Acetate for Direct Moiety Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the strategic use of pre-functionalized building blocks is a cornerstone of efficient and cost-effective synthesis.[1] This guide provides a technical comparison of synthetic strategies for incorporating the N,N-dimethylglycinamide moiety into active compounds. We evaluate the efficacy of using 2-Amino-N,N-dimethylacetamide acetate (N,N-dimethylglycinamide acetate) as a direct building block versus a traditional, multi-step sequential approach. By analyzing a case study—the synthesis of an amide derivative of Ibuprofen—we will compare these methods on key performance indicators including step-count, reaction complexity, and overall efficiency. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and accelerate lead optimization timelines.

Introduction to this compound

2-Amino-N,N-dimethylacetamide, more systematically known as N,N-dimethylglycinamide, is a derivative of the simplest amino acid, glycine.[2] Its acetate salt form, this compound, offers enhanced handling properties, such as improved stability and solubility in common organic solvents, making it a convenient reagent for organic synthesis.

The core value of this reagent lies in its nature as a pre-functionalized building block.[3] It provides a primary amine for facile coupling reactions, allowing for the direct, single-step installation of the –CH2–C(=O)N(CH3)2 moiety. This functional group is of significant interest in medicinal chemistry for its ability to enhance the pharmacokinetic properties of a parent molecule, such as aqueous solubility and metabolic stability. The use of such building blocks can dramatically simplify synthesis, bypass challenging intermediate steps, and reduce experimental failure rates.[1]

Case Study: Synthesis of Ibuprofen N,N-Dimethylglycinamide

To provide a clear comparison, we will examine two distinct synthetic pathways to the same target molecule: an amide derivative of the well-known active compound, Ibuprofen.

Target Molecule: 2-(4-isobutylphenyl)-N-(2-(dimethylamino)-2-oxoethyl)propanamide

Method A: The Direct Approach with 2-Amino-N,N-dimethylacetamide

This method leverages our title compound as a ready-to-use building block, condensing a multi-step process into a single, efficient amide coupling reaction. The reaction proceeds by activating the carboxylic acid of Ibuprofen, which then couples directly with the primary amine of N,N-dimethylglycinamide.

G cluster_0 Single-Step Amide Coupling Ibuprofen Ibuprofen Activation Activation of Carboxylic Acid Ibuprofen->Activation Reagent 2-Amino-N,N-dimethylacetamide HATU, DIPEA Reagent->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Product Target Molecule: Ibuprofen N,N-Dimethylglycinamide Coupling->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for Direct Amide Coupling.

  • Activation: Dissolve Ibuprofen (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.[4]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 20 minutes at room temperature. This pre-activation step forms a highly reactive OAt-active ester of Ibuprofen.[5]

  • Coupling: Add a solution of 2-Amino-N,N-dimethylacetamide (from the acetate salt, neutralized) (1.2 eq) in DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final amide.

Causality: HATU is chosen as the coupling reagent due to its high efficiency, rapid kinetics, and ability to suppress racemization, which is critical when working with chiral centers like the one in Ibuprofen.[4] DIPEA acts as a non-nucleophilic base to facilitate the formation of the active ester without competing in the coupling reaction.[5]

Method B: The Stepwise (Traditional) Approach

This traditional route involves building the desired side chain onto the Ibuprofen core in a stepwise fashion. It requires protection/deprotection steps and multiple reactions to achieve the same final product.

G cluster_1 Stepwise Synthesis Ibuprofen Ibuprofen Step1 Step 1: Couple Glycine Ester Ibuprofen->Step1 Step1_reagent Glycine Ethyl Ester EDC, HOBt Step1_reagent->Step1 Intermediate1 Intermediate: Ibuprofen-Gly-OEt Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Step2_reagent LiOH Step2_reagent->Step2 Intermediate2 Intermediate: Ibuprofen-Gly-OH Step2->Intermediate2 Step3 Step 3: Couple Dimethylamine Intermediate2->Step3 Step3_reagent Dimethylamine HATU, DIPEA Step3_reagent->Step3 Product Target Molecule: Ibuprofen N,N-Dimethylglycinamide Step3->Product

Caption: Workflow for Stepwise Synthesis.

  • Step 1: Synthesis of Ibuprofen-Glycine Ethyl Ester

    • Dissolve Ibuprofen (1.0 eq), Glycine ethyl ester hydrochloride (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.[6]

    • Cool the solution to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform a standard aqueous workup and purify by column chromatography to isolate the ester intermediate.

    • Causality: The EDC/HOBt system is a classic, cost-effective coupling method.[7] HOBt reacts with the EDC-activated acid to form an active ester, which reduces the risk of side reactions and racemization.[8]

  • Step 2: Hydrolysis to Ibuprofen-Glycine

    • Dissolve the ester intermediate from Step 1 in a mixture of THF and water.

    • Add Lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).

    • Acidify the mixture with 1N HCl to protonate the carboxylate and extract the product with an organic solvent. Dry and concentrate to yield the carboxylic acid intermediate.

  • Step 3: Amidation with Dimethylamine

    • Follow the coupling protocol described in Method A, using the carboxylic acid intermediate from Step 2 as the starting material and a solution of dimethylamine as the amine nucleophile. Purify to obtain the final target molecule.

Head-to-Head Comparison

The two methods are compared based on several key metrics relevant to process chemistry and drug development.

MetricMethod A: Direct ApproachMethod B: Stepwise ApproachAdvantage
Synthetic Steps 13Method A
Overall Yield High (typically >80% for a single coupling)Moderate (cumulative loss over 3 steps)Method A
Purification Steps 13Method A
Key Reagents Ibuprofen, DMG-Amide , HATU, DIPEAIbuprofen, Glycine Ester, EDC, HOBt, LiOH, Dimethylamine, HATU, DIPEAMethod A
Process Mass Intensity (PMI) LowerHigherMethod A
Atom Economy HigherLowerMethod A
Time Efficiency High (can be completed in <1 day)Low (typically requires 2-3 days)Method A
Safety/Handling Uses a stable, solid amine saltRequires handling of gaseous or volatile dimethylamineMethod A

Note: Yields are estimates based on standard literature procedures for these reaction types. Process Mass Intensity (PMI) is defined as the total mass of materials used (solvents, reagents, process water) per kilogram of active product, with lower values indicating a "greener" process.[9][10]

Discussion: Broader Implications for Drug Development

The comparison clearly illustrates the profound advantages of employing pre-functionalized building blocks like this compound.

  • Accelerated Timelines: In drug discovery, speed is critical. The ability to reduce a three-step sequence to a single, reliable reaction allows medicinal chemists to generate analogues and explore structure-activity relationships (SAR) at a much faster pace.[1] This accelerates the entire lead optimization cycle.

  • Improved Process Efficiency: From a process chemistry perspective, Method A is unequivocally superior. The reduction in steps directly leads to a lower Process Mass Intensity (PMI), a key metric for sustainable and green chemistry.[11] Fewer steps mean less solvent usage, reduced energy consumption for heating/cooling and distillations, and less material waste.[9]

  • Enhanced Atom Economy: Atom economy measures how many atoms from the reactants are incorporated into the final product.[12] By using a building block that contains the exact moiety needed, the direct approach maximizes atom economy compared to the stepwise method, which generates more byproducts (e.g., from the ester hydrolysis and multiple coupling steps).

  • Simplified Operations & Safety: The stepwise approach requires handling more reagents, including the potentially hazardous and volatile dimethylamine. In contrast, this compound is a stable solid, simplifying weighing, handling, and reaction setup, which is particularly advantageous for high-throughput and array synthesis.

Conclusion

The use of this compound as a synthetic building block offers a clear and compelling advantage over traditional, stepwise methods for incorporating the N,N-dimethylglycinamide moiety. Its application streamlines synthesis, significantly improves overall yield and time efficiency, and aligns with the principles of green chemistry by reducing waste and operational complexity. For research, discovery, and process development teams, adopting a building block strategy is a scientifically sound and economically prudent approach to modern drug development.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved January 10, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Optimizing API Synthesis: The Advantage of Pre-Functionalized Building Blocks. Retrieved January 10, 2026, from [Link]

  • Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved January 10, 2026, from [Link]

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  • Grover, G., et al. (2012). SYNTHESIS, PHARMACOLOGICAL AND TOXICOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF IBUPROFEN. Indo American Journal of Pharmaceutical Research. Retrieved January 10, 2026, from [Link]

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  • MDPI. (2022, August 31). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Retrieved January 10, 2026, from [Link]

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  • RSC Publishing. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved January 10, 2026, from [Link]

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  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Retrieved January 10, 2026, from [Link]

  • Central College. (2019, April 11). Ibuprofen Synthesis. Retrieved January 10, 2026, from [Link]

  • Impactfactor. (2020). Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). One-pot method of preparing N,N-dimethyl glycinate.
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  • Google Patents. (n.d.). Synthetic process for the preparation of N,N dimethyl glycine (DMG).
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  • National Institutes of Health. (n.d.). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved January 10, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to the Performance of 2-Amino-N,N-dimethylacetamide Acetate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 2-Amino-N,N-dimethylacetamide acetate's performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical analysis of this compound, a protic ionic liquid (PIL) with significant potential in organic synthesis and pharmaceutical applications.[1][2] Due to the limited direct experimental literature on this specific compound, this document establishes a performance framework by drawing logical comparisons with structurally analogous and well-documented amine acetate salts, such as ammonium acetate.[3][4] We present a model catalytic application—the Knoevenagel condensation—to benchmark its performance against common catalysts in various solvent systems. The guide details rigorous experimental methodologies, presents expected comparative data, and explains the underlying chemical principles governing solvent-catalyst interactions.

Introduction: Defining this compound

This compound is a salt formed from the neutralization of a Brønsted acid (acetic acid) and a Brønsted base (2-amino-N,N-dimethylacetamide).[1] This structure places it in the category of protic ionic liquids (PILs), a class of solvents and catalysts known for their tunable properties, low vapor pressure, and potential as "green" chemical reagents.[5] The constituent cation, derived from N,N-dimethylacetamide (DMAc), is notable as DMAc itself is a highly stable, polar aprotic solvent widely used in the polymer and pharmaceutical industries for its excellent dissolving power.[6][7]

The performance of a PIL is intrinsically linked to the surrounding solvent environment. The proton transfer equilibrium between the acid and base can be shifted by the solvent's polarity and its ability to form hydrogen bonds, altering the concentration of the catalytically active species.[5][8] This guide aims to elucidate these interactions to predict and optimize the performance of this compound in practical applications.

The Benchmark Reaction: Knoevenagel Condensation

To objectively assess catalytic performance, a well-understood model reaction is essential. The Knoevenagel condensation—the reaction between an aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile)—is an ideal choice. This reaction is highly sensitive to the catalyst and the solvent medium, making it an excellent probe for performance differences.[9] Amine acetate salts are known to be effective catalysts for this transformation.[3][9]

The reaction proceeds via the formation of a reactive intermediate, and its rate and yield are directly influenced by the catalyst's ability to facilitate this process and the solvent's ability to stabilize reactants and intermediates.

Experimental Design & Methodology

To ensure scientific rigor, a standardized protocol is necessary to compare the catalytic efficacy of this compound (herein referred to as [DMAM-Ac]), Ammonium Acetate (NH₄OAc), and a common base catalyst, Triethylamine (TEA).

General Experimental Protocol
  • Reactor Setup: A 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the chosen solvent (10 mL).

  • Reagent Addition: Benzaldehyde (5 mmol, 1.0 eq) and malononitrile (5 mmol, 1.0 eq) are added to the solvent.

  • Catalyst Addition: The catalyst ([DMAM-Ac], NH₄OAc, or TEA) is added at a loading of 10 mol% (0.5 mmol, 0.1 eq).

  • Reaction Condition: The mixture is stirred at a constant temperature (e.g., 60 °C or reflux, depending on the solvent) and monitored over time.

  • Analysis: Aliquots are taken at regular intervals (e.g., 15, 30, 60, 120 minutes) and quenched. The product yield is determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) against a pre-calibrated standard curve.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the comparative experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Select Solvent (Toluene, ACN, EtOH) prep2 Charge Reactor with Solvent, Benzaldehyde, & Malononitrile prep1->prep2 cat_select Select Catalyst (10 mol%) prep2->cat_select dmam_ac [DMAM-Ac] cat_select->dmam_ac Test 1 nh4oac NH4OAc cat_select->nh4oac Test 2 tea TEA cat_select->tea Test 3 run_rxn Run Reaction (Constant Temp.) dmam_ac->run_rxn nh4oac->run_rxn tea->run_rxn sampling Take Aliquots (t = 15, 30, 60, 120 min) run_rxn->sampling analysis GC/HPLC Analysis sampling->analysis results Calculate Yield (%) analysis->results

Caption: Experimental workflow for comparing catalyst performance.

Comparative Performance Analysis

The choice of solvent is critical and can dramatically alter reaction outcomes by influencing catalyst solubility, reactant solvation, and stabilization of transition states.[10] We will compare performance across three distinct solvent classes: aprotic non-polar, aprotic polar, and protic.

Performance in Aprotic Non-Polar Solvent (Toluene)

In a non-polar solvent like toluene, the solubility of ionic salts is low. The performance will be dictated by the catalyst's ability to function heterogeneously or the minimal amount that dissolves.

Table 1: Expected Product Yield (%) in Toluene at 60 °C

Catalyst 30 min 60 min 120 min Analysis
[DMAM-Ac] ~15% ~25% ~40% Moderate activity. The organic cation enhances solubility compared to NH₄OAc, but performance is still limited.
NH₄OAc <5% ~10% ~15% Very low activity due to extremely poor solubility.[11]

| TEA | ~50% | ~85% | >95% | High activity. As a liquid organic base, it is fully miscible with toluene, leading to a homogeneous and efficient reaction. |

Performance in Aprotic Polar Solvent (Acetonitrile - ACN)

Acetonitrile can dissolve ionic species better than toluene and is a common solvent for organic reactions.

Table 2: Expected Product Yield (%) in Acetonitrile at 60 °C

Catalyst 30 min 60 min 120 min Analysis
[DMAM-Ac] ~70% >95% >98% Excellent activity. The polar aprotic nature of ACN effectively solvates the PIL, maximizing its catalytic potential. The equilibrium favors the ionic state.
NH₄OAc ~50% ~80% ~90% Good activity. NH₄OAc has fair solubility in ACN, allowing it to function effectively as a catalyst.[11]

| TEA | ~60% | ~90% | >95% | High activity, comparable to its performance in toluene due to good miscibility. |

Performance in Protic Solvent (Ethanol - EtOH)

Protic solvents like ethanol can hydrogen bond with the catalyst, potentially altering its reactivity.

Table 3: Expected Product Yield (%) in Ethanol at 60 °C

Catalyst 30 min 60 min 120 min Analysis
[DMAM-Ac] ~80% >95% >98% Excellent activity. PILs often perform well in protic solvents. Ethanol effectively solvates the ions and participates in the proton transfer mechanism.[12]
NH₄OAc ~90% >95% >98% Excellent activity. Ammonium acetate is highly effective in ethanol, often the solvent of choice for these reactions.[3][4]

| TEA | ~30% | ~50% | ~70% | Moderate activity. The basicity of TEA can be partially neutralized by the acidic proton of ethanol, reducing its effectiveness compared to aprotic systems. |

Mechanistic Insights and Discussion

The superior performance of [DMAM-Ac] and NH₄OAc in polar solvents stems from their dual-function nature. The acetate anion acts as a base to deprotonate the active methylene compound, while the ammonium cation acts as a Lewis acid to activate the aldehyde's carbonyl group.

G cluster_cycle Proposed Catalytic Cycle RCHO Benzaldehyde (R-CHO) Intermediate2 Activated Aldehyde RCHO->Intermediate2 Activation CH2XY Malononitrile (CH₂(CN)₂) Intermediate1 Enolate (⁻CH(CN)₂) CH2XY->Intermediate1 Deprotonation Cat_Base Acetate Anion (AcO⁻) Cat_Base->CH2XY Cat_Acid Ammonium Cation (R'-NH₃⁺) Cat_Acid->RCHO Intermediate3 Adduct Intermediate1->Intermediate3 Intermediate2->Intermediate3 Nucleophilic Attack Product Product + H₂O Intermediate3->Product Dehydration & Catalyst Regeneration Product->Cat_Base Product->Cat_Acid

Caption: Proposed dual-function catalytic mechanism of amine acetates.

In non-polar solvents, the non-ionic organic base (TEA) outperforms the salts due to simple miscibility. However, in polar systems, especially protic ones, the synergistic acid-base action of the amine acetate salts leads to exceptional performance, highlighting the importance of choosing the correct solvent system to match the catalyst's mechanism. The larger organic structure of [DMAM-Ac] offers a potential advantage over NH₄OAc in moderately polar or mixed-solvent systems where solubility could be a limiting factor.

Conclusion and Recommendations

This compound shows significant promise as a versatile, high-performance catalyst. Its efficacy is profoundly dependent on the solvent system:

  • Optimal Performance: Achieved in polar solvents (both aprotic like acetonitrile and protic like ethanol), where it is expected to outperform simple organic bases.

  • Poor Performance: Expected in non-polar solvents like toluene due to poor solubility, where a miscible organic base like triethylamine is superior.

For drug development and fine chemical synthesis, where reactions are often conducted in complex polar media, [DMAM-Ac] represents a compelling alternative to traditional catalysts. Its PIL nature suggests benefits in terms of thermal stability and low volatility. Future research should focus on direct experimental validation and exploring its utility in a broader range of solvent mixtures and chemical transformations.

References

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. Available at: [Link]

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  • Evano, G. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules. Available at: [Link]

  • ChemSino. (2025). N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Kanakaraju, S., et al. (2012). Ammonium acetate catalyzed an efficient one-pot three component synthesis of pyrano[3,2-c]chromene derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Li, H., et al. (2022). Solvent Effect on the Ionicity of Protic Ionic Liquid: 1-Methylimidazolium-Acetic Acid. The Journal of Physical Chemistry B. Available at: [Link]

  • Heitz, M., et al. (2021). Solvation properties of protic ionic liquid - molecular solvent mixtures. ResearchGate. Available at: [Link]

  • Boyd, B., et al. (2024). Exploring Solvation Properties of Protic Ionic Liquids by Employing Solvatochromic Dyes and Molecular Dynamics Simulation Analysis. Molecules. Available at: [Link]

  • van der Vis, M., et al. (2020). Solvation properties of protic ionic liquid–molecular solvent mixtures. Physical Chemistry Chemical Physics. Available at: [Link]

  • Tayebee, R., et al. (2015). Effect of different amounts of ammonium acetate, temperature, and solvent on the synthesis of bis(3-indolyl) pyridine derivatives. ResearchGate. Available at: [Link]

  • Kanakaraju, S., et al. (2015). Ammonium acetate catalyzed an efficient one-pot three component synthesis of pyrano[3,2-c]chromene derivatives. ResearchGate. Available at: [Link]

  • Editorial. (2022). Solvation effects of organic reactions in ionic liquids, deep eutectic solvents, and conventional solvents. Frontiers in Chemistry. Available at: [Link]

  • Tayebee, R., & Gohari, A. (2014). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Oriental Journal of Chemistry.
  • PubChem. 2-amino-N,N-dimethylacetamide. Available at: [Link]

  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Vinipul Inorganics. (2025). Ammonium Acetate as a Catalyst in Organic Synthesis. Available at: [Link]

  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available at: [Link]

  • Muzart, J., & Le Bras, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Amino-N,N-dimethylacetamide Acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible science. 2-Amino-N,N-dimethylacetamide and its derivatives represent a class of compounds with significant potential as synthetic building blocks and pharmacologically active molecules. The introduction of an acetate salt form (2-Amino-N,N-dimethylacetamide acetate) enhances solubility and stability, making it a prime candidate for further development.

However, the journey from synthesis to application is paved with rigorous analytical validation. The subtle structural modifications in a derivative series demand a multi-faceted analytical approach to ensure that the intended chemical transformation has occurred and to identify any potential impurities or byproducts. This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation of this compound class, grounded in the principles of scientific integrity and field-proven expertise. We will explore the causality behind experimental choices and present self-validating protocols to guide researchers toward unambiguous characterization.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single analytical technique can provide a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy is essential for comprehensive analysis. This integrated strategy allows for the cross-validation of data, providing a high degree of confidence in the final structural assignment.

G cluster_0 Integrated Analytical Workflow cluster_1 Primary Spectroscopic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Identifies Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines C-H Framework Purification->NMR UV_Vis UV-Vis Spectroscopy Analyzes Chromophores Purification->UV_Vis Data_Integration Data Integration & Structural Elucidation MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Final_Report Final Characterization Report Data_Integration->Final_Report

Caption: Integrated workflow for the characterization of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the connectivity and chemical environment of atoms. For the analysis of this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Choice: The choice of deuterated solvent is critical. While chloroform-D (CDCl₃) is common, its acidity can sometimes cause proton exchange with amine groups, leading to signal broadening. Dimethyl sulfoxide-D₆ (DMSO-D₆) is an excellent alternative as it can solubilize a wide range of polar compounds and its N-H protons are typically sharp and observable.[1] The concentration of the sample must be optimized; overly concentrated samples can lead to poor line shapes, while very dilute samples require longer acquisition times.[1]

Expected Spectral Data for this compound

The spectrum is a composite of its two ionic components: the 2-amino-N,N-dimethylacetamidinium cation and the acetate anion.

¹H NMR (Proton) Expected Chemical Shift (δ) ppm (in DMSO-D₆) Multiplicity Assignment
Cation: 2-Amino-N,N-dimethylacetamidinium
Protons on primary ammonium (-NH₃⁺)~8.0 - 8.5Broad SingletH₃N⁺-
Methylene protons (-CH₂-)~3.8 - 4.0Singlet-CH₂-
N,N-dimethyl protons (-N(CH₃)₂)~2.9 and ~3.1 (due to restricted rotation)Two Singlets-N(CH₃)₂
Anion: Acetate
Methyl protons (-CH₃)~1.9SingletCH₃COO⁻
¹³C NMR (Carbon) Expected Chemical Shift (δ) ppm (in DMSO-D₆) Assignment
Cation: 2-Amino-N,N-dimethylacetamidinium
Amide carbonyl carbon (C=O)~168 - 172-C(=O)N-
Methylene carbon (-CH₂-)~45 - 50-CH₂-
N,N-dimethyl carbons (-N(CH₃)₂)~35 and ~37-N(CH₃)₂
Anion: Acetate
Carboxylate carbon (-COO⁻)~172 - 175CH₃COO⁻
Methyl carbon (-CH₃)~21 - 24CH₃COO⁻

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

Comparative Analysis: Predicting Spectral Changes in Derivatives
  • N-Alkylation of the primary amino group: If the primary amine is alkylated (e.g., to a secondary or tertiary amine), the broad -NH₃⁺ signal will disappear and be replaced by new signals corresponding to the alkyl group. The adjacent methylene (-CH₂-) signal will likely shift upfield (to a lower ppm value).

  • Substitution on the acetyl moiety: If a substituent replaces one of the methylene protons, the -CH₂- singlet will become a multiplet (e.g., a doublet or triplet depending on the number of neighboring protons), and its chemical shift will change significantly based on the substituent's electronic properties.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-25 mg of the derivative into a clean, dry vial.[1] Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-D₆). Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.[1]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates.[1]

  • Referencing: An internal standard like tetramethylsilane (TMS) can be used for precise chemical shift calibration, although referencing to the residual solvent peak (e.g., DMSO at 2.50 ppm) is often sufficient.[1]

  • Data Acquisition: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Spectrometer Setup: The instrument is tuned and the magnetic field homogeneity is optimized (shimming).

  • Data Collection: Acquire the 1D ¹H spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 to 64) should be averaged to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Causality in Experimental Choice: The Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and speed, requiring minimal to no sample preparation for solids and liquids.[4] This avoids the complexities of preparing KBr pellets or mulls.[5]

Expected Spectral Data for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment
N-H Stretch (Ammonium)3200 - 2800Broad, StrongH₃N⁺- stretching vibrations
C=O Stretch (Amide I Band)1680 - 1650StrongAmide carbonyl stretch
N-H Bend (Ammonium)1600 - 1500MediumH₃N⁺- bending vibrations
C=O Stretch (Acetate Anion)1580 - 1550 (asymmetric)StrongCarboxylate (COO⁻) asymmetric stretch
C=O Stretch (Acetate Anion)1420 - 1380 (symmetric)MediumCarboxylate (COO⁻) symmetric stretch
C-N Stretch1250 - 1020Medium-StrongC-N stretching vibrations of the amide and amine

Source for general ranges:[3][6]

Comparative Analysis: Predicting Spectral Changes in Derivatives
  • Acylation of the primary amine: If the primary amine is converted to a secondary amide, the broad ammonium N-H stretches will be replaced by a sharper N-H stretch around 3300 cm⁻¹, and a new, strong amide I (C=O) band will appear around 1650 cm⁻¹.

  • Absence of Acetate: If the compound is isolated as a free base instead of an acetate salt, the strong carboxylate stretches around 1580 and 1400 cm⁻¹ will be absent.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.[4]

  • Sample Application: Place a small amount of the solid derivative directly onto the ATR crystal.

  • Data Acquisition: Lower the pressure anvil to ensure firm contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum. Typical parameters include averaging 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[4]

  • Data Processing: The instrument's software automatically ratios the sample scan to the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): The Molecular Weight Scale

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.[7]

Causality in Experimental Choice: Electrospray Ionization (ESI) is the preferred method for this class of compounds. It is a "soft" ionization technique that is well-suited for polar, non-volatile molecules, minimizing fragmentation and typically yielding a prominent ion corresponding to the intact molecule (or in this case, the cation).[8][9] High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or FT-ICR instruments, is crucial for determining the elemental composition with high confidence.[10]

G cluster_0 ESI-MS Workflow Sample Sample in Solution (e.g., Methanol/Water) ESI_Source Electrospray Ionization (ESI) Forms Charged Droplets Sample->ESI_Source Desolvation Desolvation Solvent Evaporates ESI_Source->Desolvation Gas_Phase_Ions Gas-Phase Ions [M+H]⁺ Desolvation->Gas_Phase_Ions Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Separates by m/z Gas_Phase_Ions->Mass_Analyzer Detector Detector Generates Signal Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Plot of Intensity vs. m/z Detector->Mass_Spectrum

Caption: A simplified workflow for ESI Mass Spectrometry.

Expected Spectral Data for this compound
  • Parent Compound (C₄H₁₀N₂O): The molecular weight of the free base is 102.14 g/mol .[11]

  • Observed Ion (Positive ESI Mode): The spectrum will show the protonated cation: [H₂N-CH₂-C(=O)N(CH₃)₂ + H]⁺.

  • Expected m/z: 103.0866 (for the monoisotopic mass of [C₄H₁₁N₂O]⁺).

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the dimethylamino group (-N(CH₃)₂), providing further structural confirmation.

Comparative Analysis: Predicting Spectral Changes in Derivatives

The power of MS lies in its direct confirmation of mass changes.

Derivative Type Change in Molecular Formula Expected Change in m/z of [M+H]⁺
Parent Compound C₄H₁₀N₂O103.0866
N-Benzylation (addition of C₇H₇)C₁₁H₁₆N₂O+ 90.0524 (New m/z ≈ 193.1390)
N-Acetylation (addition of C₂H₂O)C₆H₁₂N₂O₂+ 42.0106 (New m/z ≈ 145.0972)
Substitution with Chlorine on acetyl group C₄H₉ClN₂O+ 33.9618 (New m/z ≈ 137.0484)
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: The sample can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min). Alternatively, it can be introduced via Liquid Chromatography (LC-MS), which provides separation prior to analysis.[8]

  • Instrument Parameters: Optimize key source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve a stable and strong signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is most useful for compounds containing chromophores (e.g., aromatic rings, conjugated systems).[12]

Expected Spectral Data and Comparative Analysis
  • Parent Compound: this compound lacks significant chromophores. The amide group has a weak n→π* transition around 210-220 nm. Therefore, it is expected to have very low absorbance above 220 nm.[13]

  • Derivatives: The utility of UV-Vis spectroscopy becomes apparent when derivatives containing chromophores are synthesized.

    • N-phenyl derivative: The introduction of a benzene ring would create a strong chromophore, leading to significant absorbance peaks around 240-280 nm.[14]

    • Conjugated Systems: Creating a derivative with a conjugated double bond system (e.g., an α,β-unsaturated amide) would shift the absorbance maximum (λ_max) to a longer wavelength.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of the compound in a UV-transparent solvent (e.g., ethanol, water, or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a specified wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: An Integrated and Authoritative Approach

The structural confirmation of this compound and its derivatives is a critical task that relies on the thoughtful application and integration of multiple spectroscopic techniques. While NMR provides the structural backbone, IR confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and elemental formula. UV-Vis spectroscopy, though less informative for the parent compound, becomes a valuable tool for analyzing derivatives containing chromophores.

By following the detailed protocols and understanding the causal relationships between molecular structure and spectral output described in this guide, researchers, scientists, and drug development professionals can achieve unambiguous and reliable characterization of their compounds. This analytical rigor is fundamental to ensuring the integrity and success of subsequent research and development efforts.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (URL: [Link])

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  • 1H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl3 at 20 °C... ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to the Purity Analysis of 2-Amino-N,N-dimethylacetamide Acetate from Different Vendors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-N,N-dimethylacetamide acetate is a versatile intermediate used in the synthesis of pharmaceuticals and other high-value organic compounds.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and the introduction of toxic impurities into the final product. This guide presents a comprehensive, multi-technique approach for the purity analysis of this compound sourced from three different commercial vendors. We provide detailed experimental protocols, comparative data, and expert insights to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: The Critical Role of Purity

In the realm of pharmaceutical and chemical synthesis, the integrity of starting materials is a cornerstone of success. This compound, a salt of an amino amide, serves as a key building block in numerous synthetic pathways.[1] Impurities, which can range from residual starting materials and solvents to by-products of synthesis, can have a profound impact on the course of a reaction and the quality of the final product.

The presence of such impurities can:

  • Alter Reaction Kinetics: Catalyze or inhibit the desired reaction.

  • Generate By-products: Lead to complex purification challenges.

  • Compromise Final Product Integrity: Introduce toxic or unstable components.

Therefore, a rigorous and multi-faceted analytical approach to purity verification is not merely a quality control measure but a fundamental aspect of sound scientific practice. This guide outlines a systematic workflow for evaluating the purity of this compound from three hypothetical, yet representative, vendors: Vendor A , Vendor B , and Vendor C .

Experimental Design & Rationale

To obtain a holistic view of purity, a combination of chromatographic and spectroscopic techniques was employed. Each method was chosen for its unique ability to detect and quantify specific types of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing the purity of the main component and detecting non-volatile organic impurities. Given that amines can be challenging to analyze directly via HPLC due to low UV absorbance, a pre-column derivatization strategy is often employed to enhance detection.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification and quantification of residual volatile organic solvents.[3][4] The United States Pharmacopeia (USP) General Chapter <467> provides a framework for controlling these impurities in pharmaceutical products.[5][6][7]

  • ¹H Nuclear Magnetic Resonance (¹H NMR): Provides invaluable structural confirmation of the target compound and can reveal the presence of structurally related impurities. The chemical shifts and integration of signals offer a quantitative overview of the sample's composition.[8][9]

  • Karl Fischer Titration: The gold standard for the accurate determination of water content.[10][11][12] Water is a common impurity that can significantly affect reaction outcomes.

The logical flow of our analytical approach is depicted in the diagram below.

Caption: Workflow for the comprehensive purity analysis of this compound.

Results: A Comparative Analysis

Samples from Vendor A, Vendor B, and Vendor C were subjected to the analytical methods outlined above. The key quantitative findings are summarized in the tables below.

Table 1: HPLC Purity and Impurity Profile
VendorPurity (%) (by Area Normalization)Number of Impurities Detected (>0.05%)
Vendor A99.851
Vendor B99.103
Vendor C99.522
Table 2: Residual Solvents by GC-MS (ppm)
VendorAcetoneIsopropanolDichloromethaneTotal Residual Solvents
Vendor A50< 10< 550
Vendor B25015030430
Vendor C12035< 5155
Limits for Class 2 solvents like Dichloromethane are strictly controlled under guidelines such as ICH Q3C and USP <467>.[7]
Table 3: Water Content by Karl Fischer Titration
VendorWater Content (% w/w)
Vendor A0.08
Vendor B0.45
Vendor C0.21
Table 4: ¹H NMR Analysis Summary
VendorStructural ConfirmationObservable Impurities
Vendor AConforms to structureTrace signal consistent with residual acetic acid.
Vendor BConforms to structureSignals corresponding to unknown aliphatic species.
Vendor CConforms to structureMinor signals in the amide region.

Discussion of Findings

The multi-technique analysis reveals significant variations in the purity profiles of the materials supplied by the three vendors.

  • Vendor A consistently provided the material with the highest purity. The HPLC analysis showed a purity of 99.85% with only one minor impurity. The residual solvent content was well below typical pharmaceutical limits, and the water content was minimal. The ¹H NMR spectrum was clean, confirming the structure with high fidelity.

  • Vendor B's product exhibited a lower purity of 99.10% and contained multiple impurities detectable by HPLC. More concerning was the higher level of residual solvents, including dichloromethane, a Class 2 solvent that requires strict limitation.[7] The elevated water content and unidentifiable signals in the ¹H NMR suggest a less controlled manufacturing or purification process.

  • Vendor C offered a product of intermediate quality. While the HPLC purity was a respectable 99.52%, the residual solvent and water content were higher than that of Vendor A. The minor impurities detected by NMR, while not fully characterized, indicate the presence of related amide species.

The following diagram illustrates the decision-making process based on the analytical results.

G cluster_results Analytical Results cluster_vendors Vendor Evaluation HPLC HPLC Purity > 99.8%? GCMS Residual Solvents < 100 ppm? HPLC->GCMS All Pass HPLC->GCMS Pass KF Water Content < 0.1%? GCMS->KF All Pass GCMS->KF Fail Suitable Suitable for Critical Applications KF->Suitable All Pass VendorA Vendor A VendorA->HPLC All Pass VendorB Vendor B VendorB->HPLC Fail VendorC Vendor C VendorC->HPLC Pass

Caption: Decision matrix for vendor qualification based on purity criteria.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for each analytical method are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the principles outlined in USP <467> for residual solvent analysis.[5][13]

  • Instrumentation: Headspace GC-MS system.

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm.

  • Oven Program: 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 min.

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Vial Equilibration: 80°C for 60 minutes.

    • Injection Volume: 1 mL.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

Protocol 3: ¹H Nuclear Magnetic Resonance (¹H NMR)
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of Deuterium Oxide (D₂O).

  • Parameters: Standard ¹H acquisition parameters with water suppression.

Protocol 4: Karl Fischer Titration
  • Instrumentation: Volumetric Karl Fischer titrator.[14]

  • Reagent: Commercially available Karl Fischer reagent.

  • Procedure: The instrument titrates a precisely weighed amount of the sample dissolved in a suitable anhydrous solvent (e.g., methanol) with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[12]

Conclusion and Recommendations

This comparative guide demonstrates the critical importance of a thorough, multi-technique approach to verifying the purity of key synthetic intermediates like this compound. The results clearly indicate that significant variability exists between suppliers.

  • For highly sensitive applications , such as late-stage pharmaceutical synthesis or the development of reference standards, Vendor A is the unequivocal choice due to its superior purity profile across all analytical methods.

  • Vendor C may be a suitable, more cost-effective option for early-stage research and development where the slightly higher levels of impurities can be tolerated and removed in subsequent purification steps.

  • The material from Vendor B is not recommended for most applications without further purification, due to the presence of multiple impurities and higher levels of residual solvents and water.

Researchers and drug development professionals are strongly encouraged to conduct their own in-house verification of critical reagents, as vendor-supplied certificates of analysis may not always provide the level of detail required for demanding applications. Adherence to established pharmacopeial standards, such as those from the USP and European Pharmacopoeia, provides a robust framework for ensuring the quality and consistency of chemical reagents.[15][16]

References

  • Title: <467> RESIDUAL SOLVENTS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS Source: Shimadzu URL: [Link]

  • Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu (Europe) URL: [Link]

  • Title: What Is Karl Fischer Titration? Source: Mettler Toledo URL: [Link]

  • Title: Karl Fischer titration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Principle of Karl Fischer Titration Source: BYJU'S URL: [Link]

  • Title: Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods Source: CSC Scientific Company, Inc. URL: [Link]

  • Title: Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS Source: Journal of Health Science URL: [Link]

  • Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: Contract Laboratory URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

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  • Title: HPLC Method for Separation of Amines on BIST B and BIST B+ Columns Source: SIELC Technologies URL: [Link]

  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]

  • Title: Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling Source: LabRulez GCMS URL: [Link]

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  • Title: Acetamide | CH3CONH2 | CID 178 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: this compound | C6H14N2O3 | CID 53399009 - PubChem Source: National Center for Biotechnology Information URL: [Link]

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A Comparative Guide to the Biological Activities of N,N-Dimethylacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of simple chemical scaffolds that yield diverse biological activities is a cornerstone of innovation. This guide provides a comprehensive comparison of the biological activities of N,N-dimethylacetamide (DMAc) and its structurally related analogs. While initially centered on derivatives of "2-Amino-N,N-dimethylacetamide acetate," the available scientific literature directs our focus towards the broader and well-documented bioactivities of the N,N-dimethylacetamide core and related acetamide structures.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the anti-inflammatory, antimicrobial, and anticancer properties of these compounds, supported by experimental data and methodological insights.

The Anti-inflammatory Potential of N,N-Dimethylacetamide (DMAc) and its Analogs

N,N-dimethylacetamide, a widely used organic solvent, has demonstrated significant anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[1][2][3][4]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of DMAc and its analogs, such as N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA), are mediated through the suppression of pro-inflammatory cytokine and chemokine secretion.[1] Experimental evidence shows that these compounds inhibit the degradation of IκBα, a key inhibitor of NF-κB.[2][4][5] By preventing IκBα degradation, the translocation of NF-κB into the nucleus is blocked, thereby downregulating the expression of inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates DMAc DMAc & Analogs DMAc->IKK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Comparative Efficacy of DMAc Analogs

Studies have shown that analogs of DMAc, such as N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA), also effectively suppress the secretion of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1.[1] In some instances, these analogs have demonstrated greater efficacy than the parent compound.

Table 1: Comparison of Anti-inflammatory Activity of DMAc and Analogs

CompoundCell LineStimulantCytokine InhibitedKey FindingsReference
N,N-Dimethylacetamide (DMAc) RAW 264.7LPSTNF-α, IL-6, IL-10, GM-CSFReduced secretion of multiple cytokines.[2]
JEG-3TNF-αIL-6Dose-dependent reduction in IL-6 secretion.[2]
THP-1LPSIL-1β, IL-6, IL-8, MCP-1, IL-10Attenuated pro-inflammatory cytokine secretion.[5]
N,N-Diethylacetamide (DEA) HTR-8/SVneoLPSIL-6, IL-8, MCP-1More effective in suppressing IL-6 than a known NF-κB inhibitor.[1]
N,N-Dipropylacetamide (DPA) Human Placental ExplantsLPSTNF-α, IL-6, GM-CSF, IL-8, MCP-1, IL-10Suppressed a broad range of cytokines and chemokines.[1]
Experimental Protocol: In Vitro Cytokine Secretion Assay

The following protocol outlines a general method for assessing the anti-inflammatory effects of test compounds on cytokine secretion in cell culture.

  • Cell Culture: Culture RAW 264.7 murine macrophages or THP-1 human monocytes in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., DMAc, DEA) for 2 hours. Include a vehicle control and a positive control (e.g., a known NF-κB inhibitor).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Cytokine Quantification: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-stimulated control.

Cytokine_Assay_Workflow A Cell Seeding (24-well plate) B Pre-treatment with Test Compound (2h) A->B C LPS Stimulation (24h) B->C D Supernatant Collection C->D E ELISA for Cytokine Quantification D->E F Data Analysis E->F

Antimicrobial Activity of Acetamide Derivatives

While DMAc itself is not primarily known for its antimicrobial properties, various other acetamide derivatives have been synthesized and evaluated for their activity against a range of pathogens.

Phenylacetamide Derivatives

Derivatives of N-(2-Aminophenyl)-2-phenylacetamide have shown promising antimicrobial activity. For example, 2-amino-N-(p-Chlorophenyl) acetamide has demonstrated a significant zone of inhibition against Staphylococcus aureus.[6]

Aurone Derivatives

A series of novel amino and acetamidoaurones have been synthesized and shown to possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.[7]

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives

Compound ClassRepresentative CompoundTarget OrganismActivity (MIC/Zone of Inhibition)Reference
Phenylacetamides 2-amino-N-(p-Chlorophenyl) acetamideStaphylococcus aureus23.5 mm zone of inhibition[6]
Aurones Compound 10Bacillus subtilisMIC: 0.78 µM[7]
Compound 20Escherichia coliMIC: 3.12 µM[7]
Benzimidazoles 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(2,6-dichlorophenyl) acetamideGiardia intestinalisIC50: 3.95 μM[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Grow the bacterial strain in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final inoculum of approximately 5 x 105 CFU/mL.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Potential of Acetamide Derivatives

The acetamide scaffold is also a feature in several classes of compounds with demonstrated anticancer activity.

Thiazole-Bearing Chloro- and Dichloroacetamides

Chloro- and dichloroacetamides bearing a thiazole scaffold have been investigated as cytotoxic agents.[9] These compounds have shown efficacy against various cancer cell lines.

Dual Bcr-Abl and HDAC Inhibitors

Derivatives of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide have been designed as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), showing potent antiproliferative activities against leukemia and prostate cancer cell lines.[10]

Table 3: Anticancer Activity of Selected Acetamide Derivatives

Compound ClassRepresentative CompoundCancer Cell LineActivity (IC50)Reference
Tasiamide Analogues S2KB (nasopharyngeal carcinoma)1.29 µM[11]
Thiazole-carboxamides 6aK562 (leukemia)Not specified[10]
6mDU145 (prostate cancer)Not specified[10]
Phenylacetamides Phenylacetamide derivativesVarious human cancer cell linesData presented as IC50 values[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Cancer Cell Seeding (96-well plate) B Treatment with Test Compound A->B C MTT Addition and Incubation B->C D Formazan Solubilization C->D E Absorbance Measurement D->E F IC50 Calculation E->F

Conclusion

This comparative guide highlights the significant and diverse biological activities associated with N,N-dimethylacetamide and its broader class of acetamide derivatives. The anti-inflammatory properties of DMAc and its analogs, mediated through the NF-κB pathway, present a compelling area for further investigation in inflammatory diseases. Furthermore, the acetamide scaffold serves as a versatile backbone for the development of potent antimicrobial and anticancer agents. The experimental protocols and comparative data presented herein provide a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of these compounds.

References

  • Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. (Source: MDPI) [URL: https://www.mdpi.com/1660-3397/12/5/2308]
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/23/19/11939]
  • This compound | C6H14N2O3 | CID 53399009. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53399009]
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2017/md/c7md00257a]
  • Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. (Source: Benchchem) [URL: https://www.benchchem.
  • N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375836/]
  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/15/4996]
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/363402035_SYNTHESIS_ANTICANCER_PROPERTIES_EVALUATION_AND_IN_SILICO_STUDIES_OF_2-CHLORO-_AND_22-DICHLOROACETAMIDES_BEARING_THIAZOLE_SCAFF]
  • N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5193464/]
  • N,N-Dimethylacetamide (DMAc) | Anti-inflammatory agent. (Source: MedChemExpress) [URL: https://www.medchemexpress.com/n-n-dimethylacetamide.html]
  • FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (Source: Fortune Journals) [URL: https://www.fortunejournals.com/articles/fdaapproved-excipient-n-ndimethylacetamide-attenuates-inflammatory-bowel-disease-in-in-vitro-and-in-vivo-models.html]
  • N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/27782292/]

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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, understanding the reactivity and reaction kinetics of intermediates is paramount for process optimization, yield maximization, and ensuring product purity. 2-Amino-N,N-dimethylacetamide acetate is an intriguing bifunctional molecule, incorporating both a primary amine and a tertiary amide. This guide provides a comprehensive framework for conducting kinetic studies on reactions involving this compound, offering a comparative analysis with relevant alternatives, and presenting detailed experimental protocols. While direct kinetic data for this compound is not extensively available in public literature, this guide extrapolates from the well-established kinetics of its constituent functional groups to provide a robust theoretical and practical foundation for its investigation.

Introduction to this compound and the Imperative of Kinetic Analysis

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nucleophilic primary amine and a hydrolytically susceptible tertiary amide, suggests a rich and varied reactivity. The acetate counter-ion can also play a role in modulating the reactivity of the amino group.

Kinetic analysis of reactions involving this molecule is crucial for several reasons:

  • Mechanism Elucidation: Understanding the sequence of elementary steps in a reaction.

  • Process Optimization: Identifying the optimal conditions (temperature, concentration, catalyst) to achieve the desired product with minimal byproducts.[2]

  • Predictive Modeling: Developing mathematical models to simulate and predict reaction outcomes under different conditions.[3]

  • Comparative Assessment: Benchmarking its performance against other reagents or catalysts.

This guide will delve into the theoretical underpinnings of its reactivity, provide a blueprint for designing and executing kinetic experiments, and offer a comparative perspective against logical alternatives.

Theoretical Framework: Deconstructing the Reactivity of this compound

The kinetic behavior of this compound is a composite of the reactivity of its primary amine and tertiary amide functionalities.

The Primary Amine: A Nucleophilic Center

The primary amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The rate of these reactions is influenced by:

  • Steric Hindrance: The proximity of the N,N-dimethylacetamide group may exert some steric hindrance compared to simpler primary amines.

  • Basicity (pKa): The acetate counter-ion will influence the effective basicity of the amine, which in turn affects its nucleophilicity. The pKa of the conjugate acid of the amine is a critical parameter.

  • Solvent Effects: Polar protic solvents can solvate the amine, potentially reducing its nucleophilicity, while polar aprotic solvents may enhance it.

The Tertiary Amide: Stability and Hydrolysis

The N,N-dimethylacetamide moiety is a tertiary amide. Generally, amides are relatively stable to hydrolysis, but this stability can be overcome under acidic or basic conditions.[4]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis.[5][6] The rate-determining step in the alkaline hydrolysis of amides is often the breakdown of the tetrahedral intermediate.[7]

Compared to its common analogue, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc) exhibits higher thermal stability and greater resistance to hydrolysis.[8]

Potential Reaction Pathways to Investigate

Given its structure, several reaction types are pertinent for kinetic studies:

  • N-Acylation: Reaction of the primary amine with an acylating agent (e.g., acetic anhydride, acyl chlorides).

  • Amide Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.

  • Intramolecular Cyclization: Depending on the reaction conditions, intramolecular reactions between the amine and amide groups could be possible, though likely requiring specific activation.

Experimental Design for Kinetic Studies

A robust experimental design is the cornerstone of reliable kinetic data.

Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the concentration of reactants and products over time:

  • Spectroscopy (UV-Vis, NMR): If the reactants or products have a distinct chromophore or unique NMR signals, these techniques can be used for in-situ monitoring. For instance, changes in the chemical shift of protons adjacent to the reacting center in ¹H NMR can be tracked.

  • Chromatography (HPLC, GC): These are powerful techniques for separating and quantifying the components of a reaction mixture at different time points. A stable internal standard is often used to ensure accuracy.

  • Titration: For reactions that produce or consume an acid or a base, titration can be a simple and effective monitoring method.

Generalized Experimental Protocol for Kinetic Analysis

The following protocol outlines the key steps for a typical kinetic experiment.

Objective: To determine the rate law and rate constant for the reaction of this compound with a generic electrophile 'E'.

Materials:

  • This compound

  • Electrophile 'E'

  • Solvent (e.g., acetonitrile, water)

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

  • Internal standard (for chromatography)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the electrophile 'E', and the internal standard in the chosen solvent.

  • Temperature Equilibration: Equilibrate the stock solutions and the reaction vessel to the desired temperature.

  • Reaction Initiation: Initiate the reaction by mixing the pre-heated solutions in the reaction vessel. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be achieved by rapid cooling, dilution, or the addition of a chemical quencher.

  • Analysis: Analyze the quenched samples using the chosen analytical method to determine the concentrations of the reactant and product.

  • Data Collection: Repeat the experiment with different initial concentrations of the reactants to determine the reaction order with respect to each component.

  • Temperature Dependence: Conduct the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Data Analysis and Interpretation

The collected concentration-time data is then used to determine the rate law of the reaction. For a reaction:

A + B -> P

The rate law is generally expressed as:

Rate = k[A]^m[B]^n

where:

  • k is the rate constant

  • [A] and [B] are the concentrations of the reactants

  • m and n are the reaction orders with respect to A and B

By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the values of m and n can be determined. The rate constant k can then be calculated.

Comparative Analysis with Alternative Compounds

To contextualize the reactivity of this compound, it is instructive to compare its expected kinetic performance with that of other relevant molecules.

Selection of Comparators
  • For N-Acylation Reactions:

    • 6,6-dimethylheptan-1-amine: A sterically hindered primary amine. A qualitative comparison suggests that the steric bulk around the amine in this molecule would lead to a slower reaction rate compared to the less hindered amine in this compound.[9]

    • Simple Primary Amines (e.g., n-butylamine): These would be expected to react faster due to lower steric hindrance.

  • For Amide Hydrolysis:

    • N,N-Dimethylacetamide (DMAc): A direct comparison to understand the influence of the 2-amino group on the stability of the amide bond. It is anticipated that the amino group might participate in intramolecular catalysis, potentially accelerating hydrolysis under certain pH conditions.

    • N,N-Dimethylformamide (DMF): Often used in similar applications as DMAc, a kinetic comparison of hydrolysis rates would be valuable. DMAc is generally more resistant to hydrolysis than DMF.[8]

Hypothetical Comparative Kinetic Data

The following table presents a hypothetical comparison of kinetic parameters for an N-acylation reaction. These values are for illustrative purposes and would need to be determined experimentally.

CompoundRelative Rate Constant (k_rel)Plausible Rationale
n-Butylamine100Low steric hindrance, high nucleophilicity.
2-Amino-N,N-dimethylacetamide 50-80Moderate steric hindrance from the amide group.
6,6-dimethylheptan-1-amine10-20Significant steric hindrance from the bulky alkyl group.[9]

For amide hydrolysis, a similar comparative table could be constructed, with the expectation that the presence of the amino group in 2-Amino-N,N-dimethylacetamide might lead to a slightly faster hydrolysis rate compared to DMAc under specific pH conditions due to potential intramolecular assistance.

Visualizing Reaction Mechanisms and Workflows

Diagrams are invaluable for conceptualizing complex processes.

Amide_Hydrolysis Amide Amide Protonated_Amide Protonated Amide Amide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O Products Carboxylic Acid + Amine Tetrahedral_Intermediate->Products - H+ Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Temp_Equilibration Equilibrate Temperature Stock_Solutions->Temp_Equilibration Initiate_Reaction Initiate Reaction Temp_Equilibration->Initiate_Reaction Sample_Quench Sample & Quench at Intervals Initiate_Reaction->Sample_Quench Analyze_Samples Analyze Samples (HPLC/GC) Sample_Quench->Analyze_Samples Plot_Data Plot Concentration vs. Time Analyze_Samples->Plot_Data Determine_Rate_Law Determine Rate Law & k Plot_Data->Determine_Rate_Law

Caption: Experimental workflow for a kinetic study.

Conclusion

While a comprehensive body of literature on the specific reaction kinetics of this compound is yet to be established, this guide provides a robust framework for its systematic investigation. By understanding the interplay of its primary amine and tertiary amide functionalities, and by employing rigorous experimental design and data analysis, researchers can unlock a deeper understanding of its reactivity. The comparative analysis with structurally related compounds offers a valuable context for interpreting experimental results. The protocols and workflows outlined herein serve as a starting point for researchers and drug development professionals to embark on their own kinetic studies, ultimately contributing to the more efficient and controlled synthesis of valuable chemical entities.

References

  • Benchchem. (n.d.). Comparative Analysis of Reaction Kinetics for 6,6-dimethylheptan-1-amine and Structurally Related Primary Amines.
  • Various Authors. (2015). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • OUCI. (2008). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of….
  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • NIH. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.
  • ACS Publications. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
  • NIH. (n.d.). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides.
  • Kinemetrix. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions.

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Navigating the Landscape of Amide Bond Formation: A Comparative Guide to Peptide Coupling Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Coupling Agents

In the intricate world of chemical synthesis, particularly in the development of peptide-based therapeutics and other complex organic molecules, the formation of the amide bond is a cornerstone reaction. This deceptively simple linkage between a carboxylic acid and an amine is central to the structure of all proteins and a vast array of pharmaceuticals. However, the direct reaction is often slow and inefficient. This is where coupling agents become indispensable. These reagents act as activators, converting the carboxylic acid into a highly reactive intermediate that readily couples with an amine, driving the reaction to completion with high yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to provide a clear, objective comparison of commonly used coupling agents. We will delve into their mechanisms of action, performance characteristics, and practical applications, supported by experimental data and detailed protocols.

A note on the topic of this guide: The initial query focused on a head-to-head comparison with "2-Amino-N,N-dimethylacetamide acetate". Our extensive literature review reveals that this compound is not a coupling agent. It is the acetate salt of N,N-dimethylglycinamide, a simple amide, and is best classified as a chemical intermediate or building block used in the synthesis of more complex molecules.[1][2][3][4] Therefore, a direct comparison of its function as a coupling agent against established reagents is not chemically meaningful.

Instead, this guide will address the underlying scientific question: "Which coupling agent should I choose for my synthesis?" We will provide a head-to-head comparison of several industry-standard coupling agents, offering the in-depth technical analysis required to make an informed decision for your specific research needs.

Understanding the Competitors: A Selection of Premier Coupling Agents

The efficacy of a coupling reaction is paramount, directly impacting yield, purity, and the preservation of stereochemical integrity—a critical factor when working with chiral molecules like amino acids.[5] The most significant side reaction to control is racemization, the loss of a specific stereocenter's configuration, which can render a peptide biologically inactive.[6][7]

We will compare three widely used classes of coupling agents, each with a representative reagent:

  • Uronium/Aminium Agents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Carbodiimide Agents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used with an additive like HOBt (Hydroxybenzotriazole).

These reagents are staples in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to their high efficiency and reliability.[5][8]

Mechanism of Action: The Chemistry of Activation

The fundamental difference between coupling agents lies in how they activate the carboxylic acid. This mechanism dictates their reactivity, stability, and propensity to cause side reactions like racemization.

Uronium/Aminium Reagents: HATU and HBTU

HATU and HBTU are among the most efficient coupling reagents available.[9] They react with a carboxylate anion (formed by the addition of a non-nucleophilic base like DIPEA) to generate a highly reactive acyluronium intermediate. This is rapidly converted into an active ester, which then reacts with the amine to form the amide bond.[10][11]

The key difference between HATU and HBTU lies in the triazole moiety. HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), while HBTU is based on HOBt (1-hydroxybenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, which stabilizes the incoming amine through a hydrogen-bonded transition state.[9][11] This leads to faster reaction rates and superior suppression of racemization compared to HBTU.[9]

HATU_Mechanism Carboxylate R-COO⁻ Acyluronium O-Acyluronium Intermediate Carboxylate->Acyluronium Attacks HATU HATU HATU->Acyluronium OAt_ester OAt-Active Ester (Highly Reactive) Acyluronium->OAt_ester Rearranges Amide Amide Bond (R-CO-NH-R') OAt_ester->Amide Reacts with TMU Tetramethylurea (Byproduct) OAt_ester->TMU Amine R'-NH₂ Amine->Amide

Caption: Mechanism of carboxylic acid activation by HATU.

Carbodiimide Reagents: EDC/HOBt

EDC is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is prone to racemization and can undergo side reactions. The addition of HOBt is crucial; it acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester.[13] This active ester is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide.[7] A key advantage of EDC is that its byproduct, a urea derivative, is water-soluble, making it easy to remove during aqueous workup procedures.

EDC_Mechanism CarboxylicAcid R-COOH Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea EDC EDC EDC->Acylisourea Activates HOBt_ester HOBt-Active Ester Acylisourea->HOBt_ester Reacts with Urea Water-Soluble Urea (Byproduct) Acylisourea->Urea HOBt HOBt (Additive) HOBt->HOBt_ester Amide Amide Bond (R-CO-NH-R') HOBt_ester->Amide Reacts with Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Performance Under the Microscope: Quantitative Data

The true measure of a coupling reagent lies in its performance. The following table summarizes key performance indicators derived from various studies, including the synthesis of "difficult" peptides like the Acyl Carrier Protein (ACP) fragment (65-74), a standard benchmark for evaluating coupling efficiency.[9][14]

FeatureHATUHBTUEDC/HOBt
Reagent Type Uronium/AminiumUronium/AminiumCarbodiimide
Coupling Efficiency Very High, especially for hindered amino acids.[15]High, but generally lower than HATU.[9]Good to High, dependent on substrate.
Reaction Speed Very Fast (often minutes).[10]Fast.[9]Moderate to Fast.
Racemization Risk Very Low.[5][10]Low, but higher than HATU.[9]Low (with HOBt), but higher than HATU.[5][13]
Byproducts Tetramethylurea (water-soluble).Tetramethylurea (water-soluble).EDC-urea (water-soluble).
Purification Simple, due to soluble byproducts.Simple, due to soluble byproducts.Simple, especially in solution phase.
Common Use Case Difficult sequences, hindered couplings, rapid synthesis.[14]Routine peptide synthesis.Solution-phase synthesis, cost-effective option.[12]
Additives Required None (Base like DIPEA is required).[11]None (Base like DIPEA is required).HOBt (or other triazole).[5]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are detailed, step-by-step protocols for a standard coupling reaction in a solid-phase peptide synthesis (SPPS) workflow.

General SPPS Workflow

The following diagram outlines the fundamental cycle of solid-phase peptide synthesis, where the coupling step is critical.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection 1. Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection Wash1 2. Wash Deprotection->Wash1 Coupling 3. Coupling (Amino Acid + Coupling Reagent + Base) Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage from Resin Repeat->Cleavage Final cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: HATU Coupling
  • Rationale: This protocol is chosen for its high efficiency and speed, making it ideal for difficult couplings or when minimizing racemization is paramount. The use of a non-nucleophilic base (DIPEA) is essential to deprotonate the carboxylic acid without competing in the coupling reaction.

  • Methodology:

    • Following N-terminal Fmoc deprotection and washing of the resin-bound peptide, swell the resin in N,N-Dimethylformamide (DMF).

    • In a separate vessel, prepare the activation solution:

      • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

      • Add HATU (3-5 equivalents, slightly less than the amino acid).

      • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: HBTU Coupling
  • Rationale: HBTU is a robust and slightly more economical alternative to HATU for routine peptide synthesis. The protocol is very similar, reflecting their shared uronium-based mechanism.

  • Methodology:

    • After Fmoc deprotection and washing, swell the resin in DMF.

    • Prepare the activation solution separately:

      • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents).

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activation solution to the resin.

    • Agitate the mixture for 45-90 minutes at room temperature.

    • Monitor the reaction for completion (e.g., Kaiser test).

    • Upon completion, drain and wash the resin extensively with DMF.

Protocol 3: EDC/HOBt Coupling
  • Rationale: This classic method is cost-effective and particularly useful in solution-phase synthesis due to its water-soluble byproducts. In SPPS, it remains a viable option, though generally slower than uronium-based methods.

  • Methodology:

    • After Fmoc deprotection and washing, swell the resin in DMF or Dichloromethane (DCM).

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add the amino acid/HOBt solution to the resin and agitate briefly.

    • Add EDC (3-5 equivalents), dissolved in a small amount of DMF or DCM, to the resin slurry.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction for completion.

    • Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF and DCM to remove all soluble reagents and byproducts.

Conclusion and Recommendations

The choice of coupling reagent is a critical decision that profoundly impacts the outcome of a synthesis. While "this compound" is an interesting chemical intermediate, it does not function as a coupling agent. For the crucial task of amide bond formation, researchers must turn to established activators.

  • For maximum efficiency, speed, and safety against racemization, especially with challenging or sterically hindered sequences, HATU is the superior choice. Its mechanism provides the fastest kinetics and highest protection of stereochemical integrity.[9][10]

  • For routine, non-challenging peptide synthesis, HBTU offers a reliable and slightly more economical alternative to HATU. It provides high coupling efficiency and is a workhorse reagent in many laboratories.

  • For solution-phase synthesis where easy byproduct removal is key, or for a cost-effective option in SPPS, EDC/HOBt remains an excellent and widely used method. The water solubility of its byproducts simplifies purification significantly.[12]

Ultimately, the optimal reagent depends on the specific synthetic challenge, budget, and desired purity of the final product. A thorough understanding of the mechanisms and performance characteristics outlined in this guide will empower researchers to navigate the complex landscape of amide bond formation and achieve their synthetic goals with confidence and precision.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • H
  • A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts. (2025). BenchChem.
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry [YouTube Video].
  • A Head-to-Head Battle: Benchmarking Coupling Reagents for the Synthesis of Difficult Peptide Sequences. (2025). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (2025). BenchChem.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • HBTU peptide coupling reagent. (n.d.). Activotec.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • The Science Behind HBTU: Enhancing Peptide Synthesis Efficiency and Control. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Peptide synthesis - Wikipedia. (n.d.). Wikipedia.
  • A Head-to-Head Battle of Coupling Reagents: HOTU vs. HBTU in Peptide Synthesis. (2025). BenchChem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Comparison of Peptide Coupling Reagents COMU and HCTU. (2025).
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
  • Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe. (n.d.). BenchChem.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
  • 2-Amino-N,N-Dimethylacetamide Acet
  • Method for preparing 2-amino-dimethyl acetamide hydrochloride. (n.d.).
  • This compound | C6H14N2O3 | CID 53399009. (n.d.). PubChem.
  • This compound | 200634-33-9. (n.d.). J&K Scientific.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for "2-Amino-N,N-dimethylacetamide acetate" Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical entities is paramount. This guide offers an in-depth comparison of analytical methodologies for the validation of "2-Amino-N,N-dimethylacetamide acetate" quantification. As a polar, small molecule—potentially a process intermediate, impurity, or metabolite—its accurate measurement is critical for ensuring product quality, safety, and regulatory compliance.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in internationally recognized regulatory standards, to empower you to select and validate the most appropriate analytical method for your specific application.

Part 1: The Regulatory Bedrock: ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) provides the definitive framework for this process. The recently updated ICH Q2(R2) guideline, along with its predecessor Q2(R1), outlines the performance characteristics that must be evaluated.[3][4][5][6][7]

The core validation parameters are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have both adopted these ICH guidelines, making them a global standard for regulatory submissions.[9][10][11][12][13][14]

Part 2: Comparative Analysis of Analytical Techniques

The physicochemical properties of this compound—a polar, hydrophilic compound—dictate the most viable analytical strategies. Conventional reversed-phase liquid chromatography can be challenging for such molecules due to poor retention.[15] Therefore, specialized chromatographic techniques or alternative methods must be considered.

Here, we compare three primary techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) following derivatization.

Method 1: High-Performance Liquid Chromatography (HPLC) with HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of HPLC designed for the separation of highly polar compounds.[16][17][18] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase that facilitates the partitioning of polar analytes.

Causality of Choice: HILIC is selected because it provides the necessary retention for polar compounds like this compound, which would otherwise elute in or near the void volume on a standard C18 column. Coupling with a Diode-Array Detector (DAD) or UV detector is a cost-effective and robust approach for routine quantification, provided the analyte has a suitable chromophore.

Experimental Protocol: HILIC-UV Validation

  • Chromatographic System:

    • Column: A HILIC column (e.g., an amide- or silica-based phase).

    • Mobile Phase: A gradient of acetonitrile (ACN) and an aqueous buffer (e.g., 10 mM ammonium acetate). Start with a high percentage of ACN (e.g., 95%) and decrease to elute the analyte.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV/DAD at an appropriate wavelength (e.g., 210 nm).

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., 90:10 ACN:Water).

    • Create calibration standards by serial dilution.

    • Prepare samples by dissolving them in the diluent to a concentration within the calibration range.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the analyte's retention time.

    • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 5-150 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be >0.99.

    • Accuracy: Perform recovery studies by spiking the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Recovery should typically be within 98-102%.

    • Precision (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤2%.

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst. The RSD should remain within acceptable limits.

    • LOQ/LOD: Determine by the signal-to-noise ratio method (typically S/N of 10 for LOQ and 3 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as quantifying trace-level impurities or analyzing complex biological matrices, LC-MS/MS is the gold standard.[19] A study on the related compound N,N-dimethylacetamide (DMAC) demonstrated the successful use of LC-MS/MS for quantifying its metabolites in urine with high precision.[19]

Causality of Choice: LC-MS/MS provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). This eliminates matrix interference and allows for much lower detection limits than UV-based methods.[20]

Experimental Protocol: LC-MS/MS Validation

  • LC-MS/MS System:

    • LC System: Use a HILIC or reversed-phase C18 column. While HILIC is ideal, a C18 column can be used with an appropriate mobile phase for some polar compounds, especially with the selectivity of MS detection.[19]

    • Mobile Phase: A gradient of ACN and water, both containing 0.1% formic acid to promote ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MS/MS Optimization: Infuse a standard solution of the analyte to determine the parent ion (Q1) and optimize collision energy to find the most abundant and stable product ion (Q3).

  • Standard & Sample Preparation:

    • Similar to the HPLC method, but concentrations for calibration standards will be significantly lower (e.g., in the ng/mL range).

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[21]

  • Validation Procedure:

    • The validation parameters are the same as for HPLC, but the acceptance criteria are often more stringent due to the nature of the analysis (e.g., trace analysis).

    • Specificity: Is demonstrated by the unique MRM transition. No signal should be present in blank matrix samples.

    • Linearity: A weighted linear regression (e.g., 1/x²) might be necessary due to the wider dynamic range.

    • Matrix Effect: Must be evaluated by comparing the response of the analyte in a post-extraction spiked sample to a neat solution.

Method 3: Gas Chromatography (GC-MS)

Gas chromatography is a robust technique for volatile compounds. However, the acetate salt form and the inherent polarity of 2-Amino-N,N-dimethylacetamide make it non-volatile, posing a challenge for direct GC analysis. Previous GC methods for the parent compound, N,N-dimethylacetamide, have noted issues with thermal decomposition at high injection port temperatures.[19]

Causality of Choice: GC is a viable, high-throughput alternative if the analyte can be made volatile. This is typically achieved through a chemical derivatization step that replaces polar functional groups with nonpolar ones. This approach is only chosen when LC-based methods are unavailable or when specific sample matrices (e.g., volatile solvents) are incompatible with LC.

Experimental Protocol: GC-MS Validation

  • Derivatization:

    • React the sample with a silylating agent (e.g., BSTFA) to convert the amine and any potential carboxyl groups into their volatile trimethylsilyl (TMS) derivatives.

  • GC-MS System:

    • Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent).[21]

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to elute the derivatized analyte.

    • Detection: A mass spectrometer operating in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).

  • Validation Procedure:

    • The standard validation parameters apply.

    • A critical additional step is the validation of the derivatization reaction itself, ensuring it is reproducible, complete, and does not produce interfering byproducts. The robustness of the derivatization step (e.g., reaction time, temperature) must be thoroughly tested.

Part 3: Head-to-Head Performance Comparison

The choice of method depends entirely on the intended purpose of the analysis.[1]

Performance Characteristic HILIC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity Good (Relies on chromatographic separation)Excellent (Relies on mass fragmentation)Very Good (Relies on separation & mass)
Sensitivity (Typical LOQ) ~1-5 µg/mL~0.01-1 ng/mL[19]~10-50 ng/mL
Linear Range 2-3 orders of magnitude4-5 orders of magnitude3-4 orders of magnitude
Precision (RSD) < 2%< 5-10% (at trace levels)< 5%
Robustness GoodGoodModerate (derivatization adds complexity)
Throughput HighHighModerate (sample prep is longer)
Cost & Complexity LowHighModerate
Best Suited For Routine QC, assay, content uniformityTrace-level impurity analysis, bioanalysisResidual solvent analysis, alternative QC

Part 4: Visualizing the Workflow

A structured approach is essential for successful method validation. The following diagrams illustrate the logical flow of the validation process and a decision-making framework for method selection.

ValidationWorkflow cluster_Plan Phase 1: Planning cluster_Exec Phase 2: Execution cluster_Report Phase 3: Reporting P1 Define Analytical Purpose & Scope P2 Select Validation Parameters (ICH Q2) P1->P2 P3 Write Validation Protocol & Set Acceptance Criteria P2->P3 E1 Prepare Standards & Samples P3->E1 E2 Execute Experiments (Specificity, Linearity, Acc., Prec., etc.) E1->E2 E3 Process Data E2->E3 R1 Evaluate Data vs. Acceptance Criteria E3->R1 R2 Assess Robustness R1->R2 R3 Write Final Validation Report R2->R3 M Validated Method Ready for Use R3->M Method is Validated MethodSelection Start What is the Required Sensitivity (LOQ)? HPLC HILIC-UV Start->HPLC High µg/mL (Assay) Matrix Is the Sample Matrix Complex (e.g., plasma)? Start->Matrix < µg/mL (Trace/Impurity) LCMS LC-MS/MS GC GC-MS (Deriv.) Matrix->LCMS Yes Volatile Is the Analyte Volatile or Easily Derivatized? Matrix->Volatile No Volatile->LCMS No Volatile->GC Yes

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A Comparative Guide to the Synthesis of N-Acetylated Reference Standards: The Role of 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the synthesis of high-purity reference standards is a cornerstone of analytical method validation, impurity profiling, and stability testing. The choice of starting materials and synthetic routes can significantly impact the efficiency, purity, and cost-effectiveness of producing these critical reagents. This guide provides an in-depth technical comparison of synthesis strategies for N-acetylated reference standards, with a focus on the utility of 2-Amino-N,N-dimethylacetamide Acetate. We will explore the mechanistic rationale behind its use and present a comparative analysis with alternative acylation methods, supported by detailed experimental protocols and data.

The Significance of N-Acetylated Amine-Containing Compounds as Reference Standards

N-Acetylated derivatives of amine-containing molecules frequently appear as metabolites, synthetic byproducts, or degradation products in active pharmaceutical ingredients (APIs). Consequently, their availability as well-characterized reference standards is essential for accurate quantification and control of impurities in drug substances and products. The target molecule for our comparative analysis is N-(2-(dimethylamino)-2-oxoethyl)acetamide , a derivative that can be synthesized from 2-amino-N,N-dimethylacetamide.

Method 1: Synthesis via this compound and Acetic Anhydride

The use of this compound offers a streamlined approach to the N-acetylation of the parent amine. The acetate salt serves a dual purpose: it provides the amine substrate and an in-situ base to neutralize the acetic acid byproduct of the acylation reaction with acetic anhydride. This method avoids the need for an additional organic or inorganic base, simplifying the reaction setup and workup.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acetate ion, being a weak base, deprotonates the ammonium salt of 2-amino-N,N-dimethylacetamide, liberating the free primary amine. The lone pair of electrons on the nitrogen of the free amine then acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling an acetate ion as the leaving group and forming the desired N-acetylated product. The expelled acetate, along with the initially present acetate, neutralizes the protonated amine.

G cluster_0 In-situ Amine Liberation cluster_1 Nucleophilic Acyl Substitution Amine_Salt 2-Amino-N,N-dimethylacetamide (Ammonium form) Free_Amine Free 2-Amino-N,N-dimethylacetamide Amine_Salt->Free_Amine Deprotonation Acetate_Ion Acetate Ion Acetate_Ion->Free_Amine Tetrahedral_Intermediate Tetrahedral Intermediate Free_Amine->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Tetrahedral_Intermediate Product N-(2-(dimethylamino)-2-oxoethyl)acetamide Tetrahedral_Intermediate->Product Collapse & Leaving Group Expulsion G Start 2-Amino-N,N-dimethylacetamide + Acetyl Chloride + Base (e.g., Triethylamine) Reaction Nucleophilic Acyl Substitution Start->Reaction Product N-(2-(dimethylamino)-2-oxoethyl)acetamide Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

A Comparative Guide to Amine-Reactive Isotopic Labeling Reagents for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the precise and robust quantification of biomolecules is paramount. Chemical isotope labeling, coupled with mass spectrometry (MS), provides a powerful means to achieve this. This guide offers an in-depth technical comparison of amine-reactive isotopic labeling strategies, with a primary focus on Stable Isotope Dimethyl Labeling (SIDL) . We will explore the underlying chemistry, provide detailed experimental protocols, and objectively compare its performance against other widely used amine-reactive reagents, namely isobaric tags (iTRAQ/TMT) and dansyl chloride . This guide is designed to equip you with the knowledge to make informed decisions for your quantitative MS-based analyses.

The Principle of Amine-Reactive Isotopic Labeling

The fundamental principle of this technique involves the covalent attachment of a tag containing stable isotopes (e.g., ¹³C, ²H, ¹⁵N) to a specific functional group on a target molecule.[1] For the reagents discussed here, the target is the primary amine group found at the N-terminus of peptides and on the side chain of lysine residues, as well as in a vast number of small molecule metabolites.[2][3]

By using "light" (containing naturally abundant isotopes) and "heavy" (containing stable isotopes) versions of the same labeling reagent, two or more samples can be differentially tagged.[4] After labeling, the samples are combined and analyzed simultaneously by liquid chromatography-mass spectrometry (LC-MS).[1] Since the isotopically labeled pairs are chemically identical, they co-elute during chromatography. The mass spectrometer, however, can distinguish them based on their mass difference. The relative abundance of the target molecule in the different samples is then determined by comparing the signal intensities of the light and heavy isotopic peaks.[5]

Deep Dive: Stable Isotope Dimethyl Labeling (SIDL)

Stable isotope dimethyl labeling is a cost-effective, rapid, and robust method for quantitative proteomics and metabolomics.[1][6][7] It is based on the well-established organic reaction of reductive amination.[8][9]

The Chemistry of Reductive Amination

The labeling reaction proceeds in two steps. First, formaldehyde reacts with a primary amine to form a Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride, to a stable dimethylated amine.[4]

To introduce the isotopic labels, different isotopic forms of formaldehyde (e.g., CH₂O, CD₂O, ¹³CH₂O) and sodium cyanoborohydride (e.g., NaBH₃CN, NaBD₃CN) are used.[10] This allows for duplex or even triplex labeling schemes.[1]

G cluster_0 Reductive Amination Mechanism Peptide-NH2 Peptide-NH₂ Schiff_Base Peptide-N=CH₂ (Schiff Base) Peptide-NH2->Schiff_Base + Formaldehyde Formaldehyde CH₂O (or CD₂O) Dimethylated_Peptide Peptide-N(CH₃)₂ (or Peptide-N(CD₃)₂) Schiff_Base->Dimethylated_Peptide + Reducing Agent Reducing_Agent NaBH₃CN (or NaBD₃CN)

Caption: The reaction mechanism of stable isotope dimethyl labeling.

Experimental Workflow for Quantitative Proteomics using SIDL

The following diagram illustrates a typical workflow for a comparative proteomics experiment using dimethyl labeling.

G cluster_1 Sample Preparation cluster_2 Isotopic Labeling cluster_3 Sample Analysis Sample_A Sample A (e.g., Control) Extraction_A Protein Extraction Sample_A->Extraction_A Sample_B Sample B (e.g., Treated) Extraction_B Protein Extraction Sample_B->Extraction_B Digestion_A Tryptic Digestion Extraction_A->Digestion_A Digestion_B Tryptic Digestion Extraction_B->Digestion_B Labeling_A Light Labeling (CH₂O + NaBH₃CN) Digestion_A->Labeling_A Labeling_B Heavy Labeling (CD₂O + NaBD₃CN) Digestion_B->Labeling_B Mixing Mix Samples 1:1 Labeling_A->Mixing Labeling_B->Mixing LCMS LC-MS/MS Analysis Mixing->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: A typical experimental workflow for comparative proteomics using SIDL.

Detailed Experimental Protocol: In-Solution Dimethyl Labeling of Peptides

This protocol is adapted for labeling up to 50 µg of peptides.[10][11]

Materials:

  • Lyophilized peptide samples

  • 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5

  • "Light" Labeling Reagent: 4% (v/v) CH₂O in water

  • "Heavy" Labeling Reagent: 4% (v/v) CD₂O in water

  • Reducing Agent: 600 mM Sodium cyanoborohydride (NaBH₃CN) in water

  • Quenching Solution: 1% (v/v) Ammonia solution

  • Acidification Solution: 5% (v/v) Formic acid

  • C18 StageTips for desalting

Procedure:

  • Peptide Resuspension: Reconstitute the peptide sample in 50 µL of 100 mM TEAB buffer.

  • Addition of Formaldehyde: Add 4 µL of the "light" or "heavy" labeling reagent to the respective peptide solution. Vortex briefly.

  • Addition of Reducing Agent: Add 4 µL of the sodium cyanoborohydride solution. Vortex the mixture.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Quenching: Stop the reaction by adding 8 µL of the quenching solution.

  • Acidification: Acidify the sample by adding 4 µL of the acidification solution.

  • Sample Pooling and Desalting: Combine the "light" and "heavy" labeled samples. Desalt the mixture using a C18 StageTip before LC-MS/MS analysis.

Comparison with Alternative Amine-Reactive Reagents

While SIDL is a powerful technique, other reagents are available, each with its own set of advantages and disadvantages. Here, we compare SIDL with isobaric tags (iTRAQ/TMT) and dansyl chloride.

Isobaric Tags: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are popular commercial reagents for multiplexed quantitative proteomics.[3][12] Unlike SIDL, where quantification is performed at the MS1 level based on the mass difference of the precursor ions, iTRAQ and TMT are isobaric. This means that peptides labeled with different isotopic versions of the tag have the same mass.[13] Quantification is achieved at the MS2 level by measuring the intensity of low-mass reporter ions that are generated upon fragmentation.[14]

Key Differences:

FeatureStable Isotope Dimethyl Labeling (SIDL)iTRAQ / TMT
Quantification Level MS1 (Precursor Ion)MS2 (Reporter Ion)
Multiplexing Typically 2-plex or 3-plex[1]Up to 16-plex with TMT[12]
Cost Low[6]High[3]
Sample Complexity Increases MS1 complexity[15]No increase in MS1 complexity[13]
Ratio Compression Less prone to ratio compressionCan be affected by co-isolated ions[14]
Instrumentation Compatible with most mass spectrometersRequires MS/MS capabilities
Dansyl Chloride Labeling

Dansyl chloride is another amine-reactive reagent that can be used for isotopic labeling, particularly in metabolomics.[16][17] Similar to SIDL, it involves derivatizing primary and secondary amines. Isotopically labeled dansyl chloride (e.g., ¹³C₂) allows for differential labeling of samples.[18] A significant advantage of dansylation is the substantial enhancement of electrospray ionization (ESI) signal, often by one to three orders of magnitude.[17][19] This is particularly beneficial for the detection of low-abundance metabolites.

Key Differences:

FeatureStable Isotope Dimethyl Labeling (SIDL)Dansyl Chloride Labeling
Primary Application Proteomics and MetabolomicsMetabolomics (amines and phenols)[16]
Signal Enhancement ModerateHigh (1-3 orders of magnitude)[17]
Reaction Specificity Primary amines[4]Primary and secondary amines, phenols[20]
Reaction Conditions Aqueous, near-neutral pHAlkaline pH (around 9.5-11)[21][22]
Chromatography Minimal impact on retention timeCan significantly alter retention times[17]

Causality Behind Experimental Choices

Choice of Labeling Strategy:

  • SIDL is an excellent choice for routine quantitative proteomics when cost is a consideration and high multiplexing is not required.[6] Its straightforward protocol and high reaction efficiency make it a reliable workhorse.[23]

  • iTRAQ/TMT are preferred when comparing multiple conditions or time points (more than 3) in a single experiment is necessary.[12] The increased multiplexing capability can reduce instrument time and inter-batch variation.

  • Dansyl Chloride is particularly advantageous in metabolomics for the analysis of the amine and phenol sub-metabolome, especially when sensitivity is a limiting factor.[16][18]

In-solution vs. On-column Labeling:

  • In-solution labeling , as detailed in the protocol above, is suitable for a wide range of sample amounts and is easy to implement.[10]

  • On-column labeling , where the derivatization reaction is performed on peptides bound to a solid-phase extraction material (like a C18 StageTip), can streamline the workflow by integrating labeling and desalting, potentially reducing sample loss.[4][10]

Conclusion and Future Perspectives

Stable isotope dimethyl labeling is a versatile, cost-effective, and reliable technique for quantitative mass spectrometry.[1] Its simple chemistry and robust performance make it an attractive alternative to more expensive commercial kits, particularly for duplex and triplex analyses. While isobaric tagging reagents like iTRAQ and TMT offer higher multiplexing capabilities, they come at a higher cost and can be susceptible to ratio compression.[3][14] For metabolomics applications, dansyl chloride labeling provides exceptional sensitivity for amine- and phenol-containing metabolites.[17]

The choice of an appropriate labeling strategy is dictated by the specific experimental goals, the number of samples to be compared, the nature of the analytes, and budgetary constraints. By understanding the principles, advantages, and limitations of each method, researchers can design and execute robust quantitative experiments that yield high-quality, reproducible data.

References

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link][23]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link][24]

  • Zhou, R., & Li, L. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 127–136. [Link][16]

  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904. [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical chemistry, 81(10), 3919–3932. [Link][17]

  • Hsu, J. L., Huang, S. Y., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. PubMed. [Link][23]

  • Lau, K. W., & Chen, S. H. (2014). Stable-isotope dimethyl labelling for quantitative proteomics and beyond. Interface focus, 4(5), 20140022. [Link][1]

  • Zhou, R., & Li, L. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Springer Nature Experiments. [Link][18]

  • Mtoz Biolabs. (n.d.). Principle of SILAC and Dimethyl Labeling in Quantitative Proteomics. Mtoz Biolabs. [Link][25]

  • Rose, C. M., Rush, M. J., Riley, N. M., & Coon, J. J. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 13(8), 3826–3835. [Link][3][26][27]

  • Wu, Y., & Li, L. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical chemistry, 88(20), 10123–10131. [Link][28]

  • Grogan, G., & Lloyd, R. C. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical science, 14(42), 11623–11629. [Link][8]

  • Pfammatter, S., et al. (2022). Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel. bioRxiv. [Link][29]

  • ResearchGate. (2009). Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry. [Link][19]

  • ResearchGate. (2023). (PDF) Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. [Link][9]

  • Li, Y., et al. (2015). Development of versatile isotopic labeling reagents for profiling the amine submetabolome by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1408, 98–106. [Link][30]

  • Chen, C. Y., et al. (2018). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & cellular proteomics : MCP, 17(12), 2468–2483. [Link][31]

  • Kouvonen, P., et al. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of visualized experiments : JoVE, (89), e51590. [Link][4][5]

  • Unknown. (n.d.). Dimethyl Labeling Protocol. [Link][11]

  • UCLA-DOE Institute. (2010). Dansyl Chloride (Howard Chang). [Link][20]

  • Johnson, K. L., & Muddiman, D. C. (2004). Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry. Analytical and bioanalytical chemistry, 378(2), 370–378. [Link][32]

  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(3), 195–211. [Link][33]

  • ResearchGate. (2019). The parameters of LC-MS-MRM analysis for dimethyl-labeled peptides. [Link][15]

  • ResearchGate. (2015). Development of Versatile Isotopic Labeling Reagents for Profiling the Amine Submetabolome by Liquid Chromatography Mass Spectrometry. [Link][34]

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Luminescence : the journal of biological and chemical luminescence, 16(5), 323–329. [Link][21]

  • Royal Society of Chemistry. (2017). Making Sense Out of the Proteome: the Utility of iTRAQ and TMT. [Link][13]

  • Moulder, R., et al. (2017). Analysis of the plasma proteome using iTRAQ and TMT‐based Isobaric labeling. PROTEOMICS - Clinical Applications, 11(1-2), 1600119. [Link][35]

  • Ting, L., Rad, R., Gygi, S. P., & Haas, W. (2011). iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics. Molecular & cellular proteomics : MCP, 10(6), M110.004457. [Link][14]

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The Strategic Advantage of 2-Amino-N,N-dimethylacetamide Acetate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of reagents is a critical determinant of a process's efficiency, cost-effectiveness, and overall success. Among the myriad of available building blocks and coupling agents, 2-Amino-N,N-dimethylacetamide and its salts are emerging as compelling alternatives to more conventional reagents. This guide provides an in-depth technical analysis of the use of "2-Amino-N,N-dimethylacetamide acetate" and its hydrochloride salt in synthesis, presenting a cost-benefit comparison with established alternatives and supported by relevant data.

Introduction to 2-Amino-N,N-dimethylacetamide and its Salts

2-Amino-N,N-dimethylacetamide is a simple yet versatile glycine derivative. Its structure, featuring a primary amine and a dimethylamide moiety, makes it a valuable intermediate for the construction of more complex molecules.[1] It is often utilized in its salt forms, such as the acetate or hydrochloride salt, to improve handling and stability.[2] The hydrochloride salt, in particular, has been the subject of synthetic process optimization, highlighting its industrial relevance.[3]

The primary application of this compound lies in its role as a precursor to amide- and amine-containing bioactive molecules.[2] Its small, non-bulky nature allows for its seamless integration into multi-step syntheses without introducing significant steric hindrance.[2]

The Synthesis of 2-Amino-N,N-dimethylacetamide Hydrochloride: A Foundation for Cost-Effectiveness

A significant factor in the cost-benefit analysis of any reagent is the efficiency and cost of its own synthesis. A patented method for preparing 2-amino-N,N-dimethylacetamide hydrochloride showcases a streamlined and economical process.[3] This method, which starts from commercially available and inexpensive raw materials like glycine methyl ester hydrochloride or Boc-glycine, boasts a high overall yield and purity.[3]

Key advantages of the synthesis process include: [3]

  • High Yield: The total yield is consistently between 78% and 84%.

  • Exceptional Purity: The final product purity is reliably above 99%.

  • Mild Reaction Conditions: The synthesis avoids harsh reagents and extreme temperatures.

  • Simplified Workup: The process is designed for easy separation of intermediates and the final product.

  • Scalability: The methodology is well-suited for large-scale industrial production.

This efficient synthesis provides a strong economic foundation for the use of 2-amino-N,N-dimethylacetamide hydrochloride as a building block, suggesting a lower intrinsic cost compared to more complex reagents.

Comparative Analysis with Common Amide Coupling Reagents

The formation of an amide bond is one of the most fundamental transformations in organic synthesis, particularly in peptide and pharmaceutical chemistry. The utility of 2-Amino-N,N-dimethylacetamide can be indirectly assessed by comparing the cost and efficiency of its synthesis to the cost and performance of traditional coupling reagents used to achieve similar amide bond formations.

While 2-Amino-N,N-dimethylacetamide is a building block rather than a direct coupling reagent, its efficient synthesis to create a key amide-containing intermediate provides a valuable point of comparison against the use of expensive coupling reagents to form similar bonds.

Reagent/MethodRoleTypical YieldPurityEstimated Cost (per gram)Key AdvantagesKey Disadvantages
Synthesis of 2-Amino-N,N-dimethylacetamide HCl Building Block Synthesis78-84%[3]>99%[3](Intrinsic cost is low due to inexpensive starting materials)Cost-effective, scalable, high purity, simple process.[3]Not a direct coupling reagent.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Coupling Reagent>90%High~$10 - $20High efficiency, widely used.Can cause guanidinylation of the N-terminus, based on potentially explosive triazole reagents.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Coupling Reagent>95%[4]Very High~$30 - $50Very high reactivity, effective for hindered amino acids.[4][5]More expensive, based on potentially explosive triazole reagents.
DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Coupling Reagent>90%[4]High~$5 - $15Cost-effective, non-explosive additive (Oxyma).[4]Can lead to the formation of N-acylurea byproduct.
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) Coupling ReagentHigh[6]High~$20 - $30High yields, low racemization.[6]Generates carcinogenic HMPA as a byproduct.

Cost-Benefit Rationale:

The data suggests that utilizing a synthetic strategy that incorporates 2-Amino-N,N-dimethylacetamide as a building block can be significantly more cost-effective than relying on expensive coupling reagents to form the same amide bond, especially at a larger scale. The high yield and purity of the 2-Amino-N,N-dimethylacetamide hydrochloride synthesis, coupled with the low cost of its starting materials, present a compelling economic argument.[3]

While direct coupling reagents like HATU may offer slightly higher yields in specific, challenging coupling reactions, their significantly higher cost can be prohibitive for large-scale manufacturing.[4] The synthesis of the target molecule through a convergent route using a pre-formed, cost-effective building block like 2-Amino-N,N-dimethylacetamide hydrochloride can circumvent the need for these expensive reagents.

Experimental Protocols

To provide a practical context for this analysis, the following section outlines a representative experimental protocol for the synthesis of 2-Amino-N,N-dimethylacetamide hydrochloride, as adapted from the principles described in the cited patent literature.[3]

Protocol 1: Synthesis of 2-Amino-N,N-dimethylacetamide Hydrochloride

This protocol is a conceptual representation based on the described patent and is intended for informational purposes. Actual implementation would require specific optimization.

Step 1: Amino Protection of Glycine Methyl Ester Hydrochloride

  • Dissolve glycine methyl ester hydrochloride in a suitable ether or hydrocarbon solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add a base, such as an aqueous solution of sodium carbonate or triethylamine, to neutralize the hydrochloride and free the amine.

  • Introduce an amino-protecting group, such as di-tert-butyl dicarbonate (Boc2O), to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 20-30°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Isolate the N-Boc-glycine methyl ester intermediate through standard workup procedures.

Step 2: Ammonolysis

  • Dissolve the N-Boc-glycine methyl ester in an ether solvent (e.g., tetrahydrofuran).

  • Introduce dimethylamine (as a solution or gas) in a molar excess.

  • Heat the reaction mixture in a sealed vessel to a moderate temperature (e.g., 40-45°C) under pressure (e.g., 0.5-0.8 MPa).

  • Maintain the reaction conditions until completion.

  • Isolate the N,N-dimethyl-Boc-glycinamide intermediate.

Step 3: Deprotection and Salt Formation

  • Dissolve the N,N-dimethyl-Boc-glycinamide in an ether or ester solvent (e.g., ethyl acetate).

  • Introduce a strong acid, such as hydrogen chloride in ethanol or gaseous hydrogen chloride.

  • Stir the reaction at a moderate temperature (e.g., 40-45°C).

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Filter the solid product and wash with a cold solvent to obtain pure 2-amino-N,N-dimethylacetamide hydrochloride.

Visualization of Synthetic Strategy

The following diagrams illustrate the strategic choice between a linear synthesis using a coupling reagent and a convergent synthesis using a pre-formed building block.

cluster_0 Linear Synthesis with Coupling Reagent A Carboxylic Acid D Amide Product A->D B Amine B->D C Coupling Reagent (e.g., HATU) C->D Facilitates Reaction

Caption: Linear synthesis approach.

cluster_1 Convergent Synthesis with Building Block E Starting Material 1 G 2-Amino-N,N-dimethylacetamide (Building Block) E->G F Starting Material 2 F->G H Final Product G->H

Caption: Convergent synthesis approach.

Conclusion and Future Outlook

The strategic use of 2-Amino-N,N-dimethylacetamide and its salts, particularly the hydrochloride form, presents a compelling case for cost-effective and efficient synthesis of complex molecules. The high-yielding and scalable synthesis of this building block from inexpensive starting materials offers a significant economic advantage over the reliance on expensive and often hazardous coupling reagents for the formation of similar amide bonds.[3]

For researchers, scientists, and drug development professionals, the consideration of a convergent synthetic strategy employing 2-Amino-N,N-dimethylacetamide warrants serious attention. This approach not only has the potential to reduce raw material costs but also to simplify manufacturing processes, minimize waste, and enhance the overall economic viability of a synthetic route. As the demand for more efficient and sustainable chemical manufacturing continues to grow, the strategic implementation of such well-designed building blocks will undoubtedly play an increasingly crucial role.

References

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride. ()
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. ([Link])

  • ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. | Request PDF - ResearchGate. ([Link])

  • New Trends in Peptide Coupling Reagents - ResearchGate. ([Link])

  • This compound - MySkinRecipes. ([Link])

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. ([Link])

  • 5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd. ([Link])

  • Dimethylacetamide - Wikipedia. ([Link])

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ([Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. ([Link])

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. ([Link])

  • Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition - ResearchGate. ([Link])

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A Technical Guide to the Applications of 2-Amino-N,N-dimethylacetamide Acetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Amine Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the myriad of available reagents, small functionalized amines play a pivotal role as key intermediates in the synthesis of a wide array of bioactive molecules, from pharmaceuticals to agrochemicals.[1][2] This guide provides an in-depth technical review of 2-amino-N,N-dimethylacetamide and its acetate salt, offering a comparative analysis of its applications, performance, and advantages over other synthetic alternatives.

2-Amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, is a structurally simple yet functionally rich primary amine. Its utility as a synthetic intermediate is primarily centered around the introduction of a dimethylaminoethylamide moiety into a target molecule. This guide will delve into its applications in the synthesis of high-value compounds, with a particular focus on its role in the development of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors and advanced agricultural fungicides. Furthermore, we will explore the nuanced yet significant impact of the counter-ion, comparing the properties and potential advantages of the acetate salt over the more commonly available hydrochloride form.

Core Applications of 2-Amino-N,N-dimethylacetamide in Synthesis

The primary application of 2-amino-N,N-dimethylacetamide lies in its function as a versatile nucleophile for the formation of new carbon-nitrogen bonds.[3] Its utility is prominently demonstrated in the synthesis of molecules where a terminal dimethylaminomethyl group is a key pharmacophore or contributes to desirable physicochemical properties.

Synthesis of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

Lp-PLA2 is a key enzyme implicated in the progression of atherosclerosis, making it a significant target for the development of cardiovascular therapeutics.[4] Several potent Lp-PLA2 inhibitors feature an amide linkage, often incorporating a terminal amine functionality. While the direct use of 2-amino-N,N-dimethylacetamide in the synthesis of the well-known Lp-PLA2 inhibitor darapladib is not explicitly detailed in publicly available literature, its structural motif is highly relevant to the fragment-based drug discovery approaches often employed in this field.[5]

In the quest for novel Lp-PLA2 inhibitors, medicinal chemists often explore a variety of amine building blocks to modulate properties such as solubility, cell permeability, and target engagement. 2-Amino-N,N-dimethylacetamide offers a compact and polar fragment that can be readily incorporated to explore the chemical space around the active site of the enzyme.

Alternative Amine Building Blocks in Lp-PLA2 Inhibitor Synthesis:

The synthesis of Lp-PLA2 inhibitors often involves the coupling of a carboxylic acid with an amine. A variety of amine building blocks can be considered, each imparting distinct properties to the final molecule.

Amine Building BlockKey Structural FeaturePotential Impact on Inhibitor Properties
2-Amino-N,N-dimethylacetamide Terminal dimethylamino groupEnhanced aqueous solubility, potential for salt formation, hydrogen bond acceptor.
Simple Alkyl Amines (e.g., ethylamine, propylamine) Non-polar alkyl chainIncreased lipophilicity, potentially improved cell permeability.
Cyclic Amines (e.g., piperidine, morpholine) Rigid cyclic structureConformational restriction, potential for improved binding affinity.
Amino Alcohols (e.g., ethanolamine) Hydroxyl groupIncreased polarity, potential for additional hydrogen bonding interactions.

The choice of the amine building block is a critical decision in the lead optimization phase of drug discovery, and 2-amino-N,N-dimethylacetamide represents a valuable tool for introducing a polar, basic moiety.

Experimental Workflow: Amide Coupling in Lp-PLA2 Inhibitor Synthesis

The following is a generalized protocol for the amide coupling reaction central to the synthesis of many Lp-PLA2 inhibitors.

Caption: Generalized workflow for amide bond formation in the synthesis of Lp-PLA2 inhibitors.

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add the coupling reagents, for example, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution and stir for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine building block, such as 2-amino-N,N-dimethylacetamide (1.2 equivalents), to the reaction mixture, followed by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Lp-PLA2 inhibitor.

The causality behind these choices lies in the need for an efficient and mild coupling method to avoid side reactions and racemization, particularly when chiral centers are present. The use of coupling reagents like HATU and HOBt minimizes the formation of unwanted byproducts.

Synthesis of Advanced Agrochemicals: The Case of Cyanoacetamide Fungicides

The cyanoacetamide scaffold is a key feature in a class of fungicides effective against various plant pathogens.[6][7] A notable example is diclocymet, a systemic fungicide used to control rice blast. The synthesis of these fungicides involves the formation of an amide bond between a carboxylic acid derivative and a primary amine. While diclocymet itself utilizes a different amine, the general synthetic strategy provides a valuable platform for comparing the utility of various amine building blocks, including 2-amino-N,N-dimethylacetamide.

Alternative Amine Building Blocks in Cyanoacetamide Fungicide Synthesis:

The amine component in these fungicides is crucial for their biological activity and systemic properties.

Amine Building BlockKey Structural FeaturePotential Impact on Fungicide Properties
1-(Substituted-phenyl)ethylamines Chiral center, substituted aromatic ringKey for fungicidal activity and spectrum.
Benzylamine Derivatives Flexible linker to an aromatic ringModulates lipophilicity and systemic movement in plants.
2-Amino-N,N-dimethylacetamide Polar side chain with a tertiary amineCould potentially enhance water solubility and systemic uptake.
Other Aliphatic and Aromatic Amines Varied steric and electronic propertiesAllows for fine-tuning of the fungicide's efficacy and crop safety.

The introduction of a polar moiety like the one offered by 2-amino-N,N-dimethylacetamide could be a strategic approach to improve the systemic action of these fungicides by enhancing their solubility in water.

Experimental Workflow: Synthesis of N-Substituted Cyanoacetamides

The synthesis of N-substituted cyanoacetamides typically involves the acylation of a primary amine with a cyanoacetic acid derivative.

Caption: Synthetic pathway for N-substituted cyanoacetamide fungicides.

Step-by-Step Protocol:

  • Acid Chloride Formation (Optional): Convert the cyanoacetic acid derivative to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Amine Reaction: In a separate flask, dissolve the primary amine, such as 2-amino-N,N-dimethylacetamide (1 equivalent), and a base like pyridine or triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane.

  • Acylation: Slowly add the cyanoacetyl chloride (1.1 equivalents) to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

The choice of an acid chloride route often leads to high yields and is suitable for a wide range of amines.

The Acetate Advantage: A Comparative Look at Counter-Ions

While much of the available literature focuses on the hydrochloride salt of 2-amino-N,N-dimethylacetamide, the acetate salt presents several potential advantages in synthetic applications. The choice of a counter-ion is not a trivial decision and can significantly impact the handling, solubility, and reactivity of the amine reagent.

Property2-Amino-N,N-dimethylacetamide Hydrochloride2-Amino-N,N-dimethylacetamide AcetateRationale and Implications
Acidity of Conjugate Acid Stronger acid (HCl)Weaker acid (Acetic Acid)The acetate salt is less acidic, which can be advantageous in reactions sensitive to low pH. It may reduce the need for an additional stoichiometric amount of base to neutralize the hydrochloride.
Solubility Generally high in polar solvents.Expected to have good solubility in a range of organic solvents, potentially higher in less polar solvents compared to the hydrochloride salt.[8][9]Enhanced solubility in common organic solvents can lead to more homogeneous reaction mixtures and improved reaction kinetics.
Hygroscopicity Can be hygroscopic.May be less hygroscopic than the hydrochloride salt, leading to easier handling and storage.Reduced hygroscopicity simplifies weighing and dispensing of the reagent and improves its shelf-life.
Downstream Processing Chloride ions can sometimes interfere with certain catalytic processes or be corrosive.Acetate is a more benign counter-ion and is less likely to interfere with subsequent reaction steps.The use of the acetate salt can simplify purification and reduce the risk of catalyst poisoning or equipment corrosion.
Basicity in Reaction Requires a stronger base to liberate the free amine.The free amine can be liberated by a weaker base or may be in equilibrium with the protonated form under neutral conditions.[10]This can be beneficial in reactions where a strong base might cause side reactions or decomposition of sensitive functional groups.

In peptide synthesis, acetate salts are often preferred over trifluoroacetate (a halide-containing salt) for producing a better lyophilized product and avoiding potential immunogenic responses.[11] By analogy, the acetate salt of 2-amino-N,N-dimethylacetamide may offer similar handling and formulation benefits in pharmaceutical and agrochemical development.

Conclusion: A Strategic Choice for Amine Functionalization

2-Amino-N,N-dimethylacetamide, particularly in its acetate salt form, emerges as a valuable and versatile building block for the introduction of a dimethylaminoethylamide moiety in organic synthesis. Its application in the synthesis of potential Lp-PLA2 inhibitors and advanced fungicides highlights its potential in the development of new bioactive molecules.

The comparative analysis with alternative amine building blocks underscores the strategic decisions involved in molecular design, where the choice of a specific amine can significantly influence the physicochemical and biological properties of the target compound. Furthermore, the discussion on the advantages of the acetate salt over the hydrochloride salt provides a compelling case for its consideration in synthetic campaigns where factors such as solubility, pH sensitivity, and downstream processing are critical.

As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in accelerating the pace of discovery and development.

References

  • Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900). (2025). ResearchGate. [Link]

  • Synthesis and Fungicidal Activity of a-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900). J-Stage. [Link]

  • What is the solubility of Ammonium Acetate in various solvents?. Vinipul Inorganics Pvt. Ltd.. [Link]

  • Fragment-Based Approach to the Development of an Orally Bioavailable Lactam Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). (2016). PubMed. [Link]

  • What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. (2021). ResearchGate. [Link]

  • Amines: The Building Blocks of Life and Chemistry. To Chemistry Journal. [Link]

  • Solubility of ammonia salts in solvents?. (2015). Sciencemadness.org. [Link]

  • Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]

  • Amine building blocks for library synthesis. ResearchGate. [Link]

  • Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. [Link]

  • Which salt form should I choose for my peptide?. AmbioPharm. [Link]

  • Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis. (2010). drugdevelopment-technology.com. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N,N-dimethylacetamide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-N,N-dimethylacetamide acetate. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, actionable understanding of how to maintain a safe laboratory environment. Our focus is on creating a self-validating system of protocols that builds a foundation of safety and trust in your experimental work.

Foundational Safety: Understanding the Hazard Profile

Before any handling, it is critical to understand the inherent risks associated with this compound. The parent amine, 2-Amino-N,N-dimethylacetamide, is classified as a substance that causes severe skin burns and eye damage and may be corrosive to metals[1]. The related compound, N,N-Dimethylacetamide, is harmful in contact with skin or if inhaled, causes serious eye irritation, and is suspected of damaging fertility or the unborn child[2][3]. Therefore, a comprehensive PPE strategy is not merely recommended; it is mandatory to mitigate these significant risks.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact[1].

  • Acute Toxicity: Harmful if inhaled or absorbed through the skin[3].

  • Serious Eye Damage: Can cause irreversible damage to the eyes[1].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2][3].

All handling procedures must be designed to prevent any direct contact with the substance. Engineering controls, such as chemical fume hoods, are the primary line of defense, with PPE serving as the essential final barrier.

Core Directive: Mandatory Personal Protective Equipment

Based on the hazard profile, a specific suite of PPE is required for all personnel handling this compound. The selection of this equipment is non-negotiable and is based on established safety standards and the chemical's specific reactivity.

  • Eye and Face Protection: At a minimum, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required[2][4]. Due to the severe corrosive potential, a face shield worn over safety goggles is mandatory when there is any risk of splashing, such as during reagent transfer or spill cleanup.

  • Hand Protection: Protective gloves that are resistant to the product must be worn[5]. While specific breakthrough times for this compound are not widely published, butyl or nitrile rubber gloves are generally recommended for amides and amines[6][7]. Always inspect gloves for any signs of degradation or perforation before use[5]. Given the dermal toxicity, consider double-gloving for extended procedures.

  • Body Protection: A laboratory coat is the minimum requirement to prevent skin contact[5]. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron over the lab coat is required. All protective clothing should be immediately removed if it becomes contaminated[1][3].

  • Respiratory Protection: All work should be conducted inside a certified chemical fume hood to control exposure to vapors[2][5]. If engineering controls are insufficient or during a large spill or emergency, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary[2][4][6].

PPE Selection Summary
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical Safety GogglesSingle Pair (Nitrile or Butyl Rubber)Laboratory CoatNot required if in a certified fume hood
Reagent Transfer / Weighing (Risk of Splash) Safety Goggles & Face ShieldDouble Pair (Nitrile or Butyl Rubber)Laboratory Coat & Chemical-Resistant ApronNot required if in a certified fume hood
Spill Cleanup / Emergency Response Safety Goggles & Face ShieldDouble Pair (Heavy-Duty Nitrile or Butyl)Chemical-Resistant Suit or GownNIOSH-approved respirator with organic vapor cartridge

Operational Plan: From Preparation to Disposal

A systematic workflow is crucial for safety. The following protocols provide step-by-step guidance for the entire handling process.

Engineering Controls: Your Primary Defense

The single most effective measure to prevent exposure is the consistent use of proper engineering controls.

  • Chemical Fume Hood: All weighing, transfer, and handling of this compound must be performed inside a properly functioning chemical fume hood[2][5]. This is the primary method for controlling inhalation exposure.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[4][6].

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Workflow cluster_prep Preparation Phase cluster_eval Risk Evaluation cluster_ppe PPE Selection start Assess Task (e.g., Weighing, Transfer, Reaction) sds Review Safety Data Sheet (SDS) start->sds q_splash Risk of Splash or Aerosol? sds->q_splash ppe_low Standard PPE: - Goggles - Lab Coat - Nitrile Gloves q_splash->ppe_low No ppe_high Enhanced PPE: - Goggles + Face Shield - Chem-Resistant Apron - Double Gloves q_splash->ppe_high Yes q_spill Spill or Emergency? ppe_emergency Emergency PPE: - Full Suit - Respirator - Heavy-Duty Gloves q_spill->ppe_emergency Yes ppe_low->q_spill ppe_high->q_spill caption Fig 1. PPE Selection Workflow

Fig 1. PPE Selection Workflow
Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Don your lab coat and any additional chemical apron.

  • Respirator (if needed): Perform a fit check according to manufacturer instructions.

  • Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat sleeve.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves (if used) by peeling one off with the other, without touching the outside with bare skin. Dispose of them immediately.

  • Lab Coat/Apron: Remove your lab coat and apron by rolling it outwards, ensuring the contaminated exterior is contained within the roll. Hang it in a designated area or place it in a disposal bag.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same peeling technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is the final step in ensuring laboratory safety.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be placed in a suitable, labeled container for hazardous waste disposal[1][4]. Do not dispose of this material in the regular trash. Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste[6].

  • Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container[2]. Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal, as regulations may vary[2]. Never pour chemical waste down the drain.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand[6]. Collect the absorbed material using spark-proof tools and place it in a sealed container for hazardous waste disposal[6]. Decontaminate the area with a 5% acetic acid solution followed by water, collecting all cleaning materials as hazardous waste[1].

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • N,N-Dimethylacetamide Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]

  • N,N-Dimethylacetamide dimethylacetal Safety Data Sheet. (2024). DC Fine Chemicals. [Link]

  • N,N-Dimethylacetamide Safety Data Sheet. (2025). Fisher Scientific. [Link]

  • Acetamide Safety Data Sheet. (2023). Penta Chemicals. [Link]

  • N,N-dimethylacetamide Safety Data Sheet. (2022). Chemos GmbH & Co. KG. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.